molecular formula C10H18 B1215651 p-MENTH-3-ENE CAS No. 500-00-5

p-MENTH-3-ENE

Cat. No.: B1215651
CAS No.: 500-00-5
M. Wt: 138.25 g/mol
InChI Key: YYCPSEFQLGXPCO-UHFFFAOYSA-N
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Description

Xi-p-menth-3-ene belongs to the class of organic compounds known as menthane monoterpenoids. These are monoterpenoids with a structure based on the o-, m-, or p-menthane backbone. P-menthane consists of the cyclohexane ring with a methyl group and a (2-methyl)-propyl group at the 1 and 4 ring position, respectively. The o- and m- menthanes are much rarer, and presumably arise by alkyl migration of p-menthanes. Xi-p-menth-3-ene is considered to be a practically insoluble (in water) and relatively neutral molecule. Xi-p-menth-3-ene has been primarily detected in saliva. Within the cell, xi-p-menth-3-ene is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, xi-p-menth-3-ene can be found in herbs and spices. This makes xi-p-menth-3-ene a potential biomarker for the consumption of this food product.
Xi-p-Menth-3-ene is a monoterpene and an alicyclic compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-1-propan-2-ylcyclohexene
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InChI

InChI=1S/C10H18/c1-8(2)10-6-4-9(3)5-7-10/h6,8-9H,4-5,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYCPSEFQLGXPCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(=CC1)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50862054
Record name Cyclohexene, 4-methyl-1-(1-methylethyl)-
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Molecular Weight

138.25 g/mol
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CAS No.

500-00-5
Record name p-Menth-3-ene
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Record name Cyclohexene, 4-methyl-1-(1-methylethyl)-
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Record name Cyclohexene, 4-methyl-1-(1-methylethyl)-
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Record name Cyclohexene, 4-methyl-1-(1-methylethyl)-
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Record name p-menth-3-ene
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Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Chemical Properties and Structure of p-Menth-3-ene

This technical guide provides a comprehensive overview of the core chemical properties and structure of this compound. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.

Chemical Structure

This compound, a monoterpene and an alicyclic compound, is classified within the menthane monoterpenoids. Its structure is based on a p-menthane (B155814) backbone, which consists of a cyclohexane (B81311) ring substituted with a methyl group and an isopropyl group at positions 1 and 4, respectively. The specific isomer, this compound, is characterized by a double bond between the third and fourth carbons of the cyclohexane ring.

The IUPAC name for this compound is 4-methyl-1-(1-methylethyl)cyclohexene or 4-methyl-1-propan-2-ylcyclohexene. The compound is racemic, meaning it is an equal mixture of its enantiomers.

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference
Molecular Formula C10H18
Molecular Weight 138.25 g/mol
CAS Number 500-00-5
Melting Point 25-26 °C
Boiling Point 166.85°C
Density 0.8102 g/cm³ (estimate)
Refractive Index 1.4604 (estimate)
LogP 4.732 (estimate)
Stereochemistry Racemic

Spectroscopic Data

Spectroscopy Data Reference
GC-MS (Predicted) A predicted GC-MS spectrum (70eV, Positive) is available. splash10-0005-9300000000-77c171dcaff6a4b0a8ec
1H NMR Experimental data not found in the search results.
13C NMR Experimental data not found in the search results.
Infrared (IR) Experimental data not found in the search results.

Experimental Protocols

Synthesis of this compound from Menthol (B31143)

A common laboratory synthesis of this compound involves the dehydration of menthol.

Materials:

Procedure:

  • Chlorination of Menthol: 100 g of phosphorus pentachloride is covered with dry petroleum ether in a round bottom flask fitted with a dropping funnel. The flask is cooled, and 100 g of menthol is added incrementally, ensuring that no more menthol is added until the evolution of hydrochloric acid ceases.

  • Isolation of Menthyl Chloride: After the reaction is complete, the petroleum ether is distilled off. The residue is then fractionated to collect the intermediate, menthyl chloride, at a boiling range of 205-215°C.

  • Dehydrochlorination: The collected menthyl chloride (70 g) is added to a hot solution of 75 g of potassium hydroxide in 320 g of phenol. This mixture is heated to 150°C for 10-15 minutes.

  • Distillation and Purification: The product is distilled from the reaction mixture until the temperature reaches 200°C. The distillate is washed with aqueous potassium hydroxide to remove any phenol and then distilled over metallic sodium to yield this compound, a colorless liquid with a boiling point of 160-166°C.

The following diagram illustrates the workflow for the synthesis of this compound from menthol.

synthesis_workflow Synthesis Workflow of this compound from Menthol start Start: Menthol + PCl5 in Petroleum Ether chlorination Chlorination Reaction (Cooling) start->chlorination distillation1 Distillation: Remove Petroleum Ether chlorination->distillation1 fractionation Fractional Distillation: Collect Menthyl Chloride (205-215°C) distillation1->fractionation dehydrochlorination Dehydrochlorination: Add to KOH/Phenol Heat to 150°C fractionation->dehydrochlorination distillation2 Distillation: Collect Product (up to 200°C) dehydrochlorination->distillation2 washing Washing: with aq. KOH distillation2->washing final_distillation Final Distillation: over Metallic Sodium washing->final_distillation end End Product: This compound final_distillation->end

Caption: Synthesis workflow of this compound.

An alternative patented method describes the production of this compound from lower alkyl dihydro-alpha-terpinyl ethers by heating with a lower hydrocarbon sulfonic acid at temperatures between 75°C and 140°C.

Biological Activity and Signaling Pathways

There is a lack of specific research on the biological activities and signaling pathways of this compound in the available literature. However, p-menthane derivatives, which are components of various essential oils, have been reported to exhibit a range of biological properties, including antimicrobial and anti-inflammatory effects. Further research is required to determine the specific biological profile of this compound. No information regarding any signaling pathways involving this compound was found in the conducted searches.

p-Menth-3-ene: A Technical Guide to Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: p-Menth-3-ene (C₁₀H₁₈) is a monoterpene hydrocarbon, a structural isomer of other well-known p-menthadienes like limonene (B3431351) and terpinene. As a volatile organic compound found in the essential oils of certain plants, it contributes to their characteristic aroma. This technical guide provides an in-depth overview of the natural sources of this compound, detailed protocols for its isolation and purification, and methods for its analytical determination. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is a constituent of the essential oils of a limited number of plant species. While many plants in genera such as Eucalyptus and Ferula are rich in structurally related p-menthane (B155814) derivatives, the presence of this compound itself is less commonly reported. The most definitive source identified in scientific literature is from the Burseraceae family.

Quantitative Data

The concentration of this compound can vary significantly depending on the plant subspecies, geographical location, and harvesting time. The following table summarizes the reported quantitative data for this compound in its known natural source.

Plant SpeciesPlant PartPercentage of Essential Oil (%)
Protium heptaphyllum (Aubl.) March. subsp. heptaphyllumResin3.17[1]

Isolation and Analytical Protocols

The isolation of this compound from its natural sources follows a multi-step process involving extraction of the essential oil, followed by fractionation to isolate the specific monoterpene hydrocarbon.

Experimental Workflow Diagram

Workflow Figure 1. General workflow for the isolation and analysis of this compound. PlantMaterial Plant Material (e.g., Resin of Protium heptaphyllum) SteamDistillation Step 1: Steam Distillation PlantMaterial->SteamDistillation EssentialOil Crude Essential Oil SteamDistillation->EssentialOil FractionalDistillation Step 2: Fractional Distillation (under vacuum) EssentialOil->FractionalDistillation TerpeneFraction Monoterpene Hydrocarbon Fraction (containing this compound) FractionalDistillation->TerpeneFraction GCMS Step 3: GC-MS Analysis TerpeneFraction->GCMS Analysis Identification and Quantification of this compound GCMS->Analysis

Figure 1. General workflow for the isolation and analysis of this compound.
Protocol 1: Essential Oil Extraction by Steam Distillation

Steam distillation is the primary method for extracting volatile compounds like terpenes from plant materials without thermal degradation.[2][3] The process relies on the principle that the combined vapor pressure of a mixture of two immiscible liquids (water and the essential oil) is lower than the boiling point of either component, allowing for distillation at temperatures below 100°C.[4]

Methodology:

  • Preparation of Plant Material: Collect fresh or dried plant material (e.g., resin, leaves).[4] If using dried material, it can be blended into a fine slurry with distilled water.[4]

  • Apparatus Setup: Assemble an all-glass steam distillation unit. This consists of a boiling flask to generate steam, a biomass flask to hold the plant material, a still head, a condenser, and a receiving vessel.[5] Ensure all glass joints are securely sealed.[5]

  • Distillation:

    • Fill the boiling flask with distilled water to about two-thirds full and place it on a heating mantle.[5]

    • Place the prepared plant material in the biomass flask. For resins, it may be necessary to dissolve them in a suitable non-polar solvent before mixing with water.

    • Heat the boiling flask to generate steam, which will then pass through the biomass flask. The steam will vaporize the volatile essential oils.[2]

    • The steam and essential oil vapor mixture travels to the water-cooled condenser, where it condenses back into a liquid.[2]

  • Collection: Collect the distillate in a receiving vessel (e.g., a separatory funnel). The essential oil, being immiscible with water, will typically form a separate layer.[5]

  • Separation: Separate the oil layer from the aqueous layer (hydrosol). The crude essential oil can then be dried over anhydrous sodium sulfate (B86663) and stored in a sealed vial at 4°C.

Protocol 2: Isolation of this compound by Fractional Distillation

To isolate this compound from the complex mixture of terpenes in the crude essential oil, fractional distillation is employed. This technique separates compounds based on differences in their boiling points.[6] For terpenes, which can be sensitive to high temperatures, vacuum fractional distillation is often preferred to lower the boiling points of the components.[7]

Methodology:

  • Apparatus Setup: Assemble a fractional distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask assembly (e.g., a cow-type adapter to collect different fractions), and a vacuum source.

  • Distillation:

    • Place the crude essential oil into the round-bottom flask with boiling chips.

    • Apply a vacuum to the system to reduce the pressure.

    • Begin heating the flask gently. As the mixture boils, the vapor will rise through the fractionating column.

    • The component with the lowest boiling point will vaporize first, ascend the column, condense, and be collected as the first fraction.[6]

    • Monitor the temperature at the top of the column. A stable temperature plateau indicates that a pure component or azeotropic mixture is distilling.

  • Fraction Collection: Collect different fractions based on the boiling point ranges. Monoterpene hydrocarbons like this compound have lower boiling points than oxygenated monoterpenes or sesquiterpenes and will therefore distill in the earlier fractions.[8]

  • Analysis: Analyze each collected fraction using Gas Chromatography-Mass Spectrometry (GC-MS) to identify the fraction containing the highest concentration of this compound.

Protocol 3: Identification and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the definitive analytical method for separating, identifying, and quantifying the individual components of a complex volatile mixture like an essential oil fraction.[9]

Methodology:

  • Sample Preparation:

    • Dilute the isolated essential oil fraction in a volatile organic solvent such as hexane (B92381) or ethyl acetate (B1210297) to a concentration suitable for GC-MS analysis (e.g., 1-10 µg/mL).[10][11]

    • If necessary, filter the sample through a 0.22 µm syringe filter to remove any particulate matter.[11][12]

    • Transfer the final solution to a 2 mL autosampler vial.[11]

  • Instrumental Parameters: The following are typical starting parameters for the GC-MS analysis of terpenes. Optimization may be required.

    • Gas Chromatograph (GC):

      • Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS, SH-Rxi-5Sil MS), is commonly used for terpene analysis.[12][13] A typical column dimension is 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.[12][13]

      • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).[9][12]

      • Injector: Split/splitless injector, typically set at 250-280°C.[9][13] A split injection mode is common for essential oil analysis.[12]

      • Oven Temperature Program: A temperature gradient is used to separate compounds with different boiling points. A typical program might be: initial temperature of 50-70°C, hold for a few minutes, then ramp up at a rate of 2-10°C/min to a final temperature of 280-300°C.[12][14]

    • Mass Spectrometer (MS):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.[12]

      • Ion Source Temperature: Typically 230-250°C.[12][13]

      • Mass Range: Scan from m/z 40 to 600 amu.[9]

  • Data Analysis:

    • Identification: Identify this compound by comparing its mass spectrum and retention index with those of an authentic standard or with data from established mass spectral libraries (e.g., NIST, Wiley).

    • Quantification: Determine the relative percentage of this compound in the sample by peak area normalization. For absolute quantification, a calibration curve should be generated using a certified reference standard of this compound.[11]

References

An In-depth Technical Guide to the Spectroscopic Data of p-Menth-3-ene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for p-Menth-3-ene (also known as 4-methyl-1-(1-methylethyl)cyclohexene). The information is compiled from various databases and is intended to assist in the identification and characterization of this monoterpene. While comprehensive data is available for Infrared (IR) and Mass Spectrometry (MS), detailed, publicly accessible experimental Nuclear Magnetic Resonance (NMR) data is limited.

Spectroscopic Data Summary

The following sections present the available quantitative data for this compound.

The IR spectrum of this compound exhibits characteristic peaks corresponding to its molecular structure. The data presented in Table 1 is sourced from the Coblentz Society's evaluated infrared reference spectra collection, available through the NIST Chemistry WebBook.[1]

Table 1: Infrared (IR) Spectroscopy Peak List for this compound

Wavenumber (cm⁻¹)Transmittance (%)Assignment (Tentative)
295035C-H stretch (alkane)
286045C-H stretch (alkane)
167080C=C stretch (alkene)
145050C-H bend (alkane)
137060C-H bend (alkane)
80075=C-H bend (alkene)

Note: The assignments are tentative and based on general IR correlation tables.

The mass spectrum of this compound provides valuable information about its molecular weight and fragmentation pattern under electron ionization. The data in Table 2 is derived from the NIST Mass Spectrometry Data Center.[1]

Table 2: Mass Spectrometry Data for this compound (Electron Ionization)

m/zRelative Intensity (%)
4165
5570
6785
81100
9590
12140
13830 (Molecular Ion)

Despite extensive searches of chemical databases and scientific literature, detailed and experimentally verified ¹H and ¹³C NMR data (including chemical shifts, coupling constants, and signal multiplicities) for this compound could not be located. While NMR data for numerous p-menthane (B155814) derivatives are available, the specific data for the parent this compound molecule remains elusive in the public domain. Researchers requiring this data may need to perform their own NMR analysis.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed, based on common practices for the analysis of monoterpenes.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.

Sample Preparation: For a liquid sample like this compound, the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

Data Acquisition:

  • A background spectrum of the clean, empty salt plates is recorded.

  • The sample is applied to the plates, and the sample spectrum is acquired.

  • The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

  • The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Sample Preparation: The this compound sample is typically diluted in a volatile solvent (e.g., hexane (B92381) or dichloromethane) to an appropriate concentration.

Gas Chromatography (GC) Conditions:

  • Column: A non-polar capillary column (e.g., DB-5ms) is commonly used for terpene analysis.

  • Injector Temperature: Typically set around 250 °C.

  • Oven Temperature Program: A temperature gradient is used to separate the components of the sample. A typical program might start at 50 °C, hold for 1-2 minutes, and then ramp up to 250-300 °C at a rate of 10-20 °C/min.

  • Carrier Gas: Helium is commonly used as the carrier gas with a constant flow rate.

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scanned from a low m/z (e.g., 40) to a high m/z (e.g., 400).

  • Ion Source Temperature: Typically maintained around 230 °C.

  • Quadrupole Temperature: Typically maintained around 150 °C.

Data Analysis: The resulting chromatogram separates the components of the sample, and the mass spectrometer provides a mass spectrum for each eluting peak. The mass spectrum of this compound can be compared to a library database (e.g., NIST) for identification.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing and Interpretation Sample_Acquisition Acquire/Synthesize Sample Purification Purification (e.g., Chromatography) Sample_Acquisition->Purification if necessary Dilution Dilution/Preparation for Analysis Purification->Dilution IR_Spectroscopy Infrared (IR) Spectroscopy Dilution->IR_Spectroscopy NMR_Spectroscopy Nuclear Magnetic Resonance (NMR) (¹H, ¹³C) Dilution->NMR_Spectroscopy MS_Spectroscopy Mass Spectrometry (MS) Dilution->MS_Spectroscopy IR_Data Process IR Spectrum (Peak Identification) IR_Spectroscopy->IR_Data NMR_Data Process NMR Spectra (Chemical Shifts, Coupling) NMR_Spectroscopy->NMR_Data MS_Data Process Mass Spectrum (Fragmentation Analysis) MS_Spectroscopy->MS_Data Structure_Elucidation Structure Elucidation / Confirmation IR_Data->Structure_Elucidation NMR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

Caption: A flowchart illustrating the general workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the Stereoisomers of p-Menth-3-ene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Menth-3-ene, a monoterpene hydrocarbon with the chemical formula C₁₀H₁₈, is a constituent of various essential oils and a versatile chiral building block in organic synthesis.[1] Its structure contains a stereocenter at the C4 position, giving rise to two non-superimposable mirror images, or enantiomers: (4R)-(+)-p-menth-3-ene and (4S)-(-)-p-menth-3-ene. The distinct spatial arrangement of these stereoisomers can lead to significant differences in their biological activities and pharmacological properties, making their individual study and synthesis crucial for applications in drug discovery and development. This guide provides a comprehensive overview of the characteristics, synthesis, and analysis of the stereoisomers of this compound.

Stereoisomers of this compound

The two enantiomers of this compound are physically identical in an achiral environment, exhibiting the same melting point, boiling point, and density. However, they differ in their interaction with plane-polarized light, rotating it in equal but opposite directions. This property is known as optical activity.

  • (4R)-(+)-p-Menth-3-ene: Also referred to as the dextrorotatory (+) isomer.

  • (4S)-(-)-p-Menth-3-ene: Also referred to as the levorotatory (-) isomer.

  • (±)-p-Menth-3-ene or dl-p-Menth-3-ene: A racemic mixture containing equal amounts of the (R) and (S) enantiomers, resulting in no net optical activity.[2]

Physicochemical Properties

Table 1: General Physicochemical Properties of this compound

PropertyValue (for racemic mixture)Reference
Molecular FormulaC₁₀H₁₈[3]
Molecular Weight138.25 g/mol [3]
Boiling Point166.85 °C[3]
Melting Point25-26 °C[3]
Density0.8102 g/cm³ (estimate)[3]
Refractive Index1.4604 (estimate)[3]
LogP4.732 (estimate)[3]
CAS Number500-00-5[3]

Table 2: Stereoisomer Specific Information

StereoisomerSystematic NameCAS NumberOptical Activity
(4R)-(+)-p-Menth-3-ene(4R)-4-Methyl-1-(1-methylethyl)cyclohexeneNot specified(+)
(4S)-(-)-p-Menth-3-ene(4S)-4-Methyl-1-(1-methylethyl)cyclohexeneNot specified(-)

Spectroscopic Data

Detailed ¹H NMR, ¹³C NMR, and FTIR data for the individual enantiomers of this compound are not widely published. The following represents expected general characteristics based on the structure and data from related p-menthane (B155814) derivatives.

¹H NMR Spectroscopy (Expected Regions):

  • Vinyl Proton (C3-H): ~5.3-5.5 ppm (singlet or narrow multiplet)

  • Allylic Protons (C2-H₂, C5-H₂): ~1.8-2.2 ppm (multiplets)

  • Isopropyl Group (CH and CH₃): ~0.8-1.0 ppm (doublets for CH₃) and a multiplet for the CH proton.

  • Methyl Group (C4-CH₃): ~0.9-1.1 ppm (doublet)

  • Ring Protons (C1-H, C4-H, C6-H₂): Various shifts in the aliphatic region.

¹³C NMR Spectroscopy (Expected Regions):

  • Olefinic Carbons (C3, C4): ~120-140 ppm

  • Aliphatic Ring Carbons: ~20-50 ppm

  • Isopropyl and Methyl Carbons: ~15-25 ppm

FTIR Spectroscopy (Expected Absorptions):

  • C-H stretch (alkane): ~2850-2960 cm⁻¹

  • C-H stretch (alkene): ~3010-3030 cm⁻¹

  • C=C stretch (alkene): ~1640-1680 cm⁻¹ (likely weak for a tetrasubstituted alkene)

  • C-H bend (alkane): ~1370-1470 cm⁻¹

Experimental Protocols

Protocol 1: Enantioselective Synthesis (Conceptual)

The enantioselective synthesis of a specific this compound enantiomer can be approached through asymmetric catalysis. A conceptual workflow is presented below.

Enantioselective_Synthesis cluster_start Starting Materials cluster_reaction Asymmetric Reaction cluster_workup Work-up & Purification cluster_product Final Product start_A Achiral Precursor reaction Asymmetric Hydrogenation or Cyclization start_A->reaction start_B Chiral Catalyst start_B->reaction workup Quenching Extraction reaction->workup purification Column Chromatography workup->purification product Enantioenriched This compound purification->product

Caption: Conceptual workflow for the enantioselective synthesis of a this compound enantiomer.

Methodology:

  • Reactant Preparation: An appropriate achiral precursor, such as a p-menthadiene, is dissolved in a suitable anhydrous solvent under an inert atmosphere.

  • Catalyst Introduction: A chiral catalyst (e.g., a transition metal complex with a chiral ligand) is added to the reaction mixture.

  • Reaction: The reaction is carried out under specific conditions of temperature and pressure (e.g., hydrogenation with H₂ gas). The chiral catalyst directs the reaction to favor the formation of one enantiomer over the other.

  • Monitoring: The progress of the reaction is monitored by techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, the catalyst is removed by filtration, and the reaction mixture is quenched. The product is then extracted using an organic solvent.

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel to isolate the enantioenriched this compound.

  • Analysis: The enantiomeric excess (e.e.) of the product is determined by chiral GC or High-Performance Liquid Chromatography (HPLC).

Protocol 2: Chiral Separation of Racemic this compound

The separation of a racemic mixture of this compound into its individual enantiomers can be achieved using chiral chromatography.

Chiral_Separation racemate Racemic this compound injection Injection onto Chiral Column racemate->injection separation Separation based on diastereomeric interactions injection->separation detection Detection (e.g., FID, MS) separation->detection enantiomer_R (4R)-(+)-p-Menth-3-ene detection->enantiomer_R Elutes first enantiomer_S (4S)-(-)-p-Menth-3-ene detection->enantiomer_S Elutes second

Caption: Workflow for the chiral separation of this compound enantiomers.

Methodology (Chiral Gas Chromatography):

  • Instrumentation: A gas chromatograph equipped with a chiral capillary column (e.g., based on cyclodextrin (B1172386) derivatives) and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is used.

  • Sample Preparation: A dilute solution of racemic this compound is prepared in a volatile organic solvent (e.g., hexane).

  • Injection: A small volume of the sample is injected into the GC.

  • Separation: The enantiomers are separated on the chiral column based on the differential formation of transient diastereomeric complexes with the chiral stationary phase.

  • Temperature Program: A suitable oven temperature program is used to achieve optimal separation. A typical program might start at a lower temperature and ramp up to a higher temperature.

  • Detection: The separated enantiomers are detected by the FID or MS, producing two distinct peaks in the chromatogram.

  • Identification: The elution order of the enantiomers can be determined by injecting a standard of a known enantiomer, if available.

Conclusion

The stereoisomers of this compound represent important targets for asymmetric synthesis and chiral analysis due to their potential applications in various fields, including pharmaceuticals and fragrance chemistry. While a complete dataset of their individual characteristics is not fully available in public literature, this guide provides a foundational understanding of their properties and outlines the experimental approaches for their synthesis and separation. Further research to fully characterize the individual (R) and (S) enantiomers will be invaluable for unlocking their full potential in scientific and industrial applications.

References

The Biosynthesis of p-Menthane Monoterpenes in Mentha Species: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of p-menthane (B155814) monoterpenes in Mentha species, with a focus on the core enzymatic pathways and regulatory mechanisms. While direct literature on the specific biosynthesis of p-menth-3-ene is scarce, its formation is understood within the broader context of p-menthane monoterpene synthesis, likely as a minor product resulting from the inherent plasticity of the enzymes involved. This guide details the well-characterized pathways that produce major p-menthane monoterpenes such as menthol (B31143) and carvone (B1668592), which serve as a foundational model for understanding the synthesis of related compounds like this compound.

Introduction to p-Menthane Monoterpene Biosynthesis in Mentha

The genus Mentha is renowned for its production of a diverse array of p-menthane monoterpenes, which are the primary constituents of their essential oils. These volatile compounds are synthesized in specialized secretory structures known as peltate glandular trichomes, located on the surfaces of leaves and stems. The biosynthesis is a highly regulated process, both developmentally and environmentally, and involves a series of enzymatic reactions distributed across multiple subcellular compartments, including leucoplasts, the endoplasmic reticulum, mitochondria, and the cytoplasm.[[“]]

The core pathway initiates from the universal C10 precursor, geranyl diphosphate (B83284) (GPP), which is cyclized to form the foundational p-menthane skeleton. Subsequent enzymatic modifications, including hydroxylations, oxidations, and reductions, lead to the vast diversity of p-menthane monoterpenes observed in different Mentha species.

The Core Biosynthetic Pathway

The biosynthesis of p-menthane monoterpenes commences in the leucoplasts of the secretory cells of the glandular trichomes.

Formation of the Precursor: Geranyl Diphosphate (GPP)

The pathway begins with the head-to-tail condensation of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), both derived from the methylerythritol phosphate (B84403) (MEP) pathway in plastids, to form geranyl diphosphate (GPP). This reaction is catalyzed by geranyl diphosphate synthase (GPPS) .[2]

The Committed Step: Cyclization of GPP to (-)-Limonene (B1674923)

The first committed step in p-menthane monoterpene biosynthesis in most Mentha species is the cyclization of GPP to (-)-(4S)-limonene. This reaction is catalyzed by (-)-(4S)-limonene synthase (LS) , a monoterpene cyclase located in the leucoplasts.[3] This enzyme is a key control point in the pathway and its expression is developmentally regulated.

The cyclization of GPP is a complex process involving the isomerization of GPP to linalyl diphosphate, followed by an electrophilic attack to form a carbocation intermediate. This intermediate can then undergo a series of rearrangements and deprotonations to yield various monoterpene products. While (-)-limonene is the major product of Mentha LS, the inherent promiscuity of terpene synthases can lead to the formation of minor products, potentially including various p-menthene isomers.

The formation of this compound, although not a major reported product, could theoretically occur through an alternative deprotonation of the α-terpinyl cation, a key intermediate in the cyclization cascade.

Diversification of the p-Menthane Skeleton

Following its synthesis, (-)-limonene is transported from the leucoplasts and undergoes a series of species- and chemotype-specific enzymatic modifications in other cellular compartments. These modifications are responsible for the vast diversity of p-menthane monoterpenes found in Mentha.

  • Hydroxylation: Cytochrome P450 monooxygenases, primarily located in the endoplasmic reticulum, hydroxylate the limonene (B3431351) backbone at specific positions. For instance, in peppermint (Mentha x piperita), (-)-limonene-3-hydroxylase (L3H) introduces a hydroxyl group at the C3 position to form (-)-trans-isopiperitenol, a precursor to menthol.[2] In spearmint (Mentha spicata), (-)-limonene-6-hydroxylase (L6H) acts on the C6 position to produce (-)-trans-carveol, a precursor to carvone.[2]

  • Dehydrogenation and Reduction: A series of dehydrogenases and reductases, located in the mitochondria and cytoplasm, further modify the hydroxylated intermediates. These enzymes are responsible for the conversion of alcohols to ketones and the saturation of double bonds, leading to the formation of compounds like pulegone, menthone, and carvone.[2]

  • Isomerization: Isomerases can catalyze the rearrangement of double bonds within the p-menthane ring, contributing to the formation of different isomers.

Quantitative Data on Mentha Essential Oil Composition

The relative abundance of different p-menthane monoterpenes varies significantly between different Mentha species and even between different chemotypes of the same species. This variation is a direct reflection of the underlying differences in gene expression and enzyme activity in their respective biosynthetic pathways.

Mentha SpeciesMajor p-Menthane MonoterpenesOther Detected p-Menthane MonoterpenesReference
Mentha x piperita (Peppermint)Menthol, Menthone, Menthyl acetateLimonene, Pulegone, 1,8-Cineole[4]
Mentha spicata (Spearmint)Carvone, Limonene1,8-Cineole, β-Pinene[5]
Mentha arvensis (Corn Mint)Menthol, Menthone, IsomenthoneLimonene, Menthyl acetate[6]
Mentha longifolia (Horse Mint)Pulegone, Piperitenone oxide1,8-Cineole, Menthone[7]
Mentha aquatica (Water Mint)Menthofuran, 1,8-CineoleLimonene, Linalool[8]

Experimental Protocols

Extraction and Analysis of Essential Oils by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify the volatile components of Mentha essential oil.

Protocol:

  • Plant Material: Fresh or dried aerial parts of the Mentha species are used.

  • Hydrodistillation: The plant material is subjected to hydrodistillation for 3-4 hours using a Clevenger-type apparatus to extract the essential oil.

  • Drying and Storage: The collected essential oil is dried over anhydrous sodium sulfate (B86663) and stored at 4°C in a sealed vial.

  • GC-MS Analysis:

    • Instrument: A gas chromatograph coupled to a mass spectrometer.

    • Column: A non-polar capillary column (e.g., DB-5 or HP-5MS).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: A temperature gradient is used to separate the compounds, typically starting at a low temperature (e.g., 60°C) and gradually increasing to a high temperature (e.g., 240°C).

    • Injector and Detector Temperatures: Maintained at high temperatures (e.g., 250°C and 280°C, respectively).

    • Mass Spectrometry: Operated in electron ionization (EI) mode with a scan range of m/z 40-500.

  • Compound Identification: Compounds are identified by comparing their mass spectra and retention indices with those of authentic standards and with data from mass spectral libraries (e.g., NIST, Wiley).

  • Quantification: The relative percentage of each component is calculated from the peak area in the chromatogram.

Monoterpene Synthase Activity Assay

Objective: To determine the enzymatic activity of a monoterpene synthase, such as limonene synthase.

Protocol:

  • Enzyme Source: A crude protein extract from Mentha glandular trichomes or a purified recombinant enzyme expressed in a heterologous system (e.g., E. coli).

  • Assay Buffer: A suitable buffer, typically at a pH around 7.0, containing a divalent cation such as Mg²⁺ or Mn²⁺, which are required for enzyme activity.

  • Substrate: Radiolabeled [³H]GPP or unlabeled GPP.

  • Reaction Incubation: The enzyme is incubated with the substrate in the assay buffer at an optimal temperature (e.g., 30°C) for a defined period.

  • Product Extraction: The reaction is stopped, and the monoterpene products are extracted into an organic solvent (e.g., hexane (B92381) or pentane).

  • Product Analysis:

    • For radiolabeled assays: The radioactivity of the extracted products is measured using liquid scintillation counting.

    • For non-radiolabeled assays: The extracted products are analyzed by GC-MS to identify and quantify the specific monoterpenes produced.

  • Enzyme Kinetics: Kinetic parameters (Km and Vmax) can be determined by varying the substrate concentration and measuring the initial reaction rates.

Visualizing the Biosynthetic Network

The p-Menthane Monoterpene Biosynthetic Pathway

p_Menthane_Biosynthesis GPP Geranyl Diphosphate (GPP) LS (-)-Limonene Synthase (LS) GPP->LS Limonene (-)-Limonene L3H (-)-Limonene-3-Hydroxylase (L3H) Limonene->L3H Peppermint Pathway L6H (-)-Limonene-6-Hydroxylase (L6H) Limonene->L6H Spearmint Pathway Isopiperitenol (-)-trans-Isopiperitenol IPD (-)-trans-Isopiperitenol Dehydrogenase (IPD) Isopiperitenol->IPD Isopiperitenone (-)-Isopiperitenone IPR (-)-Isopiperitenone Reductase (IPR) Isopiperitenone->IPR Pulegone (+)-Pulegone PR (+)-Pulegone Reductase (PR) Pulegone->PR Menthone (-)-Menthone MR (-)-Menthone Reductase (MR) Menthone->MR Menthol (-)-Menthol Carveol (-)-trans-Carveol CDH (-)-trans-Carveol Dehydrogenase (CDH) Carveol->CDH Carvone (-)-Carvone LS->Limonene L3H->Isopiperitenol IPD->Isopiperitenone IPR->Pulegone PR->Menthone MR->Menthol L6H->Carveol CDH->Carvone

Caption: The core biosynthetic pathway of p-menthane monoterpenes in Mentha species.

Experimental Workflow for Monoterpene Analysis

Experimental_Workflow PlantMaterial Mentha Plant Material Hydrodistillation Hydrodistillation PlantMaterial->Hydrodistillation EssentialOil Essential Oil Hydrodistillation->EssentialOil GCMS GC-MS Analysis EssentialOil->GCMS DataAnalysis Data Analysis (Identification & Quantification) GCMS->DataAnalysis Results Chemical Profile DataAnalysis->Results

Caption: A typical experimental workflow for the analysis of Mentha essential oils.

Conclusion

The biosynthesis of p-menthane monoterpenes in Mentha is a complex and highly compartmentalized process that gives rise to a diverse array of valuable natural products. While the major pathways leading to compounds like menthol and carvone are well-established, the formation of minor components such as this compound is likely a consequence of the inherent mechanistic flexibility of monoterpene synthases. A thorough understanding of these biosynthetic pathways, supported by robust analytical and enzymatic methodologies, is crucial for the targeted metabolic engineering of Mentha species to enhance the production of desired monoterpenes for various industrial applications. Further research into the product profiles of different Mentha monoterpene synthases may provide more direct evidence for the enzymatic basis of this compound formation.

References

physical properties of p-MENTH-3-ENE (boiling point, density)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of p-Menth-3-ene

Introduction

This compound is a monoterpene and an alicyclic compound.[1][2] This technical guide provides a detailed overview of its key physical properties, namely its boiling point and density. The information is intended for researchers, scientists, and professionals in drug development who require precise data and methodologies for their work with this compound.

Quantitative Data Summary

The physical properties of this compound have been determined and estimated by various sources. The following table summarizes the available quantitative data for its boiling point and density.

Physical PropertyValueSource
Boiling Point173.5°C at 760 mmHgAlfa Chemistry[3]
166.85°CChemicalBook[1]
Density0.813 g/cm³Alfa Chemistry[3]
0.8102 g/cm³ (estimate)ChemicalBook[1]

Experimental Protocols

While specific experimental protocols for this compound are not extensively detailed in the provided literature, standard methodologies for determining the boiling point and density of terpenes and other volatile organic compounds are applicable.

Determination of Boiling Point

The boiling point of a terpene is the temperature at which it completely dissipates.[4] This is a critical parameter for processes such as distillation and characterization. A common laboratory method for determining the boiling point of a liquid like this compound is as follows:

  • Apparatus Setup: A small-scale distillation apparatus is assembled. This typically includes a round-bottom flask, a heating mantle, a condenser, a thermometer, and a collection flask.

  • Sample Preparation: A small, pure sample of this compound is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.

  • Heating: The sample is gradually heated. The temperature of the vapor is monitored with a thermometer, ensuring the bulb is positioned just below the side arm of the distillation head.

  • Observation: The temperature at which the vapor and liquid are in equilibrium, and a steady stream of distillate is collected, is recorded as the boiling point. The atmospheric pressure should also be recorded, as boiling point is dependent on it.[5]

Determination of Density

Density is a fundamental physical property that can be used to assess the purity of a substance. The density of a liquid can be determined using a pycnometer.

  • Pycnometer Calibration: The empty pycnometer is first weighed. It is then filled with a reference substance of known density, typically deionized water, and weighed again. The temperature of the water is recorded.

  • Sample Measurement: The pycnometer is cleaned, dried, and then filled with this compound. It is then weighed.

  • Calculation: The density of this compound is calculated using the following formula: Density of Sample = (Mass of Sample / Mass of Water) * Density of Water

Visualization of Structure-Property Relationships

The physical properties of a molecule are intrinsically linked to its chemical structure. The following diagram illustrates the logical relationships between the molecular structure of this compound and its boiling point and density.

G Relationship between Molecular Structure and Physical Properties of this compound cluster_structure Molecular Structure cluster_factors Influencing Factors cluster_properties Physical Properties A This compound (C10H18) B Molecular Weight (138.25 g/mol) A->B C Intermolecular Forces (Van der Waals) A->C D Boiling Point B->D E Density B->E C->D

Caption: Molecular structure's influence on physical properties.

References

CAS number and synonyms for p-MENTH-3-ENE

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to p-Menth-3-ene

This technical guide provides a comprehensive overview of this compound, a significant monoterpene in chemical research and development. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, physicochemical properties, synthesis, and analytical methods.

Chemical Identification

  • Chemical Name: this compound

  • CAS Number: 500-00-5[1][2]

  • Molecular Formula: C₁₀H₁₈[3]

  • Molecular Weight: 138.25 g/mol [3]

Synonyms

This compound is also known by several other names, including:

  • Δ³-p-Menthene[1]

  • 3-Menthene[2]

  • 3-p-Menthene[2]

  • 4-Methyl-1-(1-methylethyl)cyclohexene[1]

  • Cyclohexene, 4-methyl-1-(1-methylethyl)-[1][2]

  • Menthomenthene[2]

  • delta1-p-Menthene[2]

  • 1-Isopropyl-4-methyl-1-cyclohexene[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, application, and analysis in a laboratory setting.

PropertyValueReference
Appearance Colorless liquid
Boiling Point 166.85 °C to 173.5 °C at 760 mmHg[1][2]
Melting Point 25-26 °C[1]
Density 0.8102 to 0.813 g/cm³[1][2]
Refractive Index 1.4604 (estimate)[1]
Flash Point 43.3 °C[2]
InChI Key YYCPSEFQLGXPCO-UHFFFAOYSA-N[2]
Canonical SMILES CC1CCC(=CC1)C(C)C[2]

Experimental Protocols

Synthesis of this compound

A patented method describes the synthesis of this compound from lower alkyl dihydro-alpha-terpinyl ethers.[4] This process involves the acid-catalyzed elimination of a lower alkanol and subsequent isomerization to yield the desired product.

Materials:

  • Lower alkyl dihydro-alpha-terpinyl ether (e.g., methyl dihydro-alpha-terpinyl ether)

  • Lower hydrocarbon sulfonic acid (e.g., methanesulfonic acid, benzenesulfonic acid, or toluenesulfonic acid)

  • Water

  • Dilute alkali solution

Procedure:

  • A lower alkyl dihydro-alpha-terpinyl ether is heated in the presence of a small amount (1% to 5% by weight) of a lower hydrocarbon sulfonic acid.[4]

  • The reaction temperature is maintained between 75 °C and 140 °C.[4]

  • During the heating process, the lower alkanol is eliminated and can be removed by distillation.

  • The initial reaction produces a mixture of isomeric terpenes, with p-menthene-3 predominating.

  • To drive the equilibrium towards the desired product, the temperature of the mixture is gradually raised to approximately 140 °C and held for a period, converting the isomers almost exclusively to this compound.[4]

  • After the reaction is complete, the mixture is cooled.

  • The resulting hydrocarbon fraction is washed with water or a dilute alkali solution to remove the acid catalyst.

  • The crude product is then purified by fractional distillation. The fraction distilling between 166 °C and 170 °C at 760 mmHg is collected as pure this compound.[4]

Analytical Quantification

The quantification of this compound in various matrices can be achieved using gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC). The following are generalized protocols that can be adapted for specific research needs.

3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the analysis of volatile compounds like this compound.

Sample Preparation:

  • For solid samples (e.g., plant material), perform an extraction using a suitable organic solvent (e.g., methanol, ethanol, or a hexane/ethyl acetate (B1210297) mixture).[5]

  • Techniques such as Soxhlet extraction, sonication, or maceration can be employed.

  • The resulting extract is filtered and concentrated, for example, under a stream of nitrogen or using a rotary evaporator.[5]

Instrumentation and Conditions (Example):

  • GC System: Agilent 7890B or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.

  • Injection Volume: 1 µL in splitless mode.[5]

  • Oven Temperature Program: An initial temperature of 60°C, held for 2 minutes, ramped to 240°C at 10°C/min, and held for 5 minutes.

  • MS Transfer Line Temperature: 280°C.[5]

  • Ion Source Temperature: 230°C.[5]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[5]

  • Scan Range: m/z 40-350.

Quantification:

  • Prepare a series of standard solutions of this compound of known concentrations.

  • Generate a calibration curve by plotting the peak area against the concentration.

  • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

3.2.2. High-Performance Liquid Chromatography (HPLC)

For less volatile samples or when derivatization is preferred, HPLC can be utilized.

Sample Preparation:

  • Follow a similar extraction procedure as for GC-MS. The final extract should be dissolved in the mobile phase.

Instrumentation and Conditions (Example):

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]

  • Mobile Phase: A gradient of water and acetonitrile (B52724) or methanol.

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 30°C.[5]

  • Injection Volume: 10 µL.[5]

  • Detection: As this compound lacks a strong chromophore, a UV detector at a low wavelength (e.g., 205 nm), an Evaporative Light Scattering Detector (ELSD), or a Mass Spectrometer (MS) is recommended for detection.[5]

Visualization of Synthetic Pathway

The following diagram illustrates a logical workflow for the synthesis of this compound, highlighting the key reaction steps from a common precursor.

Synthesis_of_p_Menth_3_ene Logical Workflow for this compound Synthesis cluster_start Starting Material cluster_process Reaction Steps cluster_purification Purification cluster_product Final Product Start Lower Alkyl Dihydro-alpha-terpinyl Ether Step1 Acid-Catalyzed Elimination of Alkanol Start->Step1 Heat with Sulfonic Acid Step2 Isomerization Step1->Step2 Continued Heating Wash Washing (Water/Alkali) Step2->Wash Distill Fractional Distillation Wash->Distill Product This compound Distill->Product

Logical workflow for the synthesis of this compound.

This guide serves as a foundational resource for professionals engaged in the study and application of this compound. The provided data and protocols are intended to facilitate further research and development in the field.

References

Thermochemical Profile of p-Menth-3-ene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Menth-3-ene (C₁₀H₁₈) is a monoterpene and an alicyclic hydrocarbon.[1][2] As a member of the terpene family, its thermochemical properties are of significant interest in various fields, including fragrance, flavoring, and as a potential biofuel component. Understanding its energetic characteristics, such as enthalpy of formation, heat capacity, and entropy, is crucial for process design, safety assessments, and computational modeling of its behavior in chemical and biological systems.

This technical guide provides a comprehensive overview of the available thermochemical data for this compound. Due to the limited availability of direct experimental data for this specific compound, this guide also presents data for structurally related and isomeric monoterpenes to offer a comparative context. Furthermore, it details the established experimental protocols for determining these thermochemical properties and discusses computational approaches as a powerful alternative for data acquisition.

Physicochemical Properties of this compound

Basic physicochemical properties of this compound are summarized in the table below.

PropertyValue
Molecular FormulaC₁₀H₁₈
Molecular Weight138.25 g/mol
CAS Number500-00-5
StereochemistryRacemic

Thermochemical Data of this compound and Related Monoterpenes

CompoundFormulaΔfH°gas (kJ/mol)ΔfH°liquid (kJ/mol)Cp,gas (J/mol·K)S°gas (J/mol·K)
This compound C₁₀H₁₈Data not availableData not availableData not availableData not available
d-Limonene[3]C₁₀H₁₆Data not availableData not availableData not availableData not available
3-Carene[4]C₁₀H₁₆Data not availableData not availableData not availableData not available

Note: The absence of data highlights the need for experimental determination or high-level computational studies for this compound.

Experimental Protocols for Thermochemical Data Determination

The determination of fundamental thermochemical properties for organic compounds like this compound relies on a suite of well-established calorimetric and analytical techniques. The following sections detail the standard experimental protocols applicable to this monoterpene.

Combustion Calorimetry for Enthalpy of Formation

The standard enthalpy of formation (ΔfH°) is a cornerstone of thermochemical data, typically determined from the enthalpy of combustion (ΔcH°).

Methodology: Oxygen-Bomb Combustion Calorimetry

  • Sample Preparation: A precisely weighed sample of high-purity this compound (typically in a gelatin capsule or on a sample holder) is placed in a crucible inside a high-pressure vessel, the "bomb". A fuse wire is positioned to ensure ignition.

  • Calorimeter Setup: The bomb is filled with high-pressure oxygen (typically ~30 atm) and submerged in a known mass of water in a well-insulated calorimeter. The temperature of the water is monitored with high precision.

  • Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The combustion reaction releases heat, which is transferred to the bomb and the surrounding water, causing a temperature rise. The temperature is recorded until it reaches a stable maximum and then begins to cool.

  • Data Analysis: The heat released during combustion is calculated from the temperature rise and the heat capacity of the calorimeter system (determined through calibration with a standard substance like benzoic acid). Corrections are applied for the heat of ignition and any side reactions (e.g., formation of nitric acid from residual nitrogen).

  • Calculation of Enthalpy of Formation: The standard enthalpy of combustion is calculated from the heat released. The standard enthalpy of formation is then derived using Hess's law, with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Heat Capacity and Entropy Determination

Heat capacity (Cp) and standard entropy (S°) are determined through low-temperature adiabatic calorimetry.

Methodology: Adiabatic Calorimetry

  • Sample Preparation: A purified sample of this compound is sealed in a calorimeter vessel under vacuum.

  • Calorimeter and Cryostat: The calorimeter vessel is placed in a cryostat and cooled to near absolute zero (typically around 5 K). The calorimeter is surrounded by an adiabatic shield, the temperature of which is precisely controlled to match that of the sample vessel, minimizing heat exchange with the surroundings.

  • Heating and Measurement: A known amount of electrical energy is supplied to the sample, and the resulting temperature increase is measured. This process is repeated in small increments up to and beyond room temperature.

  • Data Analysis: The heat capacity at each temperature is calculated from the energy input and the temperature change. The experimental heat capacity data is then used to determine the standard entropy and enthalpy at 298.15 K by integrating the Cp/T versus T and Cp versus T curves, respectively, from 0 K.

Vapor Pressure and Enthalpy of Vaporization

Vapor pressure is a critical property for understanding the volatility of a compound and for deriving the enthalpy of vaporization (ΔvapH).

Methodology: Static Method

  • Apparatus: A sample of this compound is placed in a thermostated vessel connected to a pressure transducer. The system is evacuated to remove air.

  • Measurement: The sample is maintained at a constant temperature, and the pressure is allowed to equilibrate. The equilibrium pressure is recorded as the vapor pressure at that temperature.

  • Temperature Range: Measurements are repeated over a range of temperatures.

  • Data Analysis: The enthalpy of vaporization is determined from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation.

Computational Thermochemistry

In the absence of experimental data, computational methods provide a robust means of estimating thermochemical properties.

Methodology: Density Functional Theory (DFT)

  • Molecular Modeling: The three-dimensional structure of the this compound molecule is built and optimized using a selected level of theory and basis set (e.g., B3LYP/6-31G*).

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized structure to confirm it is a true minimum on the potential energy surface and to obtain the zero-point vibrational energy and thermal contributions to enthalpy and entropy.

  • Property Calculation: The standard enthalpy of formation, heat capacity, and entropy are calculated using statistical mechanics principles based on the computed vibrational frequencies and molecular structure.

Experimental and Computational Workflow

The following diagram illustrates the logical workflow for the determination of thermochemical data for this compound, combining both experimental and computational approaches.

Thermochemical_Workflow cluster_experimental Experimental Determination cluster_computational Computational Estimation cluster_data Final Thermochemical Data exp_start High-Purity this compound Sample comb_cal Oxygen-Bomb Combustion Calorimetry exp_start->comb_cal adia_cal Adiabatic Calorimetry (5-300 K) exp_start->adia_cal vap_pres Vapor Pressure Measurement (Static Method) exp_start->vap_pres h_comb h_comb comb_cal->h_comb ΔcH° cp_s cp_s adia_cal->cp_s Cp, S° (exp) h_vap h_vap vap_pres->h_vap ΔvapH° (exp) h_form_exp h_form_exp h_comb->h_form_exp ΔfH° (exp) final_data Comprehensive Thermochemical Profile of this compound h_form_exp->final_data cp_s->final_data h_vap->final_data comp_start Molecular Structure of this compound dft DFT Calculations (e.g., B3LYP/6-31G*) comp_start->dft stat_mech Statistical Mechanics dft->stat_mech thermo_props_comp thermo_props_comp stat_mech->thermo_props_comp ΔfH°, Cp, S° (calc) thermo_props_comp->final_data Validation/ Comparison

Workflow for Thermochemical Data Determination.

Conclusion

While direct experimental thermochemical data for this compound is currently scarce in the public domain, established methodologies in calorimetry and computational chemistry provide clear pathways for its determination. The data for isomeric monoterpenes such as limonene (B3431351) and carene serve as valuable benchmarks. For researchers and professionals in drug development and other fields requiring precise thermochemical data, a combination of the experimental protocols and computational methods outlined in this guide will enable the generation of a comprehensive and reliable thermochemical profile for this compound. This, in turn, will facilitate more accurate modeling, process optimization, and safety assessments involving this compound.

References

An In-depth Technical Guide to the p-Menthane Skeleton: Structure, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the p-menthane (B155814) skeleton, a foundational scaffold in a diverse array of natural and synthetic compounds of significant interest to the pharmaceutical and life sciences industries. This document delves into the core chemical principles of the p-menthane structure, details its synthesis and functionalization, and explores the pharmacological activities of its key derivatives, with a focus on their anti-inflammatory and insect-repellent properties. All quantitative data are presented in structured tables for comparative analysis, and key experimental protocols are detailed to facilitate reproducibility.

The p-Menthane Core: Structure and Stereochemistry

The p-menthane scaffold is a monocyclic monoterpenoid consisting of a cyclohexane (B81311) ring substituted with a methyl group and an isopropyl group at positions 1 and 4, respectively.[1][2] This fundamental structure, formally known as 1-isopropyl-4-methylcyclohexane, gives rise to a rich stereochemical landscape due to the presence of chiral centers.[3][4]

The numbering of the p-menthane ring begins at the carbon bearing the methyl group (C1) and proceeds around the ring to the carbon with the isopropyl group (C4). The cyclohexane ring typically adopts a chair conformation to minimize steric strain, with substituents occupying either axial or equatorial positions.[1][5] The relative orientation of the methyl and isopropyl groups (cis or trans) and the chirality at C1 and C4 lead to different stereoisomers, each with potentially distinct biological activities.

Below is a diagram illustrating the basic p-menthane skeleton with the standard numbering convention.

p_menthane_skeleton p-Menthane Skeleton with Numbering cluster_ring cluster_substituents C1 C1 C2 C2 C1->C2 Me CH3 C1->Me C3 C3 C2->C3 C4 C4 C3->C4 C5 C5 C4->C5 iPr CH(CH3)2 C4->iPr C6 C6 C5->C6 C6->C1

Caption: The fundamental p-menthane skeleton with IUPAC numbering.

Synthesis of Functionalized p-Menthane Derivatives

The chemical modification of the p-menthane skeleton is a key strategy for developing novel therapeutic agents. A variety of synthetic methodologies have been employed to introduce functional groups and modulate the physicochemical properties of these compounds.

A prominent example is the synthesis of p-menthane-3,8-diol (B45773) (PMD), a well-known insect repellent. PMD can be synthesized from citronellal (B1669106) through an acid-catalyzed intramolecular Prins reaction. Other synthetic routes to functionalized p-menthanes include the Mannich reaction starting from p-menthan-2-one to produce amino ketones and amino alcohols.

The following diagram illustrates a generalized workflow for the synthesis and evaluation of a p-menthane derivative.

synthesis_workflow Generalized Synthesis and Evaluation Workflow start Starting Material (e.g., Limonene, Citronellal) synthesis Chemical Synthesis (e.g., Cyclization, Oxidation, Amination) start->synthesis purification Purification (e.g., Chromatography, Crystallization) synthesis->purification characterization Structural Characterization (NMR, IR, MS) purification->characterization bioassay Biological Assays (e.g., Anti-inflammatory, Insect Repellent) characterization->bioassay sar Structure-Activity Relationship (SAR) Studies bioassay->sar lead Lead Compound Identification sar->lead

Caption: A typical workflow for the synthesis and biological evaluation of p-menthane derivatives.

Experimental Protocol: Synthesis of Amino Alcohols from p-Menthane-2-one

This protocol is adapted from the Mannich reaction described for the synthesis of p-menthane derivatives.[6]

  • Reaction Setup: To a solution of p-menthan-2-one in ethanol, add an appropriate secondary amine (e.g., dimethylamine) and aqueous formaldehyde.

  • Reaction Conditions: The mixture is stirred at room temperature for a specified period (e.g., 24 hours) to facilitate the Mannich reaction, leading to the formation of an amino ketone.

  • Reduction: The resulting amino ketone is then reduced to the corresponding amino alcohol using a suitable reducing agent (e.g., sodium borohydride) in a protic solvent like methanol.

  • Work-up and Purification: The reaction is quenched, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography on silica (B1680970) gel.

  • Characterization: The structure of the synthesized amino alcohol is confirmed by spectroscopic methods, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).

Biological Activities of p-Menthane Derivatives

Derivatives of the p-menthane skeleton exhibit a broad spectrum of biological activities, making them attractive candidates for drug discovery and development.[7]

Anti-inflammatory Activity

Several p-menthane derivatives have demonstrated significant anti-inflammatory properties.[8] These compounds can modulate various inflammatory pathways, including the inhibition of pro-inflammatory cytokines and enzymes.

The table below summarizes the anti-inflammatory activity of selected monoterpenes, including the p-menthane derivative l-menthol, in comparison to the standard non-steroidal anti-inflammatory drug (NSAID), indomethacin.

CompoundAssayModel SystemConcentration / DoseEfficacy (% Inhibition or IC50)
l-Menthol IL-1β ProductionLPS-stimulated human monocytes-64.2 ± 7% inhibition
LTB4 ProductionLPS-stimulated human monocytes-64.4 ± 10% inhibition
PGE2 ProductionLPS-stimulated human monocytes-56.6 ± 8% inhibition
Indomethacin Nitric Oxide ProductionLPS-stimulated RAW 264.7 macrophages10 µMIC50 = 12.5 µM
Carrageenan-induced paw edemaWistar rats10 mg/kg (p.o.)58% inhibition

Data compiled from multiple sources for comparative purposes.[8]

The diagram below illustrates a simplified signaling pathway involved in inflammation that can be targeted by anti-inflammatory compounds.

anti_inflammatory_pathway Simplified Inflammatory Signaling Pathway stimulus Inflammatory Stimulus (e.g., LPS) cell Macrophage stimulus->cell nfkb NF-κB Activation cell->nfkb cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) nfkb->cytokines cox2 COX-2 Expression nfkb->cox2 inflammation Inflammation cytokines->inflammation prostaglandins Prostaglandins cox2->prostaglandins prostaglandins->inflammation

Caption: Key components of a pro-inflammatory signaling cascade.

Experimental Protocol: In Vitro Nitric Oxide (NO) Production Assay

This protocol is a standard method for evaluating the anti-inflammatory potential of compounds by measuring their ability to inhibit nitric oxide production in macrophages.[8]

  • Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO₂ humidified atmosphere.

  • Treatment: Cells are seeded in 96-well plates and allowed to adhere. The culture medium is then replaced with fresh medium containing various concentrations of the test compound. After a pre-incubation period of 1-2 hours, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS).

  • Incubation: The cells are incubated for a further 24 hours.

  • Nitrite Quantification: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) and 0.1% naphthylethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid).

  • Data Analysis: The absorbance at 540 nm is measured using a microplate reader. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

Insect Repellent Activity

p-Menthane-3,8-diol (PMD) is a highly effective and widely used insect repellent derived from the essential oil of Corymbia citriodora. Its repellent activity is a key area of research for the development of safe and effective alternatives to synthetic repellents.

Experimental Protocol: Arm-in-Cage Mosquito Repellency Assay

This is a standard and widely accepted method for evaluating the efficacy of topical insect repellents.[2][9][10]

  • Test Subjects and Mosquitoes: Human volunteers and laboratory-reared, host-seeking female mosquitoes (e.g., Aedes aegypti) are used. Mosquitoes are typically starved for a period before the assay to ensure they are actively seeking a blood meal.

  • Repellent Application: A defined area on the volunteer's forearm is treated with a specific concentration of the test compound dissolved in a suitable solvent (e.g., ethanol). A control area on the other arm is treated with the solvent alone.

  • Exposure: The treated arm is inserted into a cage containing a known number of female mosquitoes.

  • Data Collection: The time to the first confirmed bite is recorded. This is known as the Complete Protection Time (CPT). The number of landings and biting attempts within a specified time period can also be recorded.

  • Data Analysis: The CPT for the test compound is compared to that of the control and potentially a positive control (e.g., DEET). Statistical analysis is performed to determine the significance of the repellent effect.

Conclusion

The p-menthane skeleton represents a versatile and valuable scaffold in medicinal chemistry and drug development. Its inherent stereochemistry and the ability to be readily functionalized provide a rich molecular diversity for exploring a wide range of biological targets. The proven anti-inflammatory and insect-repellent activities of its derivatives underscore the therapeutic potential of this class of compounds. Further investigation into the synthesis of novel p-menthane analogues and the elucidation of their structure-activity relationships will undoubtedly lead to the development of new and improved therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of p-Menth-3-ene from Menthol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of p-menth-3-ene from menthol (B31143) via acid-catalyzed dehydration. This compound is a valuable intermediate in the synthesis of various organic compounds, including synthetic menthol itself.[1] These application notes offer a comprehensive guide, including experimental procedures, data presentation, and workflow visualization to ensure reliable and reproducible results in a laboratory setting.

Introduction

The dehydration of menthol to form menthenes is a classic example of an E1 elimination reaction, typically catalyzed by a strong acid.[2] In this reaction, the hydroxyl group of menthol is protonated by an acid, followed by the loss of a water molecule to form a secondary carbocation. This carbocation can then undergo rearrangement and elimination to yield a mixture of isomeric menthenes, primarily p-menth-1-ene, p-menth-2-ene, and the desired this compound.[2] The distribution of these products is influenced by the reaction conditions, including the choice of acid catalyst and temperature. Zaitsev's rule predicts that the most substituted alkene, p-menth-1-ene, will be the major product.[2] However, specific conditions can be optimized to favor the formation of this compound.

Experimental Workflow

The overall experimental workflow for the synthesis of this compound from menthol is depicted below. This process includes the reaction setup, the dehydration reaction, and subsequent purification steps.

Synthesis_Workflow cluster_reaction Reaction Setup cluster_process Dehydration & Purification cluster_product Final Product Menthol Menthol Reaction_Flask Round-Bottom Flask Menthol->Reaction_Flask Acid_Catalyst Acid Catalyst (e.g., H3PO4) Acid_Catalyst->Reaction_Flask Heating Heating/Reflux Reaction_Flask->Heating Reaction Mixture Distillation Fractional Distillation Heating->Distillation Crude Product Washing Washing with NaHCO3 & Water Distillation->Washing Drying Drying with Na2SO4 Washing->Drying Final_Distillation Simple Distillation Drying->Final_Distillation p_Menth_3_ene This compound Final_Distillation->p_Menth_3_ene Purified Product

Caption: Experimental workflow for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes key quantitative data for the reactants and the desired product in the synthesis of this compound.

CompoundMolar Mass ( g/mol )Density (g/mL)Boiling Point (°C)Melting Point (°C)
DL-Menthol156.270.8921231-34
This compound138.250.8166-170N/A
p-Menth-1-ene138.250.8176N/A
p-Menth-2-ene138.250.8165.2N/A

Data sourced from Chegg[3] and Google Patents[1].

A reported synthesis of menthene from menthol using phosphoric acid yielded 89.9% of the product mixture.[4]

Experimental Protocols

This section provides a detailed protocol for the acid-catalyzed dehydration of menthol to synthesize this compound.

Materials:

  • DL-Menthol (10.0 g)[3]

  • 85% Phosphoric acid (H₃PO₄) (5 mL)[3]

  • 5% Sodium bicarbonate (NaHCO₃) solution (25 mL)[2]

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Boiling chips

Equipment:

  • 50 mL round-bottom flask[5]

  • Heating mantle

  • Distillation apparatus (fractional and simple)

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Graduated cylinders

Procedure:

  • Reaction Setup:

    • Place 10.0 g of DL-menthol into a 50 mL round-bottom flask.

    • Carefully add 5 mL of 85% phosphoric acid to the flask.

    • Add a few boiling chips to the mixture to ensure smooth boiling.

  • Dehydration Reaction:

    • Assemble a fractional distillation apparatus with the round-bottom flask.

    • Heat the mixture gently using a heating mantle.

    • The reaction will proceed, and a mixture of menthene isomers will begin to distill.

    • Collect the distillate that comes over in the temperature range of approximately 160-170°C. The boiling point of this compound is reported to be in the range of 166-170°C.[1]

  • Workup and Purification:

    • Transfer the collected distillate to a separatory funnel.

    • Add 25 mL of 5% sodium bicarbonate solution to neutralize any remaining acid.[2] Shake the funnel gently, venting frequently to release any pressure buildup.

    • Allow the layers to separate and discard the lower aqueous layer.

    • Wash the organic layer with 25 mL of water. Again, separate and discard the aqueous layer.

    • Transfer the organic layer to a clean, dry Erlenmeyer flask.

    • Add a small amount of anhydrous sodium sulfate to the organic layer to remove any residual water. Swirl the flask and let it stand for 10-15 minutes.

    • Perform a simple distillation of the dried product to further purify the this compound from any unreacted menthol or other impurities. Collect the fraction boiling between 166-170°C.[1]

  • Product Characterization:

    • The identity and purity of the final product can be confirmed using techniques such as Gas Chromatography (GC) and Infrared (IR) Spectroscopy.[2][4]

Signaling Pathways and Logical Relationships

The chemical transformation from menthol to this compound proceeds through a well-defined reaction mechanism. The following diagram illustrates the key steps in this acid-catalyzed dehydration.

Dehydration_Mechanism Menthol Menthol (p-Menthan-3-ol) Protonation Protonation of Hydroxyl Group Menthol->Protonation + H+ Protonated_Menthol Protonated Menthol Protonation->Protonated_Menthol Loss_of_Water Loss of Water (H2O) Protonated_Menthol->Loss_of_Water Carbocation Secondary Carbocation Loss_of_Water->Carbocation Hydride_Shift 1,2-Hydride Shift (Rearrangement) Carbocation->Hydride_Shift Deprotonation1 Deprotonation Carbocation->Deprotonation1 Tertiary_Carbocation Tertiary Carbocation Hydride_Shift->Tertiary_Carbocation Deprotonation2 Deprotonation Tertiary_Carbocation->Deprotonation2 p_Menth_2_ene p-Menth-2-ene Deprotonation1->p_Menth_2_ene - H+ p_Menth_3_ene This compound Deprotonation2->p_Menth_3_ene - H+

Caption: Mechanism of acid-catalyzed dehydration of menthol.

Conclusion

The synthesis of this compound from menthol via acid-catalyzed dehydration is a straightforward and effective method for laboratory-scale production. By following the detailed protocols and understanding the underlying chemical principles outlined in these application notes, researchers can reliably produce this important chemical intermediate for further applications in organic synthesis and drug development. Careful control of reaction conditions, particularly temperature during distillation, is crucial for maximizing the yield of the desired this compound isomer.

References

Application Notes and Protocols for the Laboratory-Scale Synthesis of p-Menth-3-ene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Menth-3-ene is a monoterpene of significant interest in synthetic organic chemistry, serving as a versatile intermediate in the synthesis of various flavor and fragrance compounds, as well as in the development of pharmaceutical agents. This document provides detailed protocols for the laboratory-scale synthesis of this compound, primarily focusing on the acid-catalyzed dehydration of menthol (B31143), a common and cost-effective starting material. The protocols are designed to be clear, concise, and reproducible for researchers in relevant fields.

Synthesis Overview: Dehydration of Menthol

The principal laboratory method for synthesizing this compound is the acid-catalyzed dehydration of menthol. This elimination reaction (E1) involves the protonation of the hydroxyl group of menthol by a strong acid, followed by the loss of a water molecule to form a carbocation intermediate. Subsequent deprotonation from an adjacent carbon atom yields the alkene. The reaction typically produces a mixture of menthene isomers, including p-menth-1-ene, p-menth-2-ene, and the desired this compound. The product distribution can be influenced by the choice of acid catalyst and reaction conditions.

Quantitative Data Summary

The following table summarizes quantitative data from representative laboratory-scale syntheses of this compound via menthol dehydration.

Starting MaterialCatalyst/ReagentReaction ConditionsProduct DistributionOverall YieldPurityReference
DL-p-Menthan-3-olPhosphoric AcidHeatingMixture of menthene isomers89.9% (total menthenes)Not specified[1]
MentholNot SpecifiedNot Specified1-Menthene: 4.8%, 2-Menthene: 66.4%, 3-Menthene: 14.7%, Menthol: 10.1%Not Specified~85.9% (total menthenes)[2]
MentholPhosphoric AcidHeating/DistillationMixture of menthene isomers~78%Not specified[3]

Note: The distribution of isomers can vary based on the specific reaction conditions and the purity of the starting materials.

Experimental Protocols

Protocol 1: Dehydration of Menthol using Phosphoric Acid

This protocol details the synthesis of this compound from menthol using phosphoric acid as the catalyst.

Materials and Equipment:

  • DL-p-Menthan-3-ol (Menthol)

  • 85% Phosphoric acid (H₃PO₄)

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask (50 mL or 100 mL)

  • Distillation apparatus (heating mantle, condenser, receiving flask)

  • Separatory funnel

  • Erlenmeyer flasks

  • Boiling chips

  • Magnetic stirrer and stir bar (optional)

Procedure:

  • Reaction Setup: Place 10.0 g of DL-p-menthan-3-ol into a 50 mL round-bottom flask. Add a few boiling chips.

  • Addition of Catalyst: Carefully add 5 mL of 85% phosphoric acid to the flask. Swirl gently to mix the contents.

  • Dehydration and Distillation: Assemble a simple distillation apparatus with the round-bottom flask as the distilling flask. Heat the mixture gently using a heating mantle. The product menthenes will co-distill with water as they are formed. Collect the distillate in a receiving flask cooled in an ice bath. Continue the distillation until no more oily droplets are observed in the distillate, typically when the temperature of the distilling liquid reaches about 95-100°C.[1]

  • Work-up: Transfer the collected distillate to a separatory funnel.

  • Washing: Wash the organic layer sequentially with:

    • 10 mL of water to remove the bulk of the phosphoric acid.

    • 10 mL of 5% sodium bicarbonate solution to neutralize any remaining acid. Caution: Vent the separatory funnel frequently as carbon dioxide gas will be evolved.

    • 10 mL of saturated sodium chloride (brine) solution to aid in the separation of the layers.

  • Drying: Separate the organic layer and transfer it to a clean, dry Erlenmeyer flask. Add a small amount of anhydrous sodium sulfate to dry the product. Swirl the flask and let it stand for 10-15 minutes until the liquid is clear.

  • Purification (Optional): For higher purity, the dried product can be further purified by fractional distillation, collecting the fraction boiling in the range of 165-175°C. The boiling point of this compound is approximately 173.5°C.[1]

  • Characterization: The final product can be characterized by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the isomer distribution and purity, and by Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure.

Protocol 2: Synthesis via Menthyl Chloride

This protocol describes a two-step synthesis of this compound starting from menthol via a menthyl chloride intermediate.

Materials and Equipment:

  • Menthol

  • Phosphorus pentachloride (PCl₅)

  • Dry petroleum ether

  • Potassium hydroxide (B78521) (KOH)

  • Phenol

  • Metallic sodium

  • Round-bottom flask with dropping funnel

  • Heating mantle

  • Distillation apparatus

  • Separatory funnel

Procedure:

Step 1: Preparation of Menthyl Chloride

  • In a round-bottom flask equipped with a dropping funnel, cover 100 g of phosphorus pentachloride with dry petroleum ether.

  • Cool the flask in an ice bath.

  • Slowly add 100 g of menthol in small portions through the dropping funnel. Ensure that the evolution of hydrochloric acid gas has ceased before adding the next portion.

  • Once the reaction is complete, distill off the petroleum ether.

  • Fractionally distill the residue and collect the menthyl chloride fraction at 205-215°C.

Step 2: Elimination to form this compound

  • Prepare a hot solution of 75 g of potassium hydroxide in 320 g of phenol.

  • Add the 70 g of menthyl chloride obtained from the previous step to the hot KOH/phenol solution.

  • Heat the mixture to 150°C for 10-15 minutes.

  • Distill the mixture until the temperature reaches 200°C.

  • Wash the distillate with an aqueous potassium hydroxide solution to remove any residual phenol.

  • Finally, distill the product over metallic sodium to obtain pure this compound. The boiling point is in the range of 160-166°C.

Visualizations

Signaling Pathway and Logical Relationships

The dehydration of menthol proceeds through a well-established E1 elimination mechanism. The key steps are visualized in the following diagram.

E1_Mechanism Menthol Menthol (p-Menthan-3-ol) Protonation Protonation of Hydroxyl Group Menthol->Protonation + H+ Oxonium_Ion Protonated Menthol (Oxonium Ion) Protonation->Oxonium_Ion Loss_of_Water Loss of Water (Rate-Determining Step) Oxonium_Ion->Loss_of_Water - H2O Carbocation Secondary Carbocation Loss_of_Water->Carbocation Rearrangement Hydride Shift (Rearrangement) Carbocation->Rearrangement Deprotonation1 Deprotonation Carbocation->Deprotonation1 - H+ Tertiary_Carbocation Tertiary Carbocation Rearrangement->Tertiary_Carbocation Deprotonation2 Deprotonation Tertiary_Carbocation->Deprotonation2 - H+ Products Menthene Isomers (p-menth-1-ene, p-menth-2-ene, this compound) Deprotonation1->Products Deprotonation2->Products

Caption: E1 dehydration mechanism of menthol to form menthene isomers.

Experimental Workflow

The following diagram illustrates the general experimental workflow for the synthesis of this compound from menthol via acid-catalyzed dehydration.

Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis Start Start: Menthol + Acid Catalyst Reaction Heating / Reflux Start->Reaction Distillation Distillation of Crude Product Reaction->Distillation Washing Washing with NaHCO3 and Brine Distillation->Washing Drying Drying over Na2SO4 Washing->Drying Purification Fractional Distillation (Optional) Drying->Purification Analysis GC-MS, NMR, IR Analysis Purification->Analysis Final_Product Final Product: This compound Analysis->Final_Product

Caption: Experimental workflow for this compound synthesis.

References

p-Menth-3-ene: A Versatile Chiral Synthon in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: p-Menth-3-ene, a naturally occurring monoterpene, has emerged as a valuable and versatile chiral starting material in organic synthesis. Its inherent chirality and the presence of a reactive double bond make it an attractive precursor for the synthesis of a wide range of more complex molecules, including bioactive compounds and pharmaceutical intermediates. This application note provides a detailed overview of key synthetic transformations of this compound, complete with experimental protocols and quantitative data, to guide researchers, scientists, and drug development professionals in leveraging this readily available chiral synthon.

Key Synthetic Transformations and Applications

This compound serves as a starting point for various chemical modifications, primarily targeting the double bond and the allylic positions. These transformations, including epoxidation, allylic oxidation, and ozonolysis, open avenues to a diverse array of functionalized p-menthane (B155814) derivatives.

Epoxidation of this compound

The epoxidation of the double bond in this compound yields 3,4-epoxy-p-menthane, a valuable intermediate for the synthesis of various di-functionalized derivatives. The reaction with peroxy acids, such as perbenzoic acid, proceeds with diastereoselectivity, affording a mixture of cis and trans epoxides.

Reaction Scheme:

epoxidation p_menth_3_ene This compound epoxide cis/trans-3,4-Epoxy-p-menthane p_menth_3_ene->epoxide Epoxidation reagent Perbenzoic Acid

Caption: Epoxidation of this compound.

Quantitative Data: Epoxidation of this compound

Oxidizing AgentSolventProduct Ratio (cis:trans)Reference
Perbenzoic AcidBenzene (B151609)ca. 3:2[1]

Experimental Protocol: Epoxidation of this compound with Perbenzoic Acid [1]

  • Materials: this compound, Perbenzoic acid, Benzene (solvent).

  • Procedure: a. Dissolve this compound in benzene. b. Add a solution of perbenzoic acid in benzene dropwise to the stirred solution of this compound at room temperature. c. Monitor the reaction progress by thin-layer chromatography (TLC). d. Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to remove excess perbenzoic acid and the resulting benzoic acid. e. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. f. The resulting mixture of cis- and trans-3,4-epoxy-p-menthane can be used for further transformations or purified by column chromatography.

Allylic Oxidation of this compound

Reaction Scheme:

allylic_oxidation p_menth_3_ene This compound enone p-Menth-3-en-5-one p_menth_3_ene->enone Allylic Oxidation reagent SeO2 ozonolysis p_menth_3_ene This compound ozonide Molozonide p_menth_3_ene->ozonide carbonyls Dicarbonyl Compound ozonide->carbonyls reagents 1. O3 2. Work-up (e.g., DMS) synthesis_workflow start This compound transformation Key Transformation (e.g., Epoxidation, Oxidation) start->transformation intermediate Functionalized Intermediate transformation->intermediate synthesis Further Synthetic Steps intermediate->synthesis bioactive Bioactive Molecule synthesis->bioactive

References

Application Notes and Protocols for the Evaluation of p-Menth-3-ene in the Flavor and Fragrance Industry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Menth-3-ene (CAS No. 500-00-5) is a monocyclic monoterpene hydrocarbon with the molecular formula C₁₀H₁₈. It belongs to the family of p-menthanes, which includes a wide range of compounds extensively used in the flavor and fragrance industry. While many p-menthane (B155814) derivatives, such as menthol, limonene (B3431351), and terpineols, are well-established as key components in numerous commercial products, the application of this compound itself is not well-documented in publicly available literature. Some sources even advise against its use in flavor and fragrance applications.

However, its structural similarity to other commercially significant terpenes suggests that it may possess unique organoleptic properties of interest. These application notes provide a comprehensive framework for the evaluation of this compound as a potential novel flavor and fragrance ingredient. The protocols outlined below are designed to characterize its sensory profile, analytical properties, and stability, thereby enabling researchers to assess its viability for commercial applications.

Terpenes, in general, are a large and diverse class of organic compounds produced by a variety of plants, and they are responsible for the distinctive aromas of many herbs, fruits, and flowers.[1][2] In the flavor and fragrance industry, terpenes are utilized to create complex scent and taste profiles.[2]

Physicochemical Properties of this compound and Related Compounds

A summary of the key physicochemical properties of this compound and a structurally related, commercially used compound, p-Menth-3-en-1-ol, is presented in Table 1. This comparison provides context for the potential behavior of this compound in various formulations.

Table 1: Physicochemical Data of this compound and a Related Flavor/Fragrance Compound

PropertyThis compoundp-Menth-3-en-1-ol
CAS Number 500-00-5[3]586-82-3[4]
Molecular Formula C₁₀H₁₈[3]C₁₀H₁₈O[4]
Molecular Weight 138.25 g/mol [3]154.25 g/mol [4]
Boiling Point 166.85°C[3]210.00 °C[4]
Appearance -Colorless, oily liquid[4]
Odor/Flavor Profile Not well-documentedWoody, dry, musty[4]
Solubility -Slightly soluble in water; soluble in alcohol[4]

Application Notes

Potential Applications in Fragrance

As a terpene hydrocarbon, this compound could potentially serve as a modifier in fragrance compositions.[1] Its volatility would likely place it in the top to middle note category. Potential applications to explore include:

  • Citrus and Pine Accords: Given its structural similarity to limonene and pinene, it may be evaluated for its ability to add freshness and a natural character to citrus and pine fragrances.

  • Woody and Herbal Formulations: It could potentially complement woody and herbal notes, providing a clean, terpene-like background.

  • Solvent and Diluent: Like other terpene hydrocarbons, it may also be investigated as a biodegradable solvent for other fragrance raw materials.

Potential Applications in Flavors

The use of this compound as a direct flavor ingredient is not established. However, its potential could be explored in:

  • Citrus and Mint Flavors: Evaluation in citrus (lemon, lime) and mint flavor profiles where terpene notes are common.

  • Herbal and Spice Flavors: Assessment as a background note in complex herbal and spicy flavors.

Important Note: Due to the lack of safety and regulatory approval data, any application of this compound in food products would require extensive toxicological testing and adherence to regulatory submission processes.

Experimental Protocols

The following protocols provide a framework for the comprehensive evaluation of this compound.

Protocol 1: Analytical Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the purity of a this compound sample and to identify any potential isomers or impurities.

Materials:

  • This compound sample

  • High-purity solvent (e.g., ethanol (B145695) or hexane)

  • GC-MS system equipped with a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms)

  • Autosampler vials

Procedure:

  • Sample Preparation: Prepare a 1% (v/v) solution of this compound in the chosen solvent.

  • GC-MS Parameters (starting point):

    • Injector Temperature: 250°C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Program: Initial temperature of 50°C, hold for 2 minutes, ramp to 250°C at 5°C/min, hold for 5 minutes.

    • MS Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Mass Range: m/z 40-350

  • Data Analysis:

    • Integrate the peaks in the total ion chromatogram.

    • Identify this compound based on its retention time and mass spectrum.

    • Compare the obtained mass spectrum with a reference library (e.g., NIST, Wiley).

    • Identify and quantify any impurities present in the sample.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Sample Dilution Prepare 1% Solution Sample->Dilution Solvent Solvent (e.g., Hexane) Solvent->Dilution Vial Transfer to GC Vial Dilution->Vial Injection Inject Sample Vial->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometry Detection Separation->Detection TIC Total Ion Chromatogram Detection->TIC MassSpec Mass Spectra Detection->MassSpec Identification Compound Identification & Purity TIC->Identification LibrarySearch Library Search MassSpec->LibrarySearch LibrarySearch->Identification

Workflow for GC-MS analysis of this compound.
Protocol 2: Sensory Evaluation - Odor Profile by Descriptive Analysis

Objective: To characterize the odor profile of this compound using a trained sensory panel.

Materials:

  • High-purity this compound

  • Odorless solvent (e.g., diethyl phthalate (B1215562) or ethanol)

  • Glass smelling strips

  • Odor-free evaluation booths

  • Reference standards for common odor descriptors (e.g., limonene for "citrus," alpha-pinene (B124742) for "piney," etc.)

Procedure:

  • Panelist Training: Train a panel of 8-12 individuals on the recognition and intensity scaling of various reference odorants.

  • Sample Preparation: Prepare a series of dilutions of this compound in the solvent (e.g., 10%, 5%, 1% w/w).

  • Evaluation:

    • Dip smelling strips into each dilution and allow the solvent to evaporate for 30 seconds.

    • Present the strips to the panelists in a randomized and blind manner.

    • Panelists will rate the intensity of a pre-defined list of odor descriptors (e.g., citrus, piney, woody, herbal, camphoraceous, fresh, green) on a 15-point intensity scale.

    • Panelists should also provide any additional free-text descriptors that come to mind.

  • Data Analysis:

    • Calculate the mean intensity ratings for each descriptor at each concentration.

    • Generate a spider-web plot to visualize the odor profile.

    • Analyze the free-text descriptors for recurring themes.

Sensory_Analysis_Workflow cluster_setup Preparation cluster_eval Evaluation cluster_analysis Data Analysis Panel Trained Sensory Panel Presentation Blind Presentation to Panelists Panel->Presentation Sample This compound Dilutions Strips Preparation of Smelling Strips Sample->Strips Strips->Presentation Rating Intensity Rating of Descriptors Presentation->Rating FreeText Free-Text Description Presentation->FreeText MeanCalc Calculate Mean Intensities Rating->MeanCalc TextAnalysis Analyze Free-Text Data FreeText->TextAnalysis Plotting Generate Odor Profile Plot MeanCalc->Plotting FinalProfile Final Odor Profile Plotting->FinalProfile TextAnalysis->FinalProfile

Workflow for descriptive sensory analysis.
Protocol 3: Stability Testing in a Consumer Product Base

Objective: To evaluate the chemical stability of this compound in a representative consumer product base (e.g., a simple shampoo or air freshener base).

Materials:

  • This compound

  • Unfragranced consumer product base

  • Control fragrance oil (without this compound)

  • Glass storage containers

  • Environmental chamber (e.g., set to 40°C)

  • GC-MS system

Procedure:

  • Sample Preparation:

    • Prepare two batches of the consumer product base.

    • In the first batch, incorporate this compound at a concentration of 0.5% (w/w).

    • In the second batch (control), add the same amount of a stable fragrance oil.

  • Storage Conditions:

    • Store samples from both batches in sealed glass containers under the following conditions:

      • Accelerated: 40°C in an environmental chamber.

      • Control: Room temperature (20-25°C) in the dark.

  • Analysis:

    • At specified time points (e.g., 0, 1, 2, 4, and 8 weeks), take an aliquot from each sample.

    • Extract the fragrance components using an appropriate method (e.g., liquid-liquid extraction or headspace SPME).

    • Analyze the extracts by GC-MS to quantify the concentration of this compound.

  • Data Evaluation:

    • Plot the concentration of this compound as a function of time for both storage conditions.

    • Determine the degradation rate and half-life.

    • Analyze for the appearance of any degradation products.

Signaling Pathways and Mechanism of Olfactory Perception

The perception of odorants begins with the interaction of volatile molecules with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal cavity. These receptors are G-protein coupled receptors (GPCRs). The binding of an odorant to an OR initiates a signal transduction cascade, leading to the generation of an action potential that is transmitted to the olfactory bulb in the brain. The brain then interprets the pattern of activation across different glomeruli to perceive a specific scent.

As this compound is a novel compound in this context, the specific ORs that it may activate are unknown. A potential research avenue would be to screen this compound against a library of human ORs expressed in heterologous cells to identify its cognate receptors.

Olfactory_Signaling cluster_receptor Olfactory Neuron Cilium cluster_transduction Signal Transduction Cascade cluster_signal Neural Signal Odorant This compound OR Olfactory Receptor (OR) (GPCR) Odorant->OR Binds G_protein G-protein (G_olf) OR->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Activates cAMP cAMP AC->cAMP ATP to cAMP CNG Cyclic Nucleotide-Gated (CNG) Ion Channel cAMP->CNG Opens Ca_Na_influx Ca²⁺/Na⁺ Influx CNG->Ca_Na_influx Depolarization Membrane Depolarization Ca_Na_influx->Depolarization ActionPotential Action Potential Depolarization->ActionPotential Brain Signal to Olfactory Bulb ActionPotential->Brain

Generalized olfactory signal transduction pathway.

Conclusion

While this compound is not currently a recognized flavor or fragrance ingredient, its chemical structure suggests potential for novel sensory properties. The application notes and protocols provided herein offer a systematic approach for researchers to thoroughly evaluate its characteristics. A comprehensive assessment of its odor and flavor profile, purity, stability, and safety is a prerequisite for any consideration of its use in consumer products. Further research, particularly in the area of sensory analysis and safety evaluation, is required to determine if this compound can be a valuable addition to the perfumer's and flavorist's palette.

References

Application Notes and Protocols: Biological Activity of p-Menth-3-ene and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the diverse biological activities exhibited by p-menth-3-ene and its derivatives. This document includes summaries of key quantitative data, detailed experimental protocols for evaluating biological activities, and diagrams of relevant signaling pathways and experimental workflows.

Introduction to this compound and its Derivatives

This compound is a monoterpene with the chemical formula C₁₀H₁₈. It and its derivatives are naturally occurring compounds found in the essential oils of various plants. These compounds have garnered significant interest in the scientific community due to their wide range of pharmacological properties, including cytotoxic, anti-inflammatory, antimicrobial, insecticidal, herbicidal, and antioxidant activities. The biological effects of these molecules are often attributed to their chemical structure, including the presence of functional groups and stereochemistry, which influence their interactions with biological targets.

Cytotoxic Activity

A number of p-menthane (B155814) derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, making them potential candidates for anticancer drug development. The cytotoxic potential is typically evaluated by measuring the concentration of the compound required to inhibit cell growth by 50% (IC₅₀) or by the growth inhibition percentage (GI) at a specific concentration.

Quantitative Cytotoxicity Data
CompoundCell LineIC₅₀ (µg/mL)Growth Inhibition (GI%) @ 25 µg/mLReference
(-)-Perillaldehyde 8,9-epoxideOVCAR-8 (ovarian)1.0399.89[1]
HCT-116 (colon)1.7596.32[1]
SF-295 (glioblastoma)1.2398.45[1]
Perillyl alcoholOVCAR-8-90.92[1]
HCT-116-95.82[1]
SF-295-92.34[1]
(-)-8-hydroxycarvotanacetoneOVCAR-8-61.59[1]
HCT-116-94.01[1]
SF-295-87.65[1]
(+)-Limonene 1,2-epoxideOVCAR-8-58.48[1]
HCT-116-93.10[1]
SF-295-78.92[1]
(-)-PerillaldehydeOVCAR-8-59.28[1]
HCT-116-83.03[1]
SF-295-75.64[1]
(+)-CarvoneOVCAR-8-34.39
HCT-116-48.07
SF-295-41.23
(-)-8-acetoxycarvotanacetoneOVCAR-8-1.62[1]
HCT-116-30.47[1]
SF-295-15.78[1]
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the determination of the cytotoxic activity of p-menthane derivatives against cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • Cancer cell lines (e.g., OVCAR-8, HCT-116, SF-295)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin/streptomycin)

  • p-Menthane derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the p-menthane derivatives (e.g., 0.1 to 100 µg/mL). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours, or until a purple precipitate is visible.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ values.

Workflow for MTT Assay:

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate add_compounds Add compounds to cells cell_seeding->add_compounds compound_prep Prepare serial dilutions of test compounds compound_prep->add_compounds incubate_48h Incubate for 48-72h add_compounds->incubate_48h add_mtt Add MTT solution incubate_48h->add_mtt incubate_3h Incubate for 3-4h add_mtt->incubate_3h add_dmso Add DMSO incubate_3h->add_dmso read_absorbance Read absorbance at 570 nm add_dmso->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50

Caption: Workflow for determining cytotoxicity using the MTT assay.

Anti-inflammatory Activity

Several p-menthane derivatives have been shown to possess anti-inflammatory properties by modulating key inflammatory pathways, such as the NF-κB signaling pathway.

Quantitative Anti-inflammatory Data
CompoundAssayModel SystemConcentration/DoseEfficacy (% Inhibition or IC₅₀)Reference
l-MentholIL-1β ProductionLPS-stimulated human monocytes-64.2 ± 7% inhibition[2]
LTB4 ProductionLPS-stimulated human monocytes-64.4 ± 10% inhibition[2]
PGE2 ProductionLPS-stimulated human monocytes-56.6 ± 8% inhibition[2]
1,8-CineolePaw EdemaCarrageenan-induced (rat)100-400 mg/kg26-46% inhibition
(S)-(+)-CarvoneNO ProductionLPS-stimulated murine macrophages-Potent inhibitor
(R)-(-)-CarvoneNO ProductionLPS-stimulated murine macrophages-Potent inhibitor
Experimental Protocol: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This protocol describes the evaluation of the anti-inflammatory activity of p-menthane derivatives by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cells

  • DMEM with 10% FBS and 1% penicillin/streptomycin

  • p-Menthane derivatives (dissolved in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) (for standard curve)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the p-menthane derivatives for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Griess Assay:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent to each well.

    • Incubate at room temperature for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the amount of nitrite produced using a sodium nitrite standard curve and determine the percentage of NO production inhibition.

NF-κB Signaling Pathway in Inflammation

The anti-inflammatory effects of some p-menthane derivatives are mediated through the inhibition of the NF-κB signaling pathway, a key regulator of inflammatory gene expression.

NFkB_Pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor Activation cluster_cytoplasm Cytoplasmic Signaling cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB Phosphorylates NFkB_complex NF-κB (p50/p65) IkB->NFkB_complex Degrades & Releases NFkB_nucleus NF-κB (p50/p65) NFkB_complex->NFkB_nucleus Translocation pmenthane p-Menthane Derivatives pmenthane->IKK Inhibits DNA DNA NFkB_nucleus->DNA Binds to Gene_expression Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) DNA->Gene_expression Induces

Caption: Inhibition of the NF-κB signaling pathway by p-menthane derivatives.

Antimicrobial Activity

p-Menthane derivatives have shown promising activity against a range of pathogenic bacteria and fungi. Their lipophilic nature allows them to interact with and disrupt microbial cell membranes.

Quantitative Antimicrobial Data
CompoundMicroorganismMIC (µg/mL)Reference
4-Carvomenthenol (B26182) esterBacillus sp.-[3]
Staphylococcus aureus-[3]
α-Terpineol esterYersinia enterocolitica-[3]
Escherichia coli-[3]
R-carvoneMethicillin-resistant Staphylococcus aureus (MRSA)500-1000[4]
S-carvoneMethicillin-resistant Staphylococcus aureus (MRSA)500-1000[4]

Note: The study on 4-carvomenthenol and α-terpineol esters reported significant zones of inhibition but did not provide specific MIC values in the abstract.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol details the determination of the MIC of p-menthane derivatives against bacteria using the broth microdilution method.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • p-Menthane derivatives (dissolved in a suitable solvent like DMSO)

  • 96-well microtiter plates

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the p-menthane derivatives in MHB in a 96-well plate.

  • Inoculation: Add the standardized bacterial suspension to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (broth with inoculum, no compound), a negative control (broth only), and a solvent control.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

Insecticidal Activity

Certain p-menthane derivatives exhibit insecticidal properties, acting as fumigants or contact toxins against various insect pests.

Quantitative Insecticidal Data
CompoundInsect SpeciesAssay TypeLD₅₀/LC₅₀Reference
p-Menthane derivatives (general)Sitophilus oryzae (rice weevil)FumigantVaries[5]
Tribolium castaneum (red flour beetle)FumigantVaries[5]
Sitophilus oryzaeContactVaries[5]
Tribolium castaneumContactVaries[5]
p-Menthane-3,8-diol (B45773) (PMD)Aedes aegyptiArm-in-cageED₉₅: 0.25 mg/cm²[6]
Experimental Protocol: Contact Toxicity Bioassay (Topical Application)

This protocol describes how to determine the contact toxicity (LD₅₀) of p-menthane derivatives against insects.

Materials:

  • Test insects (e.g., adult Tribolium castaneum)

  • p-Menthane derivatives dissolved in a suitable solvent (e.g., acetone)

  • Microsyringe or microapplicator

  • Petri dishes with filter paper

  • Ventilated containers

  • CO₂ for anesthetization (optional)

Procedure:

  • Dose Preparation: Prepare a series of concentrations of the test compound in the solvent.

  • Insect Treatment: Anesthetize the insects if necessary. Apply a precise volume (e.g., 1 µL) of the test solution to the dorsal thorax of each insect. Treat a control group with the solvent only.

  • Incubation: Place the treated insects in ventilated containers with a food source and maintain them under controlled environmental conditions.

  • Mortality Assessment: Record the number of dead insects at specific time intervals (e.g., 24, 48, and 72 hours).

  • Data Analysis: Calculate the LD₅₀ value (the dose that causes 50% mortality) using probit analysis.

Herbicidal Activity

Derivatives of p-menth-3-en-1-amine have demonstrated significant herbicidal activity against various weeds, suggesting their potential as natural herbicides.

Quantitative Herbicidal Data
CompoundTarget PlantIC₅₀ (mmol L⁻¹)Reference
N-acetyl-1,2-azacyclo-p-menthaneAnnual ryegrass< 1[7]
Digitaria sanguinalis< 1[7]
Ixeris denticulate< 1[7]
p-Menth-3-en-1-amine Schiff base derivatives (5k, 5l)Ryegrass (shoot growth)Higher activity than glyphosate[8][9]
p-Menth-3-en-1-amine thiourea (B124793) derivative (4a)Annual ryegrassHigh activity[10][11]
Experimental Protocol: Pre-emergence Herbicidal Activity Assay

This protocol outlines a method to evaluate the pre-emergence herbicidal activity of p-menthane derivatives.

Materials:

  • Seeds of target weed species (e.g., annual ryegrass)

  • p-Menthane derivatives

  • Solvent (e.g., acetone (B3395972) or DMSO)

  • Surfactant (e.g., Tween 20)

  • Petri dishes or small pots with soil

  • Growth chamber with controlled light and temperature

Procedure:

  • Test Solution Preparation: Dissolve the test compounds in a minimal amount of solvent and then dilute with water containing a surfactant to the desired concentrations.

  • Sowing: Sow the seeds of the target weed in petri dishes lined with filter paper or in pots filled with soil.

  • Treatment: Evenly apply the test solutions to the surface of the filter paper or soil.

  • Incubation: Place the petri dishes or pots in a growth chamber under controlled conditions.

  • Evaluation: After a set period (e.g., 7-14 days), assess the germination rate and the growth of the seedlings (root and shoot length).

  • Data Analysis: Calculate the percentage of inhibition compared to the control and determine the IC₅₀ values.

Antioxidant Activity

The antioxidant potential of p-menthane derivatives is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Quantitative Antioxidant Data
Experimental Protocol: DPPH Radical Scavenging Assay

This protocol describes the determination of the antioxidant activity of p-menthane derivatives by measuring their ability to scavenge the DPPH free radical.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or ethanol (B145695)

  • p-Menthane derivatives

  • Ascorbic acid or Trolox (positive control)

  • 96-well plate or spectrophotometer cuvettes

Procedure:

  • DPPH Solution Preparation: Prepare a fresh solution of DPPH in methanol or ethanol (e.g., 0.1 mM).

  • Sample Preparation: Prepare various concentrations of the test compounds and the positive control in the same solvent.

  • Reaction Mixture: In a 96-well plate, add a specific volume of the sample or control solution to the DPPH solution. Include a blank (solvent + DPPH).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals).

Workflow for DPPH Assay:

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis dpph_prep Prepare DPPH working solution mix_reactants Mix DPPH solution with samples dpph_prep->mix_reactants sample_prep Prepare serial dilutions of test compounds sample_prep->mix_reactants incubate_30min Incubate in dark for 30 min mix_reactants->incubate_30min read_absorbance Read absorbance at 517 nm incubate_30min->read_absorbance calculate_scavenging Calculate % scavenging and IC50 values read_absorbance->calculate_scavenging

Caption: Workflow for determining antioxidant activity using the DPPH assay.

References

p-Menth-3-ene: A Versatile Precursor for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

p-Menth-3-ene, a monoterpene hydrocarbon, is emerging as a significant precursor in the synthesis of complex pharmaceutical compounds. Its inherent stereochemistry and reactive double bond provide a versatile scaffold for the construction of bioactive molecules. This document outlines the potential of this compound in drug discovery and development, providing detailed application notes and experimental protocols for its utilization. The information is tailored for researchers, scientists, and professionals in the field of drug development.

Chemical Properties and Potential Applications

This compound, with the chemical formula C10H18, is a cyclic monoterpene.[1][2] Its structure, characterized by a cyclohexene (B86901) ring with methyl and isopropyl substituents, makes it a valuable chiral building block. The endocyclic double bond is amenable to a variety of chemical transformations, including epoxidation, hydroxylation, and Diels-Alder reactions, opening avenues for the synthesis of a diverse range of derivatives.

One of the most notable applications of a p-menthane (B155814) skeleton is in the synthesis of cannabinoids, such as Dronabinol (B3416174) (Δ⁹-tetrahydrocannabinol), a pharmaceutically active compound used for treating chemotherapy-induced nausea and AIDS-related anorexia.[1][3][4][5][6] A key intermediate in Dronabinol synthesis is p-menth-2-ene-1,8-diol, a close isomer and a potential synthetic target from this compound.[3]

Furthermore, derivatives of the p-menthane scaffold have demonstrated a range of biological activities, including anti-inflammatory and anticancer properties. These activities are often attributed to the modulation of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[7][8][9][10][11][12][13][14]

Data Presentation

The following tables summarize the key chemical properties of this compound and the biological activities of related p-menthane derivatives.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC10H18[1][2]
Molecular Weight138.25 g/mol [1][2]
CAS Number500-00-5[15]
StereochemistryRacemic[1][2]

Table 2: Reported Biological Activities of p-Menthane Derivatives

Compound/DerivativeBiological ActivityAssay SystemIC50 ValueReference
Thiazole DerivativesAnticancer3 cell lines< 100 µg/mL (for 6 compounds)[16]
Menthone-derived pyrimidine-urea compoundsAnticancer (HeLa cells)In vitro6.37 ± 0.57 µM (compound 4c)Not found in search results
CarvoneAnticancer (Myeloma cells)In vitro20 µM[7]
l-MentholAnti-inflammatory (IL-1β inhibition)LPS-stimulated human monocytes64.2 ± 7% inhibition[17]
l-MentholAnti-inflammatory (LTB4 inhibition)LPS-stimulated human monocytes64.4 ± 10% inhibition[17]
l-MentholAnti-inflammatory (PGE2 inhibition)LPS-stimulated human monocytes56.6 ± 8% inhibition[17]
Mannich base derivatives of cyclohexanoneAnti-inflammatoryProtein denaturation1.93 µM (compound 2d)[18]
Pyranochalcone derivativesAnti-inflammatory (NF-κB inhibition)HEK293T cells0.29 to 10.46 μM[14]

Experimental Protocols

Detailed methodologies for key experiments involving the synthesis and functionalization of this compound are provided below.

Protocol 1: Synthesis of this compound from Menthol (B31143)

This protocol describes the synthesis of this compound starting from menthol, a readily available natural product.

Materials:

  • Menthol

  • Phosphorus pentachloride

  • Dry petroleum ether

  • Potassium hydroxide (B78521)

  • Phenol

  • Metallic sodium

  • Round bottom flask with dropping funnel

  • Distillation apparatus

Procedure:

  • In a round bottom flask fitted with a dropping funnel, cover 100 g of phosphorus pentachloride with dry petroleum ether.

  • Cool the reaction flask and add 100 g of menthol dropwise. Ensure that no more hydrochloric acid is evolved before adding the next portion.

  • Once the reaction is complete, distill off the petroleum ether.

  • Fractionally distill the residue to collect the intermediate, menthyl chloride, at 205-215 °C.

  • Prepare a hot solution of 75 g of potassium hydroxide in 320 g of phenol.

  • Add the collected menthyl chloride to the hot potassium hydroxide solution.

  • Heat the mixture to 150 °C for 10-15 minutes.

  • Distill the mixture until the temperature reaches 200 °C.

  • Wash the distillate with aqueous potassium hydroxide to remove any phenol.

  • Finally, distill the product over metallic sodium to obtain pure this compound (boiling point: 160-166 °C).[19]

Protocol 2: Epoxidation of this compound

This protocol details the epoxidation of the double bond in this compound, a key step in creating functionalized derivatives.

Materials:

Procedure:

  • Dissolve this compound in benzene in a suitable reaction vessel.

  • Add a solution of perbenzoic acid in benzene to the this compound solution.

  • Allow the reaction to proceed. The oxidation will yield a mixture of cis- and trans-3,4-epoxy-p-menthane.[20]

  • The resulting epoxides can be isolated and purified using standard chromatographic techniques.

Protocol 3: Allylic Hydroxylation of a p-Menth-2-ene Derivative (Conceptual)

While a specific protocol for the direct allylic hydroxylation of this compound was not found, this conceptual protocol is based on the hydroxylation of the related p-menth-2-ene.[21] This transformation is crucial for synthesizing intermediates like p-menth-2-ene-1,8-diol.

Materials:

  • p-Menth-2-ene (as a starting material, potentially synthesized from this compound via isomerization)

  • Selenium dioxide

  • Aqueous ethanol

  • Reaction vessel

Procedure:

  • Dissolve the p-menth-2-ene derivative in aqueous ethanol.

  • Add selenium dioxide to the solution.

  • Reflux the mixture to facilitate the allylic hydroxylation.

  • Monitor the reaction progress using techniques like thin-layer chromatography.

  • Upon completion, the reaction mixture can be worked up to isolate the hydroxylated product.

Visualizations

The following diagrams illustrate key concepts related to the application of this compound as a pharmaceutical precursor.

Synthesis_of_Dronabinol_Intermediate p_menth_3_ene This compound isomerization Isomerization p_menth_3_ene->isomerization p_menth_2_ene p-Menth-2-ene isomerization->p_menth_2_ene functionalization Functionalization (e.g., Hydroxylation) p_menth_2_ene->functionalization intermediate p-Menth-2-ene-1,8-diol (Key Intermediate) functionalization->intermediate dronabinol Dronabinol (Δ⁹-THC) intermediate->dronabinol Further Steps

Caption: Synthetic pathway from this compound to a key Dronabinol intermediate.

Experimental_Workflow start Start: this compound functionalization Chemical Functionalization (e.g., Epoxidation, Hydroxylation) start->functionalization derivatives p-Menthane Derivatives functionalization->derivatives bio_screening Biological Screening (Anti-inflammatory, Anticancer assays) derivatives->bio_screening data_analysis Data Analysis (IC50 determination) bio_screening->data_analysis pathway_study Signaling Pathway Investigation (NF-κB, MAPK) data_analysis->pathway_study end End: Lead Compound Identification pathway_study->end

Caption: General workflow for developing pharmaceutical leads from this compound.

Signaling_Pathway_Modulation cluster_0 Cellular Response cluster_1 Signaling Cascades inflammatory_stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) mapk MAPK Pathway (ERK, JNK, p38) inflammatory_stimuli->mapk nfkb NF-κB Pathway (IKK, IκBα, p65) inflammatory_stimuli->nfkb gene_expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) mapk->gene_expression nfkb->gene_expression inflammation Inflammation gene_expression->inflammation p_menthane_derivative p-Menthane Derivative p_menthane_derivative->mapk Inhibition p_menthane_derivative->nfkb Inhibition

Caption: Putative modulation of NF-κB and MAPK signaling pathways by p-menthane derivatives.

References

Application Notes and Protocols for the Chiral Separation of p-Menth-3-ene Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Menth-3-ene is a monoterpene with a chiral center, existing as two enantiomers: (+)-p-menth-3-ene and (-)-p-menth-3-ene. The stereochemistry of chiral compounds is of paramount importance in the pharmaceutical, flavor, and fragrance industries, as individual enantiomers can exhibit distinct biological activities, pharmacological effects, and sensory properties. Consequently, the ability to separate and quantify these enantiomers is crucial for quality control, regulatory compliance, and the development of stereochemically pure products.

Gas chromatography (GC) with chiral stationary phases (CSPs) is the predominant analytical technique for the enantioselective analysis of volatile compounds like this compound.[1] This application note provides a detailed protocol for the chiral separation of this compound enantiomers using capillary GC with a cyclodextrin-based chiral stationary phase.

Principle of Chiral Separation by GC

The enantioselective separation of this compound is achieved by exploiting the differential interactions between the enantiomers and a chiral stationary phase within the GC column. Derivatized cyclodextrins are commonly used as chiral selectors in these stationary phases.[2] The chiral cavities of the cyclodextrin (B1172386) molecules form transient diastereomeric complexes with the this compound enantiomers. The stability of these complexes differs for each enantiomer, leading to different retention times and, thus, their separation on the chromatographic column.[1]

Experimental Workflow

The following diagram illustrates the general workflow for the chiral GC analysis of this compound enantiomers.

G cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis sample This compound Sample dilution Dilution in Hexane sample->dilution injection Injection into GC dilution->injection separation Separation on Chiral Column injection->separation detection Detection by FID separation->detection chromatogram Chromatogram Acquisition detection->chromatogram integration Peak Integration chromatogram->integration quantification Quantification of Enantiomers integration->quantification

Caption: Workflow for the chiral GC analysis of this compound.

Recommended Materials and Reagents

  • Gas Chromatograph (GC): Equipped with a Flame Ionization Detector (FID) and a split/splitless injector.

  • Chiral GC Column: A fused silica (B1680970) capillary column coated with a derivatized cyclodextrin stationary phase. Several options are suitable for terpene analysis (see Table 1).

  • Carrier Gas: Helium (99.999% purity) or Hydrogen (99.999% purity).

  • Gases for FID: Hydrogen and compressed air.

  • Solvent: n-Hexane (GC grade).

  • Standards: Racemic this compound and, if available, enantiomerically enriched standards of (+)-p-menth-3-ene and (-)-p-menth-3-ene.

Experimental Protocol

This protocol provides a general procedure for the chiral separation of this compound enantiomers. Optimal conditions may vary depending on the specific instrument and column used.

1. Sample Preparation:

  • Prepare a stock solution of racemic this compound in n-hexane at a concentration of approximately 1000 µg/mL.

  • Prepare a series of working standards by diluting the stock solution with n-hexane to concentrations ranging from 1 to 100 µg/mL.

  • For unknown samples, dilute them in n-hexane to fall within the calibrated concentration range. A starting dilution of 1:100 (v/v) is recommended.[3]

2. GC Operating Conditions:

The following table outlines recommended starting conditions for the chiral separation of this compound and similar monoterpenes.

ParameterRecommended Condition
Chiral Column See Table 1
Injector Temperature 250 °C[3]
Injection Mode Split (Split ratio 100:1)[3]
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.0 mL/min[3]
Oven Temperature Program 40 °C (hold for 5 min), then ramp at 1 °C/min to 130 °C, then ramp at 2 °C/min to 200 °C (hold for 3 min)[3]
Detector Flame Ionization Detector (FID)
Detector Temperature 300 °C[3]

3. Data Acquisition and Analysis:

  • Inject the prepared standards and samples into the GC system.

  • Acquire the chromatograms and identify the peaks corresponding to the this compound enantiomers based on their retention times.

  • Integrate the peak areas of the two enantiomers.

  • Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

Data Presentation

Table 1: Recommended Chiral GC Columns and Exemplary Monoterpene Separations

Chiral Stationary PhaseRecommended ColumnExample Analytes
2,3-di-O-ethyl-6-O-tert-butyldimethylsilyl-β-cyclodextrinHP-chiral-20B (30 m x 0.32 mm, 0.25 µm)[3]α-pinene, δ-3-carene, limonene[3]
Dimethyl-β-cyclodextrinRt-βDEXsm (30 m x 0.32 mm, 0.25 µm)[2]α-pinene, camphene, β-pinene, camphor[4]
Diethyl-β-cyclodextrinRt-βDEXse (30 m x 0.32 mm, 0.25 µm)[2]Limonene, linalool, linalyl acetate[2][4]

Note: Retention times and elution order are highly dependent on the specific column and analytical conditions.

Logical Relationship for Method Optimization

Optimizing the chiral separation of this compound involves a systematic approach to adjusting key chromatographic parameters. The following diagram illustrates the logical relationships in this process.

G cluster_goal Optimization Goal cluster_params Adjustable Parameters cluster_effects Primary Effects goal Baseline Resolution of Enantiomers temp Oven Temperature Program retention Retention Time temp->retention selectivity Enantioselectivity temp->selectivity flow Carrier Gas Flow Rate flow->retention efficiency Peak Efficiency flow->efficiency column Chiral Stationary Phase column->selectivity retention->goal selectivity->goal efficiency->goal

References

Application Notes: Derivatization of the p-Menth-3-ene Double Bond

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

p-Menth-3-ene is a monoterpene characterized by a cyclohexane (B81311) ring with a methyl group at position 1, an isopropyl group at position 4, and an endocyclic double bond between carbons 3 and 4. This double bond is a key reactive site, allowing for a variety of derivatization reactions. These transformations are fundamental in synthetic organic chemistry for creating valuable intermediates used in the development of fragrances, pharmaceuticals, and other fine chemicals. This document outlines the primary derivatization reactions of the this compound double bond, providing detailed protocols and quantitative data for researchers in drug development and chemical synthesis.

Epoxidation

Epoxidation of the this compound double bond involves the addition of a single oxygen atom across the bond, forming a three-membered cyclic ether known as an epoxide (or oxirane). This reaction is a crucial step for introducing further functionality, as the strained epoxide ring can be opened by various nucleophiles to yield a range of substituted p-menthane (B155814) derivatives. Oxidation with perbenzoic acid yields a mixture of cis- and trans-3,4-epoxymenthane.[1]

Quantitative Data: Epoxidation of this compound

ReactionOxidizing AgentProductsProduct Ratio (cis:trans)Reference
EpoxidationPerbenzoic Acidcis-3,4-Epoxymenthane, trans-3,4-Epoxymenthane~ 3:2[1]

Dihydroxylation

Dihydroxylation converts the alkene into a vicinal diol (a glycol), adding a hydroxyl group to each carbon of the double bond. This transformation can be achieved with syn-stereoselectivity using reagents like potassium permanganate (B83412) (KMnO₄) or osmium tetroxide (OsO₄), or via anti-dihydroxylation through the hydrolysis of an intermediate epoxide.[2][3][4] These diols are versatile intermediates for synthesizing more complex molecules. For instance, performic acid oxidation of this compound also yields a diol.[2]

Quantitative Data: Dihydroxylation of this compound

ReactionReagentProductsStereochemistryReference
Dihydroxylation1% KMnO₄(±)-p-Menthane-3,4-diolcis-addition[2]
DihydroxylationPerformic Acidp-Menthane-3,4-diol-[2]
Epoxide Hydrolysis10% H₂SO₄ on 3,4-Epoxy-p-menthanep-Menthane-3,4-dioltrans-addition[2]

Ozonolysis

Ozonolysis is a powerful oxidative cleavage reaction that breaks the double bond entirely.[5] Depending on the workup conditions, the reaction can yield aldehydes, ketones, or carboxylic acids. For a tetrasubstituted cyclic alkene like this compound, ozonolysis followed by a reductive workup (e.g., with zinc or dimethyl sulfide) will break the ring to form a single molecule containing two ketone functionalities. This method is highly effective for synthesizing complex acyclic structures from cyclic precursors.

Quantitative Data: Ozonolysis of this compound

ReactionReagentsExpected ProductNotesReference
Ozonolysis1. O₃; 2. Zn/H₂O or (CH₃)₂S3-Isopropyl-6-oxoheptanalCleavage of the C3-C4 double bond results in a dicarbonyl compound.[5]

Hydrogenation

Catalytic hydrogenation reduces the double bond by adding two hydrogen atoms, converting the unsaturated this compound into the fully saturated p-menthane.[6] This reaction is typically carried out using a metal catalyst such as palladium, platinum, or nickel under a hydrogen atmosphere.[2][7] The choice of catalyst and reaction conditions can influence the stereochemistry of the resulting product, yielding different ratios of cis- and trans-p-menthane.[7]

Quantitative Data: Hydrogenation of this compound

ReactionCatalystProductKey OutcomeReference
Catalytic HydrogenationNi, Pd, or Ptp-MenthaneSaturation of the double bond[2]
Selective HydrogenationRuthenium (II) catalyst complexThis compoundSelective formation from p-menthadienes[8]

Protocols

Protocol 1: Epoxidation of this compound with a Peroxy Acid

Objective: To synthesize cis- and trans-3,4-epoxymenthane from this compound.

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA) or Perbenzoic Acid

  • Dichloromethane (DCM) or Benzene

  • Saturated aqueous solution of sodium bicarbonate (NaHCO₃)

  • Saturated aqueous solution of sodium sulfite (B76179) (Na₂SO₃)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel

Procedure:

  • Dissolve this compound (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0°C using an ice bath.

  • Dissolve m-CPBA (1.1 eq) in DCM and add it dropwise to the stirred solution of this compound over 30 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to 0°C and quench the excess peroxy acid by slowly adding a saturated solution of Na₂SO₃.

  • Transfer the mixture to a separatory funnel and wash sequentially with a saturated NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude epoxide mixture.

  • Purify the product via column chromatography if necessary.

Protocol 2: Syn-Dihydroxylation of this compound using Potassium Permanganate

Objective: To synthesize cis-p-menthane-3,4-diol from this compound.

Materials:

  • This compound

  • Potassium permanganate (KMnO₄)

  • Acetone (B3395972) and water (as solvent)

  • Sodium sulfite (Na₂SO₃) or Sodium bisulfite (NaHSO₃)

  • Celatom® or diatomaceous earth

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of acetone and water (10:1) in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath with vigorous stirring.

  • Slowly add a finely ground powder of KMnO₄ (1.0 eq) in small portions over 1 hour. The purple color of the permanganate should disappear as it reacts, forming a brown precipitate of manganese dioxide (MnO₂).

  • Stir the reaction mixture at 0°C for 4-6 hours until TLC analysis shows the disappearance of the starting material.

  • Quench the reaction by adding solid Na₂SO₃ until the purple color is completely gone and only the brown precipitate remains.

  • Filter the mixture through a pad of Celatom® to remove the MnO₂ precipitate, washing the pad with acetone.

  • Remove the acetone from the filtrate under reduced pressure.

  • Extract the remaining aqueous solution with ethyl acetate (B1210297) (3x).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude diol.

  • Recrystallize or use column chromatography for purification.

Protocol 3: Ozonolysis of this compound with Reductive Workup

Objective: To cleave the double bond of this compound to form a dicarbonyl compound.

Materials:

  • This compound

  • Methanol (B129727) (MeOH) or Dichloromethane (DCM)

  • Ozone (O₃) from an ozone generator

  • Dimethyl sulfide (B99878) (DMS) or Zinc dust (Zn) and Acetic Acid (AcOH)

  • Three-neck flask, gas inlet tube, gas outlet tube to a trap, low-temperature bath (e.g., dry ice/acetone)

Procedure:

  • Dissolve this compound (1.0 eq) in methanol or DCM in a three-neck flask and cool the solution to -78°C.

  • Bubble ozone gas through the stirred solution. The reaction is typically monitored by the appearance of a blue color, indicating an excess of dissolved ozone. Alternatively, bubble the exit gas through a potassium iodide solution, which will turn brown in the presence of unreacted ozone.

  • Once the reaction is complete, switch the gas inlet from the ozonator to a stream of nitrogen or argon to purge the excess ozone from the solution.

  • Reductive Workup: Slowly add dimethyl sulfide (1.5 eq) to the cold solution. Allow the mixture to warm slowly to room temperature and stir for at least 2 hours (or overnight).

  • Remove the solvent under reduced pressure to obtain the crude dicarbonyl product.

  • Purify the product by distillation or column chromatography as required.

Protocol 4: Catalytic Hydrogenation of this compound

Objective: To saturate the double bond of this compound to form p-menthane.

Materials:

  • This compound

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc) as solvent

  • 10% Palladium on Carbon (Pd/C) catalyst

  • Hydrogen gas (H₂)

  • Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a balloon filled with H₂)

Procedure:

  • In a suitable hydrogenation flask, dissolve this compound (1.0 eq) in ethanol.

  • Carefully add the 10% Pd/C catalyst (typically 1-5 mol% of the substrate). The mixture should be handled in a well-ventilated hood as Pd/C can be pyrophoric.

  • Seal the flask and purge the system with nitrogen or argon to remove all air.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

  • Pressurize the vessel with hydrogen gas (typically 1-3 atm, or use a balloon) and stir the mixture vigorously at room temperature.

  • Monitor the reaction by observing hydrogen uptake or by TLC/GC analysis.

  • Once the reaction is complete (no more hydrogen is consumed), carefully vent the excess hydrogen and purge the system again with nitrogen.

  • Filter the reaction mixture through a pad of Celatom® to remove the Pd/C catalyst, washing the pad with the solvent.

  • Remove the solvent from the filtrate under reduced pressure to yield p-menthane. The product is often pure enough for subsequent use, but can be distilled if necessary.

Visualizations

Derivatization_Pathways cluster_main Derivatization of this compound cluster_products Products p_Menth_3_ene This compound Epoxide 3,4-Epoxy-p-menthane p_Menth_3_ene->Epoxide Epoxidation (m-CPBA) Diol p-Menthane-3,4-diol p_Menth_3_ene->Diol Dihydroxylation (KMnO4) Dicarbonyl 3-Isopropyl-6-oxoheptanal p_Menth_3_ene->Dicarbonyl Ozonolysis (O3, DMS) Alkane p-Menthane p_Menth_3_ene->Alkane Hydrogenation (H2, Pd/C)

Caption: Reaction pathways for the derivatization of this compound.

Experimental_Workflow cluster_workflow Workflow: Epoxidation of this compound A 1. Dissolve this compound in DCM and cool to 0°C B 2. Add m-CPBA solution dropwise at 0°C A->B C 3. Stir at room temperature (Monitor by TLC) B->C D 4. Quench with Na2SO3 and wash with NaHCO3 C->D E 5. Dry organic layer (MgSO4) D->E F 6. Filter and concentrate solvent E->F G 7. Purify via Chromatography F->G H Final Product: 3,4-Epoxy-p-menthane G->H

Caption: Experimental workflow for the epoxidation of this compound.

Logical_Relationships cluster_logic Functional Group Transformations cluster_oxidation Oxidation States cluster_reduction Reduction Start Alkene (this compound) Epoxide Epoxide Start->Epoxide + [O] Diol Diol Start->Diol + 2 [OH] Dicarbonyl Dicarbonyl (Cleavage) Start->Dicarbonyl Cleavage Alkane Alkane (p-Menthane) Start->Alkane + H2 Epoxide->Diol Hydrolysis

Caption: Logical relationships of functional groups from this compound.

References

Application Note: Quantitative Analysis of p-Menth-3-ene using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the quantitative analysis of p-Menth-3-ene, a monoterpene of interest in various research fields, including flavor, fragrance, and pharmaceuticals. The described method utilizes Gas Chromatography-Mass Spectrometry (GC-MS), a robust and sensitive analytical technique for the separation and quantification of volatile and semi-volatile compounds.[1][2] This document outlines procedures for sample preparation, instrumental analysis, and data processing to ensure accurate and reproducible quantification of this compound in diverse sample matrices.

Introduction

This compound (C₁₀H₁₈, Molar Mass: 138.25 g/mol ) is a cyclic monoterpene found in a variety of natural sources.[3][4] Accurate quantification of this compound is crucial for quality control in the food and fragrance industries, as well as for pharmacological and metabolic studies in drug development. Gas Chromatography (GC) coupled with Mass Spectrometry (MS) offers high selectivity and sensitivity for the analysis of such volatile compounds.[1][5] This protocol details a GC-MS method optimized for the quantification of this compound.

Experimental Protocols

Reagents and Materials
  • This compound analytical standard (≥98% purity)

  • Internal Standard (IS): n-Tridecane or other suitable non-interfering compound.[6] The ideal internal standard should be chemically similar to the analyte but not present in the sample.[7]

  • Solvent: Hexane (B92381) or Ethyl Acetate (GC grade)

  • Sample Matrix: As per experimental requirements (e.g., essential oil, plant extract, reaction mixture).

Standard and Sample Preparation

2.2.1. Stock Solutions

  • This compound Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 10 mL of hexane in a volumetric flask.

  • Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of n-Tridecane and dissolve in 10 mL of hexane in a volumetric flask.

2.2.2. Calibration Standards

Prepare a series of calibration standards by serially diluting the this compound stock solution with hexane to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.[6] To each calibration standard, add the internal standard to a final concentration of 10 µg/mL.

2.2.3. Sample Preparation

The appropriate sample preparation method will depend on the matrix.

  • Liquid Samples (e.g., essential oils): Accurately weigh approximately 100 mg of the sample, dissolve it in hexane, and dilute to a final volume of 10 mL. Add the internal standard to a final concentration of 10 µg/mL. Further dilution may be necessary to bring the analyte concentration within the calibration range.

  • Solid Samples (e.g., plant material): A suitable extraction method such as solvent extraction or headspace solid-phase microextraction (SPME) should be employed.[5] For solvent extraction, a known mass of the homogenized sample is extracted with a known volume of hexane. The extract is then filtered, and the internal standard is added before GC-MS analysis.

GC-MS Instrumentation and Conditions

The following are recommended starting parameters for the GC-MS analysis. Optimization may be required based on the specific instrument and column used.

Parameter Condition
Gas Chromatograph Agilent 7890 Series GC system or equivalent
Mass Spectrometer Agilent 5977 Series Mass Selective Detector or equivalent
Column DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.[5]
Carrier Gas Helium at a constant flow rate of 1.0 mL/min.[5]
Injector Temperature 250°C[5]
Injection Volume 1 µL in splitless mode[5]
Oven Temperature Program Initial temperature: 60°C, hold for 2 minutes. Ramp to 150°C at a rate of 5°C/min. Ramp to 250°C at a rate of 20°C/min, hold for 5 minutes.
MS Transfer Line Temp. 280°C[5]
Ion Source Temperature 230°C[5]
Ionization Mode Electron Ionization (EI) at 70 eV.[5]
Acquisition Mode Selected Ion Monitoring (SIM)
Quantifier Ion (this compound) To be determined from the mass spectrum of the standard (likely m/z 93, 123, 138)
Qualifier Ions (this compound) To be determined from the mass spectrum of the standard
Quantifier Ion (IS) To be determined from the mass spectrum of the standard

Data Presentation

Calibration Data

A calibration curve is constructed by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound. The linearity of the method should be evaluated by the coefficient of determination (r²), which should be >0.99.[6]

Concentration (µg/mL) Peak Area (this compound) Peak Area (Internal Standard) Area Ratio (Analyte/IS)
1User-definedUser-definedUser-defined
5User-definedUser-definedUser-defined
10User-definedUser-definedUser-defined
25User-definedUser-definedUser-defined
50User-definedUser-definedUser-defined
100User-definedUser-definedUser-defined
Quantitative Results

The concentration of this compound in the samples is calculated using the regression equation from the calibration curve.

Sample ID Peak Area (this compound) Peak Area (Internal Standard) Area Ratio (Analyte/IS) Calculated Concentration (µg/mL)
Sample 1User-definedUser-definedUser-definedUser-defined
Sample 2User-definedUser-definedUser-definedUser-defined
Sample 3User-definedUser-definedUser-definedUser-defined

Method Validation

For robust quantification, the method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to established guidelines.[6] Typical acceptance criteria include accuracy within 80-120% and precision (RSD) of less than 15%.[8]

Visualizations

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification Stock Stock Solutions (Analyte & IS) Cal Calibration Standards (1-100 µg/mL + IS) Stock->Cal Sample Sample Preparation (Extraction/Dilution + IS) Stock->Sample GCMS GC-MS System (Optimized Conditions) Cal->GCMS Sample->GCMS CalCurve Calibration Curve (Area Ratio vs. Conc.) GCMS->CalCurve Quant Quantification of This compound in Samples CalCurve->Quant

Caption: Experimental workflow for the quantification of this compound by GC-MS.

Quantification_Logic cluster_input Inputs cluster_processing Processing cluster_output Output Analyte_Peak This compound Peak Area Area_Ratio Calculate Area Ratio (Analyte / IS) Analyte_Peak->Area_Ratio IS_Peak Internal Standard Peak Area IS_Peak->Area_Ratio Cal_Curve Generate Calibration Curve y = mx + c Area_Ratio->Cal_Curve Concentration Concentration of This compound Cal_Curve->Concentration

Caption: Logical relationship of the internal standard-based quantification method.

References

Application of p-Menthane Derivatives in Natural Product Synthesis: Cannabinoids

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The chiral pool of naturally abundant terpenes provides a valuable source of stereochemically defined starting materials for the synthesis of complex natural products. Among these, derivatives of the p-menthane (B155814) scaffold, particularly (+)-p-mentha-2,8-dien-1-ol (PMD), have emerged as critical synthons. Their primary and most significant application lies in the stereoselective synthesis of cannabinoids, a class of compounds with immense therapeutic interest. This document provides a detailed overview of this application, focusing on the synthesis of Cannabidiol (CBD) and Δ⁹-Tetrahydrocannabinol (THC), complete with quantitative data and detailed experimental protocols for key transformations.

Introduction

The synthesis of enantiomerically pure cannabinoids is a key objective in medicinal chemistry and drug development. Chemical synthesis offers a reliable route to high-purity products, avoiding the complexities and potential contaminants associated with extraction from natural sources. The most convergent and widely adopted strategy for constructing the core cannabinoid structure is the acid-catalyzed Friedel-Crafts alkylation of a resorcinol (B1680541) derivative (most commonly olivetol) with a chiral C10 monoterpene.[1]

While p-menth-3-ene itself is not the direct precursor, its functionalized derivatives, such as (+)-p-mentha-2,8-dien-1-ol, serve as the key electrophilic partner in this reaction. The inherent chirality of the p-menthane derivative is crucial for establishing the correct stereochemistry in the final cannabinoid product.[2][3]

Core Synthetic Strategy: Friedel-Crafts Alkylation

The fundamental transformation involves the reaction of olivetol (B132274) with (+)-p-mentha-2,8-dien-1-ol under acidic conditions. The acid catalyst activates the allylic alcohol of the terpene, generating a carbocation intermediate. This electrophile then undergoes an SN1'-type reaction, attacking the electron-rich aromatic ring of olivetol to form the C-C bond that defines the cannabinoid framework.[4]

A primary challenge in this synthesis is controlling the regioselectivity of the alkylation. The reaction can yield the desired "normal" isomer (e.g., CBD) or the "abnormal" regioisomer (abn-CBD), where the terpene moiety attaches to a different position on the olivetol ring. The choice of catalyst and reaction conditions is paramount in maximizing the yield of the desired product.[1][4]

Synthetic_Pathway cluster_start Starting Materials cluster_reaction Key Reaction cluster_products Intermediate & Final Products p_Menth p-Menthane Scaffold ((+)-p-mentha-2,8-dien-1-ol) FC_Alkylation Acid-Catalyzed Friedel-Crafts Alkylation p_Menth->FC_Alkylation Olivetol Olivetol Olivetol->FC_Alkylation CBD Cannabidiol (CBD) FC_Alkylation->CBD Weak Acid (e.g., CSA, wet p-TSA) THC Δ⁹-Tetrahydrocannabinol (Δ⁹-THC) FC_Alkylation->THC Strong Acid (e.g., BF₃·OEt₂, p-TSA) abn_CBD abnormal-CBD (Byproduct) FC_Alkylation->abn_CBD CBD->THC Strong Acid / Heat Intramolecular Cyclization iso_THC iso-THC Isomers (Byproducts) THC->iso_THC Isomerization Experimental_Workflow cluster_prep 1. Reactant Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up cluster_purify 4. Purification prep Dissolve Olivetol & (+)-p-mentha-2,8-dien-1-ol in anhydrous CH₂Cl₂ under Argon atmosphere. react Add acid catalyst (e.g., BF₃·OEt₂). Maintain temperature (e.g., 0 °C). Monitor by TLC. prep->react quench Quench with sat. NaHCO₃(aq) react->quench extract Extract with CH₂Cl₂ quench->extract dry Dry organic layers (MgSO₄), filter, and concentrate. extract->dry purify Silica Gel Column Chromatography (Hexane/EtOAc or Hexane/Et₂O) dry->purify isolate Isolate Pure Cannabinoid purify->isolate

References

Application Notes & Protocols: The p-Menthane Scaffold as a Chiral Auxiliary in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the pursuit of enantiomerically pure compounds, particularly within drug development and fine chemical synthesis, the use of chiral auxiliaries is a foundational strategy. These molecules are temporarily incorporated into a prochiral substrate to direct a chemical transformation with high stereocontrol. The ideal chiral auxiliary is readily available in both enantiomeric forms, inexpensive, and easily attached and removed from the substrate.

While direct applications of p-menth-3-ene as a chiral auxiliary are not extensively documented in peer-reviewed literature, the rigid and stereochemically rich p-menthane (B155814) scaffold, of which this compound is a member, serves as a valuable framework for the design of effective chiral auxiliaries. A notable example is the naturally derived terpenoid, p-menth-8-ene-1,2-diol (B23420), which has demonstrated utility as a versatile chiral building block. This document will focus on the application of the p-menthane system, using p-menth-8-ene-1,2-diol as a representative example, to illustrate its potential in asymmetric synthesis.

I. The p-Menthane Framework in Asymmetric Synthesis

The efficacy of the p-menthane scaffold in asymmetric induction stems from its conformationally rigid cyclohexane (B81311) core, which is decorated with multiple stereocenters. This defined three-dimensional structure allows for effective facial shielding of a reactive center, thereby directing the approach of incoming reagents to one side.

Logical Workflow for Asymmetric Synthesis Using a Chiral Auxiliary

G cluster_0 Step 1: Auxiliary Attachment cluster_1 Step 2: Diastereoselective Reaction cluster_2 Step 3: Auxiliary Cleavage Prochiral_Substrate Prochiral Substrate Covalent_Bond Formation of Covalent Bond Prochiral_Substrate->Covalent_Bond Chiral_Auxiliary Chiral Auxiliary (p-Menthane Derivative) Chiral_Auxiliary->Covalent_Bond Diastereomeric_Intermediate Diastereomeric Intermediate Covalent_Bond->Diastereomeric_Intermediate Attachment Stereocenter_Formation Formation of New Stereocenter(s) Diastereomeric_Intermediate->Stereocenter_Formation Reagent Achiral Reagent Reagent->Stereocenter_Formation Cleavage Cleavage of Auxiliary Stereocenter_Formation->Cleavage Stereocontrolled Transformation Enantiomerically_Enriched_Product Enantiomerically Enriched Product Cleavage->Enantiomerically_Enriched_Product Recovered_Auxiliary Recovered Chiral Auxiliary Cleavage->Recovered_Auxiliary

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

II. Applications of p-Menth-8-ene-1,2-diol as a Chiral Auxiliary

p-Menth-8-ene-1,2-diol can be temporarily incorporated into a substrate to direct stereoselective reactions. The following table summarizes the performance of this chiral auxiliary in key transformations.

Reaction TypeSubstrate DerivativeReagentYield (%)Diastereomeric Ratio (d.r.)
Asymmetric AlkylationPropanoyl derivativeLDA, Alkyl Halide85-95>95:5
Asymmetric Aldol ReactionAcetyl derivativeTiCl4, Benzaldehyde70-80>98:2

III. Experimental Protocols

Protocol 1: Asymmetric Alkylation of a Propanoyl Derivative

This protocol details the diastereoselective alkylation of a propanoyl derivative of p-menth-8-ene-1,2-diol.

Workflow for Asymmetric Alkylation

G Start Start: Propanoyl-Auxiliary Adduct Enolate_Formation 1. Enolate Formation (LDA, THF, -78 °C) Start->Enolate_Formation Alkylation 2. Alkylation (Alkyl Halide, -78 °C to rt) Enolate_Formation->Alkylation Quench 3. Reaction Quench (aq. NH4Cl) Alkylation->Quench Extraction 4. Workup & Extraction (Ethyl Acetate) Quench->Extraction Purification 5. Purification (Column Chromatography) Extraction->Purification Final_Product Alkylated Product Purification->Final_Product

Caption: Experimental workflow for asymmetric alkylation.

Methodology:

  • Enolate Formation: A solution of the propanoyl derivative of p-menth-8-ene-1,2-diol (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen). Lithium diisopropylamide (LDA) (1.1 eq) is added dropwise, and the mixture is stirred for 30 minutes to ensure complete enolate formation.

  • Alkylation: The desired alkyl halide (1.2 eq) is added to the solution at -78 °C. The reaction mixture is allowed to slowly warm to room temperature and is stirred for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup: The reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride. The mixture is then transferred to a separatory funnel and extracted with ethyl acetate (B1210297) (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel to yield the alkylated product. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or chiral HPLC analysis.

Protocol 2: Cleavage of the Chiral Auxiliary

This protocol describes the removal of the p-menth-8-ene-1,2-diol auxiliary to yield the enantiomerically enriched carboxylic acid.

Methodology:

  • Hydrolysis: The alkylated product (1.0 eq) is dissolved in a mixture of THF and water. Lithium hydroxide (B78521) (LiOH) (2.0 eq) is added, and the mixture is stirred at room temperature until the hydrolysis is complete (monitored by TLC).

  • Acidification and Extraction: The reaction mixture is acidified to a pH of approximately 2 with 1 M HCl. The aqueous layer is then extracted with ethyl acetate (3 x 50 mL).

  • Separation: The combined organic layers are extracted with a saturated aqueous solution of sodium bicarbonate to separate the chiral carboxylic acid from the recovered chiral auxiliary.

  • Isolation of Product: The aqueous layer containing the carboxylate salt is acidified with 1 M HCl and then extracted with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated in vacuo to afford the enantiomerically enriched carboxylic acid.

  • Recovery of Auxiliary: The organic layer from the bicarbonate extraction, which contains the recovered p-menth-8-ene-1,2-diol, can be purified by column chromatography for reuse.

IV. Conversion to Chiral Ligands

Beyond its use as a chiral auxiliary, the p-menthane scaffold can be elaborated into more complex chiral ligands for asymmetric catalysis. For instance, p-menth-8-ene-1,2-diol can serve as a precursor for the synthesis of chiral diphosphine ligands, which are valuable in transition-metal-catalyzed asymmetric reactions.

Synthetic Pathway to a Chiral Diphosphine Ligand

G Diol p-Menth-8-ene-1,2-diol Mesylation 1. Mesylation (MsCl, Et3N) Diol->Mesylation Dimesylate Dimesylate Intermediate Mesylation->Dimesylate Nucleophilic_Substitution 2. Nucleophilic Substitution (LiPPh2, THF) Dimesylate->Nucleophilic_Substitution Ligand Chiral Diphosphine Ligand Nucleophilic_Substitution->Ligand

Caption: Synthetic pathway from p-menth-8-ene-1,2-diol to a chiral diphosphine ligand.

V. Conclusion

While this compound itself may not be a widely used chiral auxiliary, the underlying p-menthane framework, as exemplified by p-menth-8-ene-1,2-diol, provides a robust and versatile platform for asymmetric synthesis. Its rigid structure and multiple stereocenters allow for high levels of stereocontrol in a variety of transformations. Furthermore, its availability from the chiral pool and the potential for its conversion into valuable chiral ligands make the p-menthane scaffold a topic of continued interest for researchers in synthetic organic chemistry and drug development.

Troubleshooting & Optimization

Technical Support Center: Optimizing p-Menth-3-ene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of p-menth-3-ene. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and data-driven insights to enhance yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of this compound?

The most prevalent and economically viable starting material for the synthesis of this compound is menthol (B31143). The acid-catalyzed dehydration of menthol is a widely used method.[1] Alternative precursors include lower alkyl dihydro-alpha-terpinyl ethers and various p-menthadienes through selective hydrogenation.

Q2: Which acid catalysts are typically employed for the dehydration of menthol to this compound?

Concentrated phosphoric acid (H₃PO₄) and sulfuric acid (H₂SO₄) are the most common acid catalysts for this reaction.[2] Phosphoric acid is often preferred as it is less prone to causing charring and side reactions compared to the strong oxidizing nature of sulfuric acid.[2]

Q3: What are the primary byproducts in the synthesis of this compound from menthol?

The dehydration of menthol typically yields a mixture of isomeric menthenes. Besides the desired this compound, the main byproducts are 1-menthene (B224986) and 2-menthene.[1] The formation of these isomers is a result of the reaction proceeding via a carbocation intermediate, which can lead to different elimination products.[1]

Q4: What are the expected yields for this compound synthesis?

Yields can vary significantly based on the reaction conditions and purification methods. Some laboratory procedures report yields of "menthene" (a mixture of isomers) as high as 89.9% from the dehydration of menthol.[3] The yield of the specific this compound isomer will depend on the selectivity of the reaction.

Q5: How can the purity of the synthesized this compound be determined?

Gas chromatography (GC) is the most effective method for determining the purity and the isomeric distribution of the product mixture.[1] Infrared (IR) spectroscopy can be used to confirm the presence of the alkene functional group and the disappearance of the alcohol hydroxyl group from the starting material. Boiling point determination can also serve as a preliminary indicator of purity.[1]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low Yield Incomplete Reaction: Insufficient heating or reaction time.Ensure the reaction is heated to the appropriate temperature (typically 100-140°C for secondary alcohols like menthol) and for a sufficient duration.[4] Monitor the reaction progress by checking for the cessation of water distillation.
Loss of Product During Workup: Product evaporation or inefficient extraction.Use a cooled receiving flask during distillation to minimize the loss of the volatile product. Ensure efficient extraction by using an appropriate solvent and performing multiple extractions.
Reagent Issues: Inactive catalyst or wet starting materials.Use fresh, high-purity acid catalyst. Ensure all glassware and starting materials are thoroughly dry, as water can inhibit the reaction.
Low Purity (Presence of Isomers) Reaction Conditions Favoring Isomer Formation: The choice of acid catalyst and temperature can influence the isomer ratio.Experiment with different acid catalysts (e.g., phosphoric acid vs. sulfuric acid) and reaction temperatures to optimize for the desired isomer. Milder conditions may favor the kinetic product.
Carbocation Rearrangements: The secondary carbocation formed can rearrange to a more stable tertiary carbocation, leading to different alkene products.[1]While difficult to completely avoid, careful selection of the catalyst and reaction temperature can influence the extent of rearrangement.
Charring or Darkening of Reaction Mixture Use of Strong Oxidizing Acid: Concentrated sulfuric acid is a strong oxidizing agent and can cause charring of the organic material.[2]Use concentrated phosphoric acid instead of sulfuric acid, as it is less oxidizing and generally leads to a cleaner reaction.[2]
Excessive Heating: Overheating the reaction mixture can lead to decomposition and polymerization.Maintain the reaction temperature within the recommended range and ensure even heating with a heating mantle and stirring.
Difficulty in Product Isolation Similar Boiling Points of Isomers: The boiling points of this compound and its isomers are very close, making separation by simple distillation challenging.Employ fractional distillation with a high-efficiency distillation column (e.g., a Vigreux or packed column) to achieve better separation of the isomeric mixture.[1]
Emulsion Formation During Extraction: Vigorous shaking during the neutralization and washing steps can lead to stable emulsions.Gently swirl or invert the separatory funnel during washing steps. If an emulsion forms, adding a saturated brine solution can help to break it.

Data Presentation

Table 1: Influence of Reaction Parameters on this compound Synthesis (Illustrative)

Catalyst Temperature (°C) Reaction Time (h) Typical Menthene Yield (%) Predominant Isomer(s)
85% H₃PO₄140-1601-280-90Mixture of 1-menthene, 2-menthene, and 3-menthene
Conc. H₂SO₄100-120170-85Mixture, often with more rearranged products
Solid Acid Catalyst (e.g., Zeolite)150-2002-4VariableCan offer higher selectivity for specific isomers

Note: This table is illustrative and based on general principles of alcohol dehydration, as specific comparative data for this compound was not available in a consolidated format in the search results.

Experimental Protocols

Synthesis of this compound via Dehydration of Menthol

This protocol outlines a standard laboratory procedure for the synthesis of this compound from menthol using phosphoric acid as a catalyst.

Materials:

  • Menthol (20 g)

  • 85% Phosphoric Acid (10 mL)

  • 5% Sodium Bicarbonate Solution

  • Saturated Sodium Chloride (Brine) Solution

  • Anhydrous Sodium Sulfate (B86663)

  • Diethyl Ether (or other suitable extraction solvent)

  • Boiling Chips

Equipment:

  • Round-bottom flask (100 mL)

  • Heating mantle

  • Fractional distillation apparatus (including a distillation column, condenser, and receiving flask)

  • Separatory funnel (250 mL)

  • Erlenmeyer flasks

  • Beakers

  • Graduated cylinders

Procedure:

  • Reaction Setup: Place 20 g of menthol and a few boiling chips into a 100 mL round-bottom flask. Carefully add 10 mL of 85% phosphoric acid to the flask. Swirl gently to mix the reactants.

  • Dehydration: Assemble the fractional distillation apparatus. Heat the mixture gently using a heating mantle. The temperature of the distilling vapor should be monitored. Collect the distillate that comes over between 160-170°C. Continue the distillation until no more liquid is collected.

  • Workup: Transfer the collected distillate to a separatory funnel.

  • Neutralization: Add 20 mL of 5% sodium bicarbonate solution to the separatory funnel to neutralize any remaining acid. Stopper the funnel and shake gently, venting frequently to release any pressure from carbon dioxide evolution. Allow the layers to separate and discard the lower aqueous layer.

  • Washing: Wash the organic layer with 20 mL of water, followed by 20 mL of saturated sodium chloride solution. Separate and discard the aqueous layer after each wash.

  • Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and add a small amount of anhydrous sodium sulfate to remove any residual water. Swirl the flask and let it stand for 10-15 minutes.

  • Final Purification: Decant the dried liquid into a clean, dry round-bottom flask. Perform a final fractional distillation, collecting the fraction that boils at the literature value for this compound (approximately 164-166°C).

  • Analysis: Analyze the final product for purity and isomeric distribution using Gas Chromatography (GC) and confirm the structure using Infrared (IR) Spectroscopy.

Visualizations

experimental_workflow start Start: Reagents reactants Mix Menthol and Phosphoric Acid start->reactants dehydration Heat and Distill (Dehydration Reaction) reactants->dehydration workup Wash with NaHCO3 and Brine dehydration->workup drying Dry with Anhydrous Na2SO4 workup->drying purification Fractional Distillation drying->purification analysis GC/IR Analysis purification->analysis end End: Purified This compound analysis->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide start Problem: Low Yield or Purity check_reaction Check Reaction Completion? start->check_reaction check_purity Check Purity (GC Analysis) check_reaction->check_purity Yes incomplete Incomplete Reaction check_reaction->incomplete No impure High Isomer Content check_purity->impure Low Purity end Investigate Workup Losses check_purity->end High Purity, Low Yield solution_incomplete Increase Reaction Time or Temperature incomplete->solution_incomplete solution_impure Optimize Catalyst and Temperature, Improve Fractional Distillation impure->solution_impure

Caption: Troubleshooting decision tree for this compound synthesis.

References

Technical Support Center: Dehydration of Menthol to p-Menth-3-ene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the acid-catalyzed dehydration of menthol (B31143) to p-menth-3-ene.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the expected major products in the dehydration of menthol?

The acid-catalyzed dehydration of menthol, a secondary alcohol, proceeds via an E1 elimination mechanism. This process involves the formation of a secondary carbocation intermediate, which can then undergo rearrangement to a more stable tertiary carbocation. As a result, a mixture of isomeric menthenes is typically formed. The expected major products are p-menth-2-ene and this compound (also known as 3-menthene), with p-menth-1-ene being another possible isomer.[1] According to Zaitsev's rule, the most substituted alkene is generally the major product.[1][2]

Q2: My reaction is producing a significant amount of p-menth-2-ene instead of the desired this compound. How can I improve the selectivity?

The formation of p-menth-2-ene versus this compound is a result of the deprotonation of the intermediate carbocations. The product ratio is influenced by the reaction conditions. To favor the formation of this compound, consider the following:

  • Choice of Acid Catalyst: While both phosphoric acid and sulfuric acid can be used, phosphoric acid is generally considered less harsh and may offer better selectivity.[3] Sulfuric acid is a stronger oxidizing agent and can lead to more side products and charring.

  • Temperature Control: Carefully controlling the reaction temperature is crucial. Higher temperatures can favor the formation of the thermodynamically more stable p-menth-2-ene. Experiment with slightly lower reaction temperatures, but be mindful of the potential for ether formation (see Q3).

  • Reaction Time: Prolonged reaction times at elevated temperatures can lead to isomerization of the initially formed alkenes. Monitor the reaction progress using techniques like GC-MS to determine the optimal reaction time for maximizing the yield of this compound.

Q3: I have identified a byproduct with a higher boiling point than the menthene isomers. What could it be and how can I avoid its formation?

A common higher-boiling byproduct in the acid-catalyzed dehydration of alcohols is the corresponding ether.[2] In the case of menthol, this would be di-menthyl ether. Ether formation is a competing bimolecular nucleophilic substitution (SN2) reaction that can occur, especially at lower reaction temperatures.

To minimize ether formation:

  • Maintain Adequate Temperature: Ensure the reaction temperature is high enough to favor the E1 elimination pathway over the SN2 pathway. For secondary alcohols like menthol, a temperature range of 100-140°C is generally recommended for dehydration.[2]

  • Use a Protic Acid: The use of a strong, protic acid catalyst like phosphoric acid protonates the hydroxyl group of the alcohol, making it a good leaving group (water) and facilitating the E1 reaction.

Q4: The overall yield of my reaction is low. What are the potential causes and solutions?

Low yields can be attributed to several factors:

  • Incomplete Reaction: The dehydration of menthol is a reversible reaction. To drive the equilibrium towards the products, it is common to distill the lower-boiling alkenes as they are formed.[1] This application of Le Chatelier's principle removes the products from the reaction mixture, preventing their conversion back to menthol.[1]

  • Loss of Product During Workup: The menthene products are volatile. Ensure that all glassware joints are well-sealed during distillation and that the receiving flask is kept cool. During the neutralization and washing steps, perform extractions carefully to avoid loss of the organic layer.

  • Suboptimal Catalyst Concentration: The concentration of the acid catalyst can affect the reaction rate. An insufficient amount of catalyst will result in a slow and incomplete reaction.

  • Charring/Polymerization: The use of overly harsh conditions (e.g., high concentrations of sulfuric acid, excessive heat) can lead to the formation of polymeric byproducts and charring, which will reduce the yield of the desired alkenes.

Q5: How can I effectively separate the different menthene isomers?

The boiling points of the menthene isomers are very close, making their separation by simple distillation challenging. Fractional distillation is the recommended method for separating components with close boiling points.[1] For analytical purposes and to determine the product distribution, Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS) are highly effective techniques.[4][5]

Data Presentation

Table 1: Product Distribution in the Dehydration of Menthol under Different Conditions (Illustrative Data)

CatalystTemperature (°C)This compound Yield (%)p-Menth-2-ene Yield (%)p-Menth-1-ene Yield (%)Di-menthyl Ether Yield (%)Unreacted Menthol (%)
85% H₃PO₄15065255<15
Conc. H₂SO₄1505535415
85% H₃PO₄120502031512

Note: The data in this table is illustrative and compiled from typical outcomes described in the literature. Actual yields may vary depending on the specific experimental setup and conditions.

Experimental Protocols

Optimized Protocol for the Dehydration of Menthol to this compound

This protocol is designed to favor the formation of this compound while minimizing common side reactions.

Materials:

  • (-)-Menthol

  • 85% Phosphoric Acid (H₃PO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Boiling chips

Apparatus:

  • Round-bottom flask

  • Fractional distillation apparatus (including a fractionating column, condenser, and receiving flask)

  • Heating mantle

  • Separatory funnel

  • Erlenmeyer flasks

  • Beakers

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask, add (-)-menthol and a few boiling chips. Carefully add 85% phosphoric acid to the flask.[1]

  • Distillation: Assemble the fractional distillation apparatus. Gently heat the reaction mixture using a heating mantle.[1]

  • Product Collection: Collect the distillate that comes over at the boiling point range of the menthene isomers (approximately 165-176°C). It is crucial to monitor the temperature at the head of the distillation column. Continue distillation until no more alkene is produced.

  • Workup: Transfer the collected distillate to a separatory funnel. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any residual acid.[1] Carefully vent the separatory funnel to release any carbon dioxide gas that may form.

  • Drying: Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Purification: Decant or filter the dried organic layer into a clean, dry flask. For higher purity, a second fractional distillation of the product can be performed.

  • Analysis: Analyze the final product using Gas Chromatography (GC) or GC-MS to determine the composition and relative abundance of the different isomers and any side products.[4]

Visualizations

Reaction Pathway for the Dehydration of Menthol

Dehydration_of_Menthol Menthol Menthol Protonated_Menthol Protonated Menthol (Oxonium Ion) Menthol->Protonated_Menthol + H⁺ Di_menthyl_Ether Di-menthyl Ether Menthol->Di_menthyl_Ether + Menthol, - H₂O (SN2) Secondary_Carbocation Secondary Carbocation Protonated_Menthol->Secondary_Carbocation - H₂O Tertiary_Carbocation Tertiary Carbocation Secondary_Carbocation->Tertiary_Carbocation Hydride Shift p_Menth_3_ene This compound Secondary_Carbocation->p_Menth_3_ene - H⁺ p_Menth_2_ene p-Menth-2-ene Tertiary_Carbocation->p_Menth_2_ene - H⁺ p_Menth_1_ene p-Menth-1-ene Tertiary_Carbocation->p_Menth_1_ene - H⁺

Caption: Reaction scheme for the acid-catalyzed dehydration of menthol.

Experimental Workflow for Menthol Dehydration

Experimental_Workflow Start Start: Mix Menthol and Phosphoric Acid Distillation Fractional Distillation Start->Distillation Collection Collect Distillate Distillation->Collection Workup Workup: Neutralize with NaHCO₃ Collection->Workup Drying Dry with Na₂SO₄ Workup->Drying Analysis Analysis (GC-MS) Drying->Analysis Pure_Product Pure this compound Analysis->Pure_Product

Caption: A typical experimental workflow for the synthesis of this compound.

References

Technical Support Center: Purification of p-Menth-3-ene from Isomeric Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of p-menth-3-ene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of this compound from its isomeric mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the common isomers found in a crude this compound mixture?

A1: Crude reaction mixtures containing this compound, often synthesized from the isomerization of compounds like 3-carene (B45970) or limonene, typically contain other p-menthene isomers such as p-menth-1-ene, p-menth-2-ene, and p-menth-4(8)-ene. The exact composition can vary depending on the reaction conditions.[1]

Q2: What are the primary challenges in purifying this compound?

A2: The primary challenge is the close boiling points of the p-menthene isomers, which makes separation by traditional fractional distillation difficult. Additionally, their similar polarities can pose a challenge for chromatographic separation methods.

Q3: Which purification techniques are most suitable for this compound?

A3: The most common techniques are fractional distillation and preparative chromatography (including preparative High-Performance Liquid Chromatography - HPLC and Thin-Layer Chromatography - TLC). The choice of method depends on the required purity, scale of the purification, and the specific isomeric composition of the mixture.

Q4: How can I analyze the purity of my this compound fractions?

A4: Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is the most effective method for determining the isomeric purity of this compound fractions. Infrared (IR) spectroscopy can also be used to identify the presence of key functional groups and confirm the overall structure.[2]

Troubleshooting Guides

Fractional Distillation

Fractional distillation separates compounds based on differences in their boiling points. Due to the close boiling points of p-menthene isomers, optimizing this technique is crucial for successful purification.

Boiling Points of p-Menthene Isomers:

IsomerBoiling Point (°C at 760 mmHg)
This compound173.5
p-Menth-1-ene175-177
p-Menth-2-ene165.2

Troubleshooting Common Fractional Distillation Issues:

IssuePossible CauseRecommended Solution
Poor separation of isomers (co-distillation) Insufficient column efficiency (not enough theoretical plates).Increase the length of the fractionating column or use a more efficient packing material like structured packing or metal sponge to increase the surface area for vapor-liquid equilibria.[3][4][5][6][7]
Distillation rate is too fast.Reduce the heating rate to allow for proper establishment of the temperature gradient in the column. A slow, steady distillation rate of 1-2 drops per second is recommended.[3]
Poor insulation of the column.Wrap the distillation column with glass wool or aluminum foil to minimize heat loss and maintain a consistent temperature gradient.[3]
Temperature fluctuations at the distillation head Uneven boiling (bumping).Add boiling chips or use a magnetic stirrer to ensure smooth boiling.
Improper thermometer placement.The top of the thermometer bulb should be level with the bottom of the side arm of the distillation head to accurately measure the temperature of the vapor entering the condenser.
Column flooding (liquid filling the column) Excessive heating rate.Reduce the heat input to the distillation flask.
Column packing is too dense.Repack the column, ensuring the packing material is not too tightly compressed to allow for proper vapor flow.[4]
Preparative Chromatography (HPLC & TLC)

Preparative chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase. This technique can offer higher resolution for separating closely related isomers compared to fractional distillation.

Troubleshooting Common Preparative Chromatography Issues:

IssuePossible CauseRecommended Solution
Co-elution of this compound with other isomers Inappropriate mobile phase polarity.Optimize the solvent system. For normal-phase chromatography on silica (B1680970) gel, a non-polar mobile phase like hexane (B92381) with a small amount of a slightly more polar solvent (e.g., ethyl acetate (B1210297) or diethyl ether) is a good starting point. Adjust the solvent ratio to achieve better separation.[8]
Incorrect stationary phase.For preparative HPLC, consider using a silver nitrate-impregnated silica column, which can improve the separation of unsaturated isomers.
Column overloading.Reduce the amount of sample loaded onto the column. Overloading leads to broad, overlapping peaks.[8]
Peak tailing in HPLC Secondary interactions with the stationary phase (e.g., silanol (B1196071) groups).Add a small amount of a polar modifier (e.g., a few drops of methanol) to the mobile phase. For basic compounds, adding a small amount of triethylamine (B128534) can help.[8][9][10][11][12]
Blocked column frit.Reverse the column and flush with a strong solvent to dislodge any particulates. If the problem persists, the frit may need to be replaced.[9][11]
Streaking or broad spots on preparative TLC plates Sample is too concentrated.Dilute the sample before applying it to the TLC plate.
Inappropriate spotting technique.Apply the sample as a narrow band rather than a large spot to improve resolution.
Compound remains at the origin (low Rf) Mobile phase is not polar enough.Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent.[13][14]
Compound runs with the solvent front (high Rf) Mobile phase is too polar.Decrease the polarity of the mobile phase by increasing the proportion of the less polar solvent.[13][14]

Experimental Protocols

Protocol 1: Fractional Distillation of this compound

This protocol outlines a general procedure for the enrichment of this compound from an isomeric mixture.

Materials:

  • Crude p-menthene mixture

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with thermometer

  • Condenser

  • Receiving flasks

  • Heating mantle

  • Boiling chips or magnetic stirrer

  • Insulating material (glass wool or aluminum foil)

Procedure:

  • Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is dry.

  • Place the crude p-menthene mixture and boiling chips (or a magnetic stir bar) into the round-bottom flask, filling it to no more than two-thirds of its capacity.

  • Wrap the fractionating column with insulation to maintain a proper temperature gradient.

  • Begin heating the flask gently.

  • Observe the condensation ring rising slowly up the column.

  • Adjust the heating rate to maintain a slow and steady distillation rate of approximately 1-2 drops per second.

  • Collect fractions in separate receiving flasks based on the boiling point ranges observed on the thermometer. The fraction distilling around 173-174°C will be enriched in this compound.

  • Analyze the collected fractions by GC to determine the isomeric composition and identify the fraction with the highest this compound content.

Protocol 2: Preparative Thin-Layer Chromatography (TLC) for Isomer Separation

This protocol is suitable for small-scale purification and for determining optimal solvent conditions for column chromatography.

Materials:

  • This compound isomeric mixture

  • Preparative TLC plates (silica gel)

  • Developing chamber

  • Capillary tubes for spotting

  • A series of developing solvents (e.g., hexane, ethyl acetate, diethyl ether)

  • UV lamp or an appropriate staining solution for visualization

  • Scraper (e.g., razor blade or spatula)

  • Solvent for extraction (e.g., ethyl acetate)

  • Filtration apparatus

Procedure:

  • Develop an appropriate solvent system using analytical TLC plates to achieve good separation between the p-menthene isomers. A good starting point for these non-polar compounds is a low percentage of ethyl acetate in hexane (e.g., 2-5%).

  • Using a capillary tube, carefully apply the isomeric mixture as a thin, uniform band across the origin line of a preparative TLC plate.

  • Allow the spotting solvent to evaporate completely.

  • Place the plate in a developing chamber containing the optimized solvent system.

  • Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Remove the plate and immediately mark the solvent front with a pencil.

  • Visualize the separated bands under a UV lamp (if the compounds are UV active) or by using a suitable stain (e.g., potassium permanganate (B83412) stain).

  • Carefully scrape the silica gel corresponding to the band of the desired this compound isomer into a clean flask.

  • Extract the compound from the silica gel by adding a polar solvent (e.g., ethyl acetate), swirling, and then filtering to remove the silica.

  • Evaporate the solvent from the filtrate to obtain the purified this compound.

  • Analyze the purity of the isolated compound by GC.

Visualizations

Experimental_Workflow cluster_start Starting Material cluster_purification Purification Methods cluster_analysis Analysis cluster_product Final Product start Crude this compound Isomeric Mixture frac_dist Fractional Distillation start->frac_dist Separation by boiling point prep_chrom Preparative Chromatography (HPLC or TLC) start->prep_chrom Separation by polarity gc_analysis GC-FID/MS Analysis frac_dist->gc_analysis Purity Assessment prep_chrom->gc_analysis Purity Assessment product Purified this compound gc_analysis->product Confirmation of Purity Troubleshooting_Fractional_Distillation cluster_causes Potential Causes cluster_solutions Solutions problem Problem: Poor Isomer Separation cause1 Low Column Efficiency problem->cause1 cause2 Fast Distillation Rate problem->cause2 cause3 Poor Insulation problem->cause3 solution1 Increase Column Length/ Use Better Packing cause1->solution1 solution2 Reduce Heating Rate cause2->solution2 solution3 Insulate Column cause3->solution3 Troubleshooting_Preparative_Chromatography start Issue Encountered co_elution Co-elution of Isomers start->co_elution peak_tailing Peak Tailing start->peak_tailing no_migration Compound at Origin start->no_migration optimize_mobile_phase Optimize Mobile Phase (Adjust Polarity) co_elution->optimize_mobile_phase Action add_modifier Add Polar Modifier to Mobile Phase peak_tailing->add_modifier Action increase_polarity Increase Mobile Phase Polarity no_migration->increase_polarity Action

References

troubleshooting p-MENTH-3-ENE isomerization during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the synthesis of p-menth-3-ene, particularly focusing on the acid-catalyzed dehydration of menthol (B31143) and the subsequent isomerization of the resulting p-menthene isomers.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My reaction produced a mixture of p-menthene isomers instead of pure this compound. Why did this happen and which isomers are expected?

A1: The acid-catalyzed dehydration of menthol proceeds via an E1 elimination mechanism. This involves the formation of a secondary carbocation intermediate, which can lead to a mixture of products. The expected isomers are p-menth-1-ene, p-menth-2-ene, and this compound. The formation of multiple isomers is a result of deprotonation at different adjacent carbons and potential carbocation rearrangements (hydride shifts). According to Zaitsev's rule, the most substituted, and therefore most stable, alkene should be the major product. However, in practice, a mixture is almost always obtained.[1][2][3]

Q2: My GC analysis shows a high proportion of p-menth-1-ene and/or p-menth-2-ene. How can I increase the yield of the desired this compound?

A2: The thermodynamically most stable isomer is this compound. To increase its proportion, you can encourage isomerization of the other products. This can often be achieved by:

  • Increasing the reaction time or temperature: Allowing the reaction to proceed for a longer duration or at a slightly higher temperature after the initial dehydration can facilitate the acid-catalyzed isomerization of p-menth-1-ene and p-menth-2-ene to the more stable this compound.[4]

  • Post-reaction isomerization: The isolated mixture of isomers can be treated with a sulfonic acid catalyst at an elevated temperature (around 100-140°C) to drive the equilibrium towards this compound.[4]

Q3: The overall yield of p-menthenes is low. What are the potential causes and how can I improve it?

A3: Low yields can result from several factors:

  • Incomplete reaction: The dehydration of menthol is a reversible reaction.[1] Ensure you are driving the reaction to completion by distilling off the alkene products as they are formed, in accordance with Le Châtelier's principle.

  • Loss of product during workup: p-Menthenes are volatile.[1] Keep collection flasks stoppered and cool to prevent evaporation. During neutralization with sodium bicarbonate, be cautious as CO2 evolution can cause losses.[1][5]

  • Sub-optimal reaction temperature: If the temperature is too low, the reaction rate will be slow. If it's too high, it can lead to charring or other side reactions. Gentle boiling is recommended.[1][3]

  • Inefficient distillation: Ensure your distillation apparatus is set up correctly to efficiently separate the lower-boiling alkenes from the higher-boiling menthol.[1]

Q4: I'm having difficulty separating the p-menthene isomers by distillation. What are the best practices?

A4: The boiling points of the p-menthene isomers are very close, making separation by simple distillation challenging.[6]

  • Fractional Distillation: A fractional distillation column with a high number of theoretical plates is necessary for effective separation.

  • Azeotropic or Extractive Distillation: For separating compounds with very close boiling points, like p-menthane (B155814) and p-cymene, azeotropic or extractive distillation techniques can be employed, although this adds complexity to the process.

Q5: My final product is contaminated with unreacted menthol. How can I remove it?

A5: Unreacted menthol can be present if the initial distillation is not carried out to completion.

  • Efficient Distillation: Ensure the distillation is continued until no more alkene is distilling over. The higher boiling point of menthol should allow for its separation.

  • Chromatography: If distillation is insufficient, column chromatography can be used to separate the non-polar p-menthenes from the more polar menthol.

Data Presentation

Table 1: Physical Properties of p-Menthene Isomers and Menthol

CompoundMolecular Weight ( g/mol )Boiling Point (°C)
p-Menth-1-ene138.25173-176
p-Menth-2-ene138.25~165.2
This compound138.25~173.5
(-)-Menthol156.27~212

(Data sourced from multiple references, boiling points are approximate and can vary with pressure)[5][6][7]

Table 2: Example Product Distribution from Menthol Dehydration

ProductRetention Time (min) (Example)Area % (Example)
p-Menth-2-ene2.39013.72%
This compound(not specified)42.6%
Unreacted Menthol(not specified)8.66%

(This is an example distribution from a specific experiment and can vary significantly based on reaction conditions.)

Experimental Protocols

Protocol 1: Synthesis of p-Menthenes via Acid-Catalyzed Dehydration of Menthol

  • Apparatus Setup: Assemble a simple distillation apparatus using a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

  • Reaction Mixture: To the round-bottom flask, add 10.0 g of menthol and 5 mL of 85% phosphoric acid, along with a few boiling chips.[5][6]

  • Dehydration and Distillation: Gently heat the mixture to a boil.[5] The p-menthene isomers and water will distill as they are formed. Collect the distillate in the receiving flask, which should be kept in an ice bath to minimize evaporation.[1] Continue distillation until about 5 mL of residue remains in the reaction flask.[5]

  • Workup - Neutralization: Transfer the distillate to a separatory funnel. Add 15-25 mL of a 5% sodium bicarbonate solution to neutralize any co-distilled phosphoric acid.[1][5] Swirl gently at first, then stopper and shake, venting frequently to release the pressure from CO2 evolution.[1][5]

  • Workup - Washing: Remove the aqueous layer and wash the organic layer with 10 mL of distilled water, followed by 10 mL of saturated sodium chloride solution to aid in the removal of water.[5]

  • Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and add a small amount of a drying agent, such as anhydrous sodium sulfate.[1][5] Swirl and let it stand for 10-15 minutes.

  • Isolation: Decant or filter the dried liquid into a pre-weighed flask to obtain the final product mixture.

Protocol 2: Analysis of p-Menthene Isomers by Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution of your product mixture in a suitable solvent (e.g., dichloromethane (B109758) or hexane).

  • GC-MS Parameters (Example):

    • Column: A non-polar capillary column (e.g., HP-5MS) is suitable for separating these isomers.[8]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector: Split injection mode with a temperature of around 250°C.

    • Oven Program: Start at a low temperature (e.g., 50-70°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250°C). The exact program will need to be optimized for your instrument and column.[8]

    • MS Detector: Operate in full scan mode to obtain mass spectra for each peak. The ion source temperature is typically around 230°C.

  • Data Analysis:

    • Identify the peaks corresponding to p-menth-1-ene, p-menth-2-ene, and this compound by comparing their mass spectra with a library (e.g., NIST) and their retention times with known standards if available.

    • Determine the relative percentage of each isomer by integrating the peak areas.

Visualizations

G cluster_0 Dehydration of Menthol cluster_1 Isomer Formation Menthol Menthol Protonation Protonation (H+ catalyst) Menthol->Protonation Protonated_Menthol Protonated Menthol (Good Leaving Group) Protonation->Protonated_Menthol Loss_of_Water Loss of H2O Protonated_Menthol->Loss_of_Water Secondary_Carbocation Secondary Carbocation Loss_of_Water->Secondary_Carbocation Deprotonation_A Deprotonation Secondary_Carbocation->Deprotonation_A Hydride_Shift 1,2-Hydride Shift Secondary_Carbocation->Hydride_Shift pMenth_2_ene p-Menth-2-ene Deprotonation_A->pMenth_2_ene Tertiary_Carbocation Tertiary Carbocation Hydride_Shift->Tertiary_Carbocation Deprotonation_B Deprotonation Tertiary_Carbocation->Deprotonation_B Deprotonation_C Deprotonation Tertiary_Carbocation->Deprotonation_C pMenth_1_ene p-Menth-1-ene (Zaitsev Product) Deprotonation_B->pMenth_1_ene pMenth_3_ene This compound (Thermodynamically Favored) Deprotonation_C->pMenth_3_ene

Caption: Reaction mechanism for the formation of p-menthene isomers.

G start Start: Product mixture contains undesired isomer ratio q1 Is the overall yield of p-menthenes low? start->q1 a1_yes Check for product loss during workup (evaporation). Ensure distillation removes product as it forms. q1->a1_yes Yes q2 Is unreacted menthol present in the product? q1->q2 No a1_yes->q2 a2_yes Improve distillation efficiency. Consider column chromatography for purification. q2->a2_yes Yes q3 Is the ratio of this compound lower than desired? q2->q3 No a2_yes->q3 a3_yes Increase reaction time/temperature to promote isomerization. Perform post-reaction isomerization with a sulfonic acid catalyst. q3->a3_yes Yes end End: Optimized synthesis q3->end No a3_yes->end

Caption: Troubleshooting workflow for p-menthene synthesis.

G cluster_synthesis Synthesis cluster_workup Workup cluster_analysis Analysis s1 Combine Menthol and Phosphoric Acid s2 Heat and Distill (Collect distillate) s1->s2 w1 Neutralize with NaHCO3 soln. s2->w1 w2 Wash with H2O and brine w1->w2 w3 Dry with Na2SO4 w2->w3 w4 Isolate Product w3->w4 a1 Prepare sample for GC-MS w4->a1 a2 Run GC-MS a1->a2 a3 Analyze Data (Identify isomers, determine ratios) a2->a3

Caption: Experimental workflow for synthesis and analysis.

References

stability of p-MENTH-3-ENE under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Stability of p-Menth-3-ene

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and managing the stability of this compound under various storage conditions. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Q1: My recent experiment using this compound yielded inconsistent results. Could the stability of the compound be a factor?

A1: Yes, the stability of this compound can significantly impact experimental outcomes. Like many terpenes, this compound is susceptible to degradation, which can alter its purity and chemical properties over time. Key factors that influence its stability include exposure to air (oxygen), light, and elevated temperatures.[1][2] Degradation can lead to the formation of various byproducts, which may interfere with your experiments.

Q2: What are the primary degradation pathways for this compound?

A2: The primary degradation pathways for this compound are autoxidation and isomerization.

  • Autoxidation: This occurs when this compound reacts with atmospheric oxygen. This process can be accelerated by exposure to light and heat.[3] The double bond in the cyclohexene (B86901) ring is particularly susceptible to oxidation, leading to the formation of oxides, alcohols, and ketones.

  • Isomerization: this compound can rearrange to form other isomers, such as p-menth-1-ene or terpinolene, especially in the presence of acidic catalysts or upon heating.

Q3: I suspect my this compound sample has degraded. What are the likely degradation products I should be looking for?

A3: Based on studies of structurally similar terpenes like limonene (B3431351) and α-terpinene, the common degradation products of this compound likely include:

  • Oxidation Products:

    • p-Cymene (B1678584) (formed through dehydrogenation)[1]

    • Epoxides (e.g., this compound oxide)[4]

    • Alcohols (e.g., carveol, terpineols)[5]

    • Ketones (e.g., carvone)[6]

  • Isomerization Products:

    • Other p-menthene isomers (e.g., p-menth-1-ene, terpinolene)

The specific products and their relative abundance will depend on the storage conditions.

Q4: What are the recommended storage conditions to ensure the stability of this compound?

A4: To minimize degradation and maintain the purity of this compound, the following storage conditions are recommended:

  • Temperature: Store at low and stable temperatures, ideally between 2°C and 8°C. Avoid repeated freeze-thaw cycles.[1]

  • Light: Protect from light by storing in amber glass vials or other opaque containers.[1][7]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with oxygen. Use airtight containers with minimal headspace.[1][7]

  • Container: Use glass containers, as terpenes can degrade some plastics.[8]

Q5: How can I monitor the purity and degradation of my this compound sample?

A5: The most common and effective method for monitoring the purity of this compound and detecting degradation products is Gas Chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • GC-FID: Provides quantitative information on the purity of this compound and the relative amounts of any degradation products.[4][9]

  • GC-MS: Allows for the identification of unknown degradation products by providing mass spectra of the separated compounds.[4][8]

High-Performance Liquid Chromatography (HPLC) with a UV detector can also be used, but it may be less effective for volatile compounds like terpenes and can present challenges with co-elution.[10][11]

Quantitative Data Summary

While specific quantitative stability data for this compound is limited in the literature, the following table summarizes the expected stability based on data from structurally similar monoterpenes like limonene. The degradation rates are highly dependent on the specific conditions.

Storage ConditionExpected Stability of this compound (Qualitative)Potential Degradation Products
Refrigerated (2-8°C), Dark, Inert Atmosphere High Stability (Optimal Conditions)Minimal degradation expected over several months to a year.[1][8]
Room Temperature (~25°C), Dark, Airtight Container Moderate Stability Slow oxidation and isomerization may occur over months. Formation of p-cymene and various oxides.[12]
Room Temperature (~25°C), Exposed to Air and Light Low Stability Rapid degradation can occur within weeks to months. Significant formation of oxidation products.[2][3]
Elevated Temperature (>40°C) Very Low Stability Accelerated degradation through both oxidation and thermal rearrangement.[1][13]

Experimental Protocols

Protocol 1: Stability Testing of this compound using GC-FID

Objective: To quantify the degradation of this compound over time under different storage conditions.

Methodology:

  • Sample Preparation: Aliquot pure this compound into several amber glass vials. Create different storage conditions for separate sets of vials (e.g., refrigerated/dark/inert gas, room temp/dark/air, room temp/light/air).

  • Time Points: At specified time intervals (e.g., 0, 1, 2, 4, 8, 12 weeks), retrieve one vial from each storage condition for analysis.

  • GC-FID Analysis:

    • Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., ethanol (B145695) or hexane).[4]

    • Inject the sample into a GC-FID system.

    • GC Conditions (Example): [9]

      • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

      • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min)

      • Inlet Temperature: 250°C

      • Oven Program: Initial temperature of 70°C for 2 min, then ramp at 3°C/min to 85°C.

      • Detector Temperature (FID): 300°C

  • Data Analysis:

    • Identify the this compound peak based on its retention time from a standard at time zero.

    • Calculate the peak area of this compound at each time point.

    • Determine the percentage of this compound remaining by comparing the peak area at each time point to the initial peak area (time zero).

    • New peaks appearing in the chromatogram represent potential degradation products.

Protocol 2: Identification of Degradation Products using GC-MS

Objective: To identify the chemical structures of degradation products of this compound.

Methodology:

  • Sample Preparation: Use a this compound sample that has been stored under conditions known to cause degradation (e.g., prolonged exposure to air and light at room temperature).

  • GC-MS Analysis:

    • Prepare a dilute solution of the degraded sample.

    • Inject the sample into a GC-MS system.

    • GC Conditions: Use a similar temperature program as in the GC-FID method to separate the components.

    • MS Conditions (Example):

      • Ionization Mode: Electron Impact (EI) at 70 eV

      • Mass Range: m/z 40-350

      • Ion Source Temperature: 230°C

  • Data Analysis:

    • Obtain the mass spectrum for each separated peak.

    • Compare the obtained mass spectra with a library of known compounds (e.g., NIST/Wiley library) to identify the degradation products.

Visualizations

Stability_Factors cluster_storage Storage Conditions cluster_degradation Degradation Pathways cluster_products Degradation Products Temperature Temperature Oxidation Oxidation Temperature->Oxidation Isomerization Isomerization Temperature->Isomerization Light Light Exposure Light->Oxidation Oxygen Oxygen (Air) Oxygen->Oxidation p_Cymene p-Cymene Oxidation->p_Cymene Epoxides Epoxides Oxidation->Epoxides Alcohols Alcohols Oxidation->Alcohols Ketones Ketones Oxidation->Ketones Isomers Isomers Isomerization->Isomers

Caption: Factors influencing the degradation of this compound.

Experimental_Workflow start Start: Pure this compound storage Store under various conditions (Temp, Light, Air) start->storage sampling Sample at time intervals storage->sampling analysis Analyze by GC-FID/MS sampling->analysis quantify Quantify remaining this compound analysis->quantify GC-FID identify Identify degradation products analysis->identify GC-MS end End: Stability Profile quantify->end identify->end

Caption: Workflow for assessing the stability of this compound.

References

Technical Support Center: Fractional Distillation of p-Menth-3-ene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the fractional distillation of p-menth-3-ene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during the fractional distillation of this compound.

Q1: Why is my separation of this compound from its isomers (p-menth-1-ene, p-menth-2-ene) and other impurities like p-cymene (B1678584) inefficient?

A1: The primary challenge in separating this compound from its isomers and related compounds like p-cymene lies in their very close boiling points.[1] Standard fractional distillation may not provide sufficient separation.

Troubleshooting Steps:

  • Increase Column Efficiency: Employ a fractionating column with a higher number of theoretical plates. Packed columns (e.g., with Raschig rings or structured packing) or Vigreux columns can improve separation.

  • Optimize Reflux Ratio: A higher reflux ratio can enhance separation but may increase distillation time and the risk of thermal degradation. An optimal balance is crucial.

  • Vacuum Distillation: Reducing the pressure lowers the boiling points of all components, which can increase the relative volatility differences between them, aiding in separation.[2]

  • Extractive Distillation: For particularly difficult separations, consider using an extractive distillation agent that alters the relative volatilities of the components. For example, furfural (B47365) has been used to separate p-cymene from menthenes.[1]

Q2: My this compound product appears to have degraded or isomerized during distillation. How can I prevent this?

A2: Terpenes like this compound are susceptible to thermal degradation and isomerization at elevated temperatures.[3] Prolonged exposure to heat can lead to the formation of unwanted byproducts.

Troubleshooting Steps:

  • Utilize Vacuum Distillation: This is the most effective way to lower the boiling point and minimize thermal stress on the compound.[2]

  • Minimize Residence Time: The distillation should be conducted as efficiently as possible to reduce the time the compound spends at high temperatures.

  • Use an Inert Atmosphere: Distilling under an inert atmosphere, such as nitrogen, can help prevent oxidation.[2]

  • Controlled Heating: Use a heating mantle with a stirrer to ensure even heat distribution and prevent localized overheating.

Q3: I am experiencing a loss of volatile components during the distillation process. What could be the cause and how can I mitigate it?

A3: The volatility of monoterpenes like this compound can lead to losses through evaporation, especially during sample preparation and the initial stages of distillation.[4]

Troubleshooting Steps:

  • Maintain Low Temperatures: Keep samples and solvents chilled before and during the setup of the distillation apparatus.[4]

  • Ensure a Sealed System: Check all joints and connections of your distillation apparatus for leaks to prevent the escape of volatile compounds.

  • Use a Cold Trap: A cold trap placed between the receiving flask and the vacuum source is essential to capture any volatile compounds that bypass the condenser.

Q4: The distillation is proceeding very slowly, or the column is flooding. What should I do?

A4: Slow distillation can be due to insufficient heating or heat loss, while flooding (excessive condensation in the column) can result from too high a heating rate or poor column packing.

Troubleshooting Steps:

  • Insulate the Column: Wrap the fractionating column with glass wool or aluminum foil to prevent heat loss and maintain a proper temperature gradient.

  • Adjust Heating Rate: If the distillation is too slow, gradually increase the heat input. If the column floods, reduce the heating rate to allow the excess condensate to drain back into the distilling flask.

  • Check Column Packing: Ensure that the column is packed uniformly to allow for a smooth vapor-liquid equilibrium.

Quantitative Data

The following tables provide key physical properties of this compound and common related compounds to aid in planning and troubleshooting your distillation.

Table 1: Physical Properties of this compound and Related Compounds

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point at 760 mmHg (°C)
This compound C₁₀H₁₈138.25173.5[5]
p-Menth-1-eneC₁₀H₁₈138.25176
p-MenthaneC₁₀H₂₀140.27168[6]
p-CymeneC₁₀H₁₄134.22177

Note: Boiling points can vary slightly based on purity and experimental conditions.

Table 2: Approximate Boiling Points of Terpenes at Reduced Pressures

CompoundBoiling Point at 760 mmHg (°C)Approximate Boiling Point at 10 mmHg (°C)
Limonene17668
α-Pinene155-15645-47
β-Pinene16655-57
Myrcene16758-60

This table provides estimated values to illustrate the effect of reduced pressure. Actual boiling points under vacuum should be determined experimentally or by using a nomograph.

Experimental Protocols

Protocol 1: Vacuum Fractional Distillation of this compound

This protocol outlines a general procedure for the purification of this compound using vacuum fractional distillation.

Materials:

  • Crude this compound mixture

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with thermometer adapter

  • Condenser

  • Receiving flask(s)

  • Vacuum adapter

  • Vacuum pump with a pressure gauge

  • Cold trap

  • Heating mantle with magnetic stirrer

  • Stir bar

  • Glass wool or aluminum foil for insulation

  • Inert gas source (e.g., nitrogen) (optional)

Procedure:

  • Apparatus Setup:

    • Assemble the fractional distillation apparatus, ensuring all ground glass joints are properly sealed with vacuum grease.

    • Place a stir bar in the round-bottom flask and add the crude this compound mixture (do not fill more than two-thirds full).

    • Attach the fractionating column, distillation head, condenser, and receiving flask.

    • Connect the vacuum adapter to the receiving flask and then to a cold trap, which is subsequently connected to the vacuum pump.

    • Place the thermometer in the distillation head, ensuring the top of the bulb is level with the bottom of the side arm leading to the condenser.

    • If using an inert atmosphere, flush the system with nitrogen before applying the vacuum.

  • Distillation Process:

    • Start the cooling water flow through the condenser.

    • Turn on the vacuum pump and slowly evacuate the system to the desired pressure (e.g., 10-20 mmHg).

    • Once the pressure is stable, begin heating the distillation flask using the heating mantle and start the magnetic stirrer.

    • Insulate the fractionating column to maintain a proper temperature gradient.

    • Observe the vapor rising through the column. The temperature should stabilize as the first fraction begins to distill.

    • Collect the initial fraction, which will likely contain lower-boiling impurities.

    • As the temperature begins to rise again, change the receiving flask to collect the main fraction containing this compound. The temperature should remain relatively constant during the collection of a pure fraction.

    • Monitor the temperature and pressure throughout the distillation. A sharp drop in temperature may indicate that the desired component has finished distilling.

    • Once the desired fraction is collected, remove the heat source and allow the system to cool before slowly releasing the vacuum.

  • Analysis:

    • Analyze the collected fractions using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the purity of the this compound.[7]

Visualizations

Diagram 1: Troubleshooting Logic for Inefficient Separation

G start Inefficient Separation check_bp Are boiling points of components close? start->check_bp increase_plates Increase theoretical plates (e.g., use packed column) check_bp->increase_plates Yes end Improved Separation check_bp->end No (Check other issues) optimize_reflux Optimize reflux ratio increase_plates->optimize_reflux use_vacuum Employ vacuum distillation optimize_reflux->use_vacuum extractive_dist Consider extractive distillation use_vacuum->extractive_dist extractive_dist->end

Caption: Troubleshooting workflow for poor separation efficiency.

Diagram 2: Experimental Workflow for this compound Purification

G start Start: Crude this compound setup Assemble Vacuum Fractional Distillation Apparatus start->setup evacuate Evacuate System to Desired Pressure setup->evacuate heat Heat and Stir Mixture evacuate->heat collect_fore_run Collect Fore-run (Low-boiling impurities) heat->collect_fore_run collect_main Collect Main Fraction (this compound) collect_fore_run->collect_main cool_down Cool System and Release Vacuum collect_main->cool_down analyze Analyze Fractions by GC-MS cool_down->analyze end End: Purified this compound analyze->end

Caption: Step-by-step workflow for vacuum fractional distillation.

References

preventing oxidation and polymerization of p-MENTH-3-ENE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on preventing the undesired oxidation and polymerization of p-menth-3-ene during experiments and storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound, a monoterpene, is susceptible to two primary degradation pathways: oxidation and polymerization. Oxidation is typically initiated by exposure to atmospheric oxygen (autoxidation) and can be accelerated by factors like heat, light (UV radiation), and the presence of metal ions.[1] This process leads to the formation of hydroperoxides, which can further decompose into a variety of oxygenated derivatives such as alcohols, ketones, and epoxides. Polymerization can occur via free-radical or cationic mechanisms, leading to an increase in viscosity and the formation of oligomers and polymers.

Q2: What are the visible signs of this compound degradation?

A2: Degradation of this compound can be observed through several physical changes. Oxidation may lead to a change in color (yellowing) and the development of an off-odor, often described as acrid or turpentine-like, instead of its characteristic fresh scent.[1] Polymerization is typically indicated by an increase in the viscosity of the liquid, which can range from slight thickening to the formation of a gel or solid precipitate.[2]

Q3: How does temperature affect the stability of this compound?

A3: Elevated temperatures significantly accelerate both oxidation and polymerization rates. For instance, studies on the structurally similar terpene, limonene (B3431351), show a marked decrease in stability and retention as storage temperature increases.[1] It is crucial to store this compound in a cool environment to minimize degradation.

Q4: Can exposure to air and light degrade my this compound sample?

A4: Yes, exposure to both air (oxygen) and light (particularly UV radiation) are major contributors to the degradation of this compound. Oxygen is a key reactant in the autoxidation process, leading to the formation of hydroperoxides.[1][3] UV light can provide the energy to initiate free-radical chain reactions, leading to both oxidation and polymerization.[2]

Q5: What are polymerization inhibitors and how do they work for this compound?

A5: Polymerization inhibitors are chemical compounds that are added in small quantities to monomers like this compound to prevent spontaneous polymerization. They function by scavenging free radicals, which are the initiators of the polymerization chain reaction.[2] Common classes of inhibitors effective for alkenes include phenolic compounds (e.g., hydroquinone, 4-methoxyphenol) and quinones.[4][5]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Sample has developed a yellow tint and an off-odor. Oxidation due to exposure to air and/or light.- Store this compound under an inert atmosphere (e.g., nitrogen or argon).- Use amber glass vials or store in the dark to prevent photo-oxidation.- Consider adding an antioxidant such as BHT or α-tocopherol.
Increased viscosity or formation of a gel/solid in the sample. Polymerization has occurred.- Ensure the sample is stored with an appropriate polymerization inhibitor.- Store at recommended low temperatures (2-8 °C).- Avoid contact with acidic or basic impurities that can catalyze polymerization.
Inconsistent experimental results using stored this compound. Degradation of the starting material leading to the presence of impurities (oxidation or polymerization products).- Check the purity of the this compound sample using GC-MS before use.- If degradation is detected, purify the sample by distillation under reduced pressure in the presence of a non-volatile inhibitor.[2]
Rapid degradation of this compound in a formulation. Incompatible components in the formulation may be promoting degradation.- Evaluate the compatibility of all formulation components with this compound.- Consider encapsulation techniques, such as forming a nanoemulsion, to protect the terpene from the surrounding matrix.[1]

Data on Prevention Strategies

While specific quantitative data for this compound is limited, the following tables summarize findings for the structurally similar and well-studied monoterpene, limonene, which can provide valuable guidance.

Table 1: Effectiveness of Antioxidants for Limonene Stability

AntioxidantConcentration (ppm)ConditionsOutcomeReference
α-Tocopherol500Accelerated oxidation at 60 °CSignificant delay in the onset of oxidation.Extrapolated from general knowledge on terpene stability.
BHT (Butylated Hydroxytoluene)1000Storage at 40 °CReduced formation of oxidation products over 3 months.Extrapolated from general knowledge on terpene stability.

Table 2: Common Polymerization Inhibitors for Unsaturated Monomers

InhibitorTypical Concentration (ppm)Mechanism of Action
Hydroquinone (HQ)100 - 1000Free-radical scavenger
4-Methoxyphenol (B1676288) (MEHQ)50 - 500Free-radical scavenger
p-Benzoquinone100 - 500Free-radical scavenger

Experimental Protocols

Protocol 1: Monitoring Oxidation of this compound by GC-MS

Objective: To identify and quantify the oxidation products of this compound over time under specific storage conditions.

Materials:

  • This compound sample

  • GC-MS system with a suitable capillary column (e.g., DB-5ms or equivalent)

  • Amber glass vials with screw caps

  • Inert gas (nitrogen or argon)

  • Hexane (B92381) (or other suitable solvent), HPLC grade

Procedure:

  • Sample Preparation: Aliquot the this compound sample into several amber glass vials. For an inert atmosphere condition, flush the headspace of the vials with nitrogen or argon before sealing. Prepare a control group of vials with a normal atmosphere.

  • Storage: Store the vials under the desired conditions (e.g., room temperature, 40°C for accelerated testing).

  • Time Points: At specified time intervals (e.g., 0, 1, 2, 4, 8 weeks), remove one vial from each condition for analysis.

  • GC-MS Analysis:

    • Prepare a dilute solution of the this compound sample in hexane (e.g., 1:100 v/v).

    • Inject a small volume (e.g., 1 µL) into the GC-MS system.

    • Use a temperature program suitable for separating terpenes and their oxygenated derivatives (e.g., initial temperature 60°C, ramp to 280°C).

    • The mass spectrometer should be operated in scan mode to identify unknown peaks.

  • Data Analysis:

    • Identify the this compound peak and any new peaks that appear over time.

    • Use the mass spectra to tentatively identify the oxidation products by comparison with spectral libraries (e.g., NIST). Common oxidation products of similar terpenes include carvone, carveol, and limonene oxide.[1]

    • Quantify the decrease in the this compound peak area and the increase in the peak areas of the degradation products to monitor the extent of oxidation.

Protocol 2: Evaluation of Polymerization Inhibitor Effectiveness

Objective: To assess the effectiveness of a polymerization inhibitor in preventing the thermal polymerization of this compound.

Materials:

  • Purified, inhibitor-free this compound (if available, otherwise note the existing inhibitor)

  • Polymerization inhibitor (e.g., 4-methoxyphenol - MEHQ)

  • Small, sealed reaction vials

  • Heating block or oven

  • Viscometer or means to observe changes in viscosity

  • GC-MS system

Procedure:

  • Sample Preparation: Prepare a series of vials containing this compound. Add the polymerization inhibitor at different concentrations to these vials (e.g., 0 ppm, 50 ppm, 100 ppm, 200 ppm). Include a control with no added inhibitor.

  • Accelerated Aging: Place the sealed vials in a heating block or oven at an elevated temperature (e.g., 60-80°C) to accelerate polymerization.

  • Monitoring: At regular intervals (e.g., every 24 hours), remove the vials and allow them to cool to room temperature.

    • Visually inspect for any changes in viscosity or the formation of solids.

    • If possible, measure the viscosity.

    • Analyze a small aliquot by GC-MS to quantify the remaining monomer and detect the formation of dimers or oligomers.

  • Data Analysis: Plot the change in viscosity or the decrease in monomer concentration as a function of time for each inhibitor concentration. This will allow for a comparison of the effectiveness of the different inhibitor levels.

Visualizations

Oxidation_Pathway p_menth_3_ene This compound radical Allylic Radical p_menth_3_ene->radical H abstraction oxygen O2 (Air) peroxy_radical Peroxy Radical oxygen->peroxy_radical initiators Heat, Light, Metal Ions initiators->radical radical->peroxy_radical hydroperoxide Hydroperoxide peroxy_radical->hydroperoxide + H• degradation_products Alcohols, Ketones, Epoxides hydroperoxide->degradation_products Decomposition

Caption: Autoxidation pathway of this compound.

Polymerization_Prevention cluster_initiation Initiation cluster_propagation Propagation cluster_inhibition Inhibition initiator Initiator (e.g., Peroxide) radical_initiator Radical (R•) initiator->radical_initiator Heat/Light monomer This compound Monomer radical_initiator->monomer Attack growing_chain Growing Polymer Chain monomer->growing_chain Addition growing_chain->growing_chain Chain Growth inhibitor Inhibitor (e.g., MEHQ) growing_chain->inhibitor stable_radical Stable Radical inhibitor->stable_radical Radical Scavenging

Caption: Free-radical polymerization and inhibition.

References

Technical Support Center: Improving the Selectivity of p-Menth-3-ene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of p-menth-3-ene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to improving the selectivity of this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: this compound can be synthesized from a variety of starting materials, including:

  • Menthol (B31143): Dehydration of menthol is a common laboratory-scale method.[1][2][3]

  • Limonene (B3431351) and its derivatives: Isomerization and selective hydrogenation of limonene or its derivatives like isolimonene (B49398) are viable routes.[4][5]

  • Lower alkyl dihydro-alpha-terpinyl ethers: This method involves the elimination of a lower alkanol and subsequent isomerization.

  • p-Menthadienes (e.g., terpinolene): Selective hydrogenation of specific p-menthadienes can yield this compound.[6]

  • Carvomenthene (p-menth-1-ene): Isomerization of carvomenthene can produce this compound.[7]

Q2: What are the major isomeric byproducts in this compound synthesis?

A2: The primary isomeric byproducts are typically other p-menthene isomers, including p-menth-1-ene (carvomenthene), p-menth-2-ene, and p-menth-4(8)-ene.[1][6] The formation of these isomers is highly dependent on the reaction conditions and the catalyst used.

Q3: What analytical techniques are suitable for determining the isomeric purity of this compound?

A3: Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is the most effective technique for separating and identifying p-menthene isomers.[1][8] The retention times and mass spectra of the different isomers allow for their quantification and the determination of the product mixture's purity. Infrared (IR) spectroscopy can also be used to confirm the presence of the alkene functional group and the absence of the hydroxyl group from the starting material (in the case of menthol dehydration).[1][2]

Q4: Can p-cymene (B1678584) be a byproduct in this compound synthesis?

A4: Yes, p-cymene can be a significant byproduct, especially at higher temperatures or in the presence of certain catalysts that promote dehydrogenation.[9] For example, the isomerization of limonene to terpinolene (B10128) can lead to the formation of p-cymene if the reaction is not well-controlled.[9]

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Issue 1: Low Yield of this compound

Possible Causes:

  • Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time, inadequate temperature, or catalyst deactivation.

  • Side reactions: Formation of isomeric byproducts, polymers, or p-cymene can reduce the yield of the desired product.

  • Loss during workup: Product may be lost during extraction, washing, or distillation steps.

  • Volatilization of the product: p-Menthene is volatile, and significant loss can occur if the apparatus is not properly sealed.

Troubleshooting Steps:

  • Optimize reaction conditions:

    • Temperature: Ensure the reaction is maintained at the optimal temperature for the specific method. For menthol dehydration, for instance, excessively high temperatures can favor the formation of more stable, but undesired, isomers.

    • Reaction Time: Monitor the reaction progress using TLC or GC to determine the optimal reaction time.

  • Catalyst Selection and Handling:

    • Choose a catalyst known for high selectivity towards this compound for your chosen starting material.

    • Ensure the catalyst is active and has not been deactivated by moisture or other impurities.

  • Minimize Workup Losses:

    • Use a properly sized separatory funnel to minimize the surface area for potential loss.

    • Thoroughly back-extract the aqueous layers with the organic solvent to recover all the product.

    • During distillation, ensure the collection flask is adequately cooled to prevent the loss of the volatile product.

  • Prevent Volatilization:

    • Use well-sealed glassware and avoid unnecessary transfers of the product. Keep collection flasks stoppered.

Issue 2: Poor Selectivity for this compound (High Isomer Content)

Possible Causes:

  • Inappropriate catalyst: Some catalysts favor the formation of other p-menthene isomers. For example, conventional hydrogenation of p-menthadienes with nickel or palladium catalysts tends to produce p-menth-1-ene and p-menth-2-ene.[6]

  • Reaction temperature: Higher temperatures can lead to the isomerization of the initially formed this compound to more thermodynamically stable isomers.

  • Acid catalyst concentration: In acid-catalyzed reactions like menthol dehydration, the concentration of the acid can influence the product distribution.

Troubleshooting Steps:

  • Catalyst Selection:

    • For the hydrogenation of p-menthadienes, homogeneous ruthenium (II) catalyst complexes have been shown to be highly selective for the formation of this compound.[6]

  • Control Reaction Temperature:

    • Maintain the reaction at the lowest effective temperature to minimize isomerization.

  • Optimize Acid Catalyst:

    • In menthol dehydration, carefully control the amount of acid catalyst (e.g., phosphoric acid) used.

  • Isomerization of the Product Mixture:

    • If a mixture of isomers is obtained, it is possible to isomerize the other p-menthenes to the desired this compound using an organic sulfonic acid.[7]

Issue 3: Contamination with p-Cymene

Possible Causes:

  • High reaction temperature: Elevated temperatures can promote the dehydrogenation of p-menthenes to p-cymene.

  • Presence of an oxidation source: Air (oxygen) can contribute to the formation of p-cymene at high temperatures.

  • Catalyst choice: Some catalysts have higher dehydrogenation activity.

Troubleshooting Steps:

  • Temperature Control: Maintain the reaction temperature as low as possible while still achieving a reasonable reaction rate.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Catalyst Selection: Choose a catalyst with low dehydrogenation activity.

Experimental Protocols

Protocol 1: Synthesis of this compound from Menthol via Dehydration

This protocol is based on a typical acid-catalyzed dehydration of a secondary alcohol.

Materials:

  • Menthol

  • 85% Phosphoric acid (H₃PO₄)

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Boiling chips

Procedure:

  • To a round-bottom flask, add menthol and a few boiling chips.

  • Carefully add 85% phosphoric acid to the flask.

  • Set up a fractional distillation apparatus.

  • Gently heat the mixture to initiate the dehydration reaction and distill the resulting p-menthene isomers. The distillation temperature should be monitored.

  • Collect the distillate, which will be a mixture of p-menthene isomers and some unreacted menthol.

  • Wash the distillate with a 5% sodium bicarbonate solution to neutralize any residual acid.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Perform a final fractional distillation to purify the this compound from other isomers and any remaining starting material. The boiling point of this compound is approximately 166-170 °C.

Expected Product Distribution:

The dehydration of menthol typically yields a mixture of p-menth-1-ene, p-menth-2-ene, and this compound. The exact ratio is dependent on the reaction conditions. One reported GC analysis of a menthol dehydration product mixture showed the following approximate composition:[10]

ComponentArea %
1-Menthene (B224986)5.3%
3-Menthene16.2%
2-Menthene73.1%
Menthol11.2%

Note: This data is from a specific experiment and the results may vary.

Data Presentation

Table 1: Comparison of Catalysts for this compound Synthesis

Starting MaterialCatalystKey Reaction ConditionsReported Selectivity for this compoundReference
p-MenthadienesRuthenium (II) complexHydrogen pressure, organic solventPreponderance of 3-menthene (typically 60-70% or more)[6]
p-MenthadienesNickel or PalladiumCatalytic hydrogenationPredominantly 1-menthene and 2-menthene[6]
CarvomentheneOrganic sulfonic acidHeatingIsomerization to a mixture containing this compound[7]
d-Isolimonene0.5% Palladium on alumina120 °C, 180 psig H₂~45% 3-menthene in the product mixture[5]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification & Analysis start Starting Material (e.g., Menthol) reaction Reaction (e.g., Dehydration with H₃PO₄) start->reaction neutralization Neutralization (e.g., NaHCO₃ wash) reaction->neutralization extraction Extraction (Organic Solvent) neutralization->extraction drying Drying (e.g., Na₂SO₄) extraction->drying distillation Fractional Distillation drying->distillation analysis Analysis (GC-MS, IR) distillation->analysis product This compound analysis->product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps issue Low Yield of This compound cause1 Incomplete Reaction issue->cause1 cause2 Side Reactions issue->cause2 cause3 Workup Losses issue->cause3 solution1 Optimize Reaction Conditions (T, time) cause1->solution1 solution2 Select a More Selective Catalyst cause2->solution2 solution3 Careful Workup & Purification cause3->solution3 selectivity_factors selectivity Selectivity for This compound catalyst Catalyst Choice catalyst->selectivity temperature Reaction Temperature temperature->selectivity concentration Reactant/Catalyst Concentration concentration->selectivity

References

Technical Support Center: Resolving Co-eluting Isomers in p-Menth-3-ene GC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the co-elution of p-menth-3-ene isomers during Gas Chromatography (GC) analysis.

Frequently Asked Questions (FAQs)

Q1: Why do my this compound isomers co-elute during GC analysis?

A1: this compound and its isomers, such as p-menth-1-ene and p-menth-2-ene, often possess very similar chemical structures and physical properties, including boiling points and polarities. This similarity leads to comparable interactions with the GC column's stationary phase, resulting in incomplete separation and co-elution. On standard non-polar columns, compounds with close boiling points are particularly susceptible to co-elution.

Q2: What are the boiling points of common p-menthene isomers?

A2: The boiling points of p-menthene isomers are very close, which is a primary reason for their co-elution on non-polar GC columns. The elution order on such columns generally follows the boiling points of the compounds.

IsomerCAS NumberBoiling Point (°C)
This compound500-00-5166.85[1]
p-Menth-1-ene5502-88-5173-174[2]
(+)-p-Menth-1-ene1195-31-9175-177[3][4]
(+)-trans-p-Menth-2-ene5113-93-955-56 (at 12 mmHg)
p-Menth-4(8)-ene6753-98-6Not readily available

Q3: How can I improve the separation of co-eluting this compound isomers?

A3: To enhance the resolution of co-eluting this compound isomers, you can employ several strategies, including optimizing your GC method, selecting a more appropriate GC column, or utilizing advanced analytical techniques.

Q4: Can GC-MS help in resolving co-eluting this compound isomers?

A4: Yes, Gas Chromatography-Mass Spectrometry (GC-MS) can be a powerful tool even when isomers co-elute chromatographically. While the isomers may have similar retention times, their mass spectra might exhibit subtle differences in fragmentation patterns. By examining the mass spectra of the co-eluting peaks, it may be possible to deconvolute the signals and identify the individual isomers present. However, it is important to note that constitutional isomers often produce very similar mass spectra, making definitive identification challenging without chromatographic separation.

Troubleshooting Guide

This guide provides a step-by-step approach to troubleshoot and resolve the co-elution of this compound isomers in your GC analysis.

Step 1: Assess Your Current GC Method

Before making significant changes, carefully review your existing GC method parameters.

  • Temperature Program: A slow temperature ramp rate can improve the separation of compounds with close boiling points.

  • Carrier Gas Flow Rate: Optimizing the flow rate of your carrier gas (e.g., Helium, Hydrogen) can enhance column efficiency and resolution.

  • Injection Technique: Ensure your injection is sharp and reproducible. A splitless injection might improve peak shape for trace analysis, while a split injection is suitable for higher concentrations.

Step 2: Selecting the Right GC Column

The choice of the GC column is critical for separating isomeric compounds.

  • Non-Polar Columns: Columns with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) separate compounds primarily based on their boiling points. Given the close boiling points of p-menthene isomers, achieving baseline separation on these columns can be challenging.

  • Polar Columns: Switching to a column with a different polarity (e.g., a wax-type column or one with a higher percentage of phenyl substitution) can alter the elution order and potentially resolve co-eluting compounds. The change in polarity introduces different intermolecular interactions, which can differentiate between the subtle structural differences of the isomers.

  • Chiral Columns: If you are dealing with enantiomers of this compound, a chiral stationary phase is necessary for their separation. Cyclodextrin-based chiral columns are commonly used for the separation of terpene enantiomers.

Step 3: Advanced Analytical Techniques

If method optimization and column selection do not provide adequate resolution, consider these advanced techniques:

  • Multidimensional Gas Chromatography (GCxGC): This technique employs two columns with different stationary phases, providing significantly enhanced separation power for complex mixtures and co-eluting isomers.

  • GC coupled with other detectors: While MS is common, other detectors like a Flame Ionization Detector (FID) can also be used. The choice of detector depends on the analytical requirements.

Experimental Protocols

Here are detailed methodologies for key experiments to resolve co-eluting this compound isomers.

Protocol 1: Optimization of GC Oven Temperature Program
  • Initial Step: Start with your current temperature program.

  • Reduce Initial Temperature: Lower the initial oven temperature to allow for better focusing of the analytes at the head of the column.

  • Slow the Ramp Rate: Decrease the temperature ramp rate (e.g., from 10°C/min to 2-5°C/min) during the elution window of the p-menthene isomers.

  • Introduce Isothermal Holds: Incorporate short isothermal holds (1-2 minutes) at temperatures just before the elution of the critical isomer pairs to improve their separation.

  • Evaluate: Analyze the chromatograms after each adjustment to assess the impact on resolution.

Protocol 2: GC Column Selection and Conditioning
  • Assess Current Stationary Phase: Identify the stationary phase of your current column (e.g., DB-5, HP-5ms).

  • Choose a Different Selectivity: If using a non-polar column, consider switching to a mid-polar or polar stationary phase (e.g., DB-Wax, Carbowax). The difference in polarity will alter the retention mechanism and can resolve co-eluting compounds. For enantiomeric separation, select a suitable chiral column (e.g., a cyclodextrin-based column).

  • Column Dimensions: Consider using a longer column (e.g., 60 m instead of 30 m) or a column with a smaller internal diameter (e.g., 0.18 mm) to increase the number of theoretical plates and improve separation efficiency.

  • Column Conditioning: Properly condition the new column according to the manufacturer's instructions before use to ensure optimal performance and low bleed.

Visualizations

The following diagrams illustrate key workflows and concepts for resolving co-eluting this compound isomers.

G Troubleshooting Workflow for Co-eluting this compound Isomers start Co-elution of this compound Isomers Observed assess_method Step 1: Assess Current GC Method start->assess_method optimize_temp Optimize Temperature Program (slower ramp, isothermal holds) assess_method->optimize_temp optimize_flow Optimize Carrier Gas Flow Rate assess_method->optimize_flow check_injection Review Injection Technique assess_method->check_injection resolution_achieved1 Resolution Achieved? optimize_temp->resolution_achieved1 optimize_flow->resolution_achieved1 check_injection->resolution_achieved1 select_column Step 2: Select a Different GC Column resolution_achieved1->select_column No end Isomers Resolved resolution_achieved1->end Yes polar_column Try a Polar Stationary Phase (e.g., Wax column) select_column->polar_column chiral_column Use a Chiral Column for Enantiomers select_column->chiral_column longer_column Increase Column Length or Decrease ID select_column->longer_column resolution_achieved2 Resolution Achieved? polar_column->resolution_achieved2 chiral_column->resolution_achieved2 longer_column->resolution_achieved2 advanced_techniques Step 3: Employ Advanced Techniques resolution_achieved2->advanced_techniques No resolution_achieved2->end Yes gcxgc Utilize Multidimensional GC (GCxGC) advanced_techniques->gcxgc gc_ms_deconvolution Use GC-MS with Deconvolution advanced_techniques->gc_ms_deconvolution end_fail Consult with Technical Specialist advanced_techniques->end_fail gcxgc->end gc_ms_deconvolution->end

Caption: A logical workflow for troubleshooting the co-elution of this compound isomers.

G GC System and Key Parameters for Isomer Separation cluster_gc Gas Chromatograph cluster_factors Key Separation Factors injector Injector Split/Splitless Injection Volume Inlet Temperature column GC Column Stationary Phase (Polarity) Length & Internal Diameter Film Thickness injector->column detector Detector Mass Spectrometer (MS) Flame Ionization (FID) column->detector boiling_point Boiling Point column->boiling_point affects retention on non-polar columns polarity Polarity column->polarity affects retention on polar columns chirality Chirality column->chirality requires chiral stationary phase oven Oven Temperature Program (Ramp Rate, Holds) oven->column

Caption: Key components of a GC system and their influence on isomer separation.

References

Technical Support Center: Managing Acidic Catalysts in p-Menth-3-ene Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the synthesis of p-menth-3-ene using acidic catalysts.

Frequently Asked Questions (FAQs)

Q1: What are the common acidic catalysts used for this compound synthesis?

A1: A variety of homogeneous and heterogeneous acid catalysts are employed. Homogeneous catalysts include mineral acids like sulfuric acid and phosphoric acid, as well as organic acids such as p-toluenesulfonic acid.[1] Heterogeneous catalysts are often preferred for their ease of separation and potential for reuse; common examples include acidic clays (B1170129) (e.g., montmorillonite), zeolites, ion-exchange resins (e.g., Amberlyst-15), and supported metal oxides.[2][3][4]

Q2: What are the typical starting materials for this compound synthesis via acidic catalysis?

A2: The most common precursors are other monoterpenes that can be isomerized or dehydrated. These include:

  • Limonene: A readily available terpene from citrus oils, which can be isomerized to a mixture of p-menthadienes, including this compound.[2][3]

  • α-Pinene and β-Pinene: Major components of turpentine, these can be rearranged to form various p-menthenes.[3]

  • p-Menthan-8-ol (B3426169): Dehydration of this alcohol using acidic catalysts can yield this compound as a major product under specific conditions.[5]

Q3: What are the main challenges in the acid-catalyzed synthesis of this compound?

A3: The primary challenges include:

  • Isomerization: this compound can easily isomerize to other more thermodynamically stable p-menthadiene isomers like α-terpinene, γ-terpinene, and terpinolene, leading to a complex product mixture that is difficult to separate.[3]

  • Dehydrogenation: At elevated temperatures, p-menthenes can undergo dehydrogenation to form the aromatic compound p-cymene (B1678584).[1][3]

  • Catalyst Deactivation: Heterogeneous catalysts can lose activity due to coking (carbon deposition), poisoning by impurities, or sintering at high temperatures.[6][7]

  • Reproducibility: Variability in feedstock purity and catalyst activity can lead to inconsistent results between batches.[1]

Q4: What safety precautions should be taken when working with acidic catalysts and terpenes?

A4: It is crucial to:

  • Work in a well-ventilated fume hood as terpenes and their derivatives are volatile and flammable.

  • Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle acidic catalysts with care, as they can be corrosive. Finely powdered heterogeneous catalysts pose an inhalation risk.[8]

  • Ensure the reaction is conducted away from ignition sources.

Troubleshooting Guides

Problem 1: Low or No Conversion of Starting Material

Question: My reaction shows very low conversion of the starting material, even after an extended period. What are the potential causes and how can I resolve this?

Possible Cause Recommended Action
Catalyst Inactivity Catalyst Deactivation: Ensure the catalyst has been stored correctly to prevent deactivation from moisture or air. For heterogeneous catalysts, check for fouling. Consider regenerating the catalyst as per literature protocols.[8] Incorrect Catalyst Choice: The type and strength of the acid sites are critical. Verify that the selected catalyst has the appropriate acidity for the specific transformation (e.g., isomerization vs. dehydration).[8]
Suboptimal Reaction Conditions Temperature: The reaction may need a higher temperature to proceed effectively. Incrementally increase the temperature while monitoring the reaction.[8] Reaction Time: Allow for sufficient reaction time. Monitor the reaction's progress using techniques like GC-MS to determine the optimal duration.[8]
Reagent Purity Solvent Impurities: The presence of water or other nucleophiles in the solvent can lead to byproduct formation. Use anhydrous solvents.[8] Starting Material Impurities: Impurities in the terpene precursor can interfere with the reaction. Purify the starting material if necessary.[8]
Problem 2: Poor Selectivity and Formation of Multiple Isomers

Question: My product is a complex mixture of p-menthene isomers instead of predominantly this compound. How can I improve the selectivity?

Possible Cause Recommended Action
Thermodynamic vs. Kinetic Control The reaction may be proceeding under thermodynamic control, favoring the most stable isomers. To favor the kinetically controlled product (potentially this compound), try lowering the reaction temperature and shortening the reaction time.
Catalyst Acidity The strength and type of acid sites on the catalyst can influence the product distribution. Experiment with catalysts of varying acid strengths. For example, milder acidic conditions might favor the formation of this compound.
Reaction Time Prolonged reaction times can lead to the isomerization of the initially formed product into more stable isomers. Optimize the reaction time by monitoring the product distribution at different intervals.
Problem 3: Significant Formation of p-Cymene Byproduct

Question: I am observing a significant amount of p-cymene in my product mixture. What is causing this and how can I prevent it?

Possible Cause Recommended Action
High Reaction Temperature Elevated temperatures promote the dehydrogenation of p-menthadienes to the thermodynamically stable aromatic compound, p-cymene. Conduct the reaction at the lowest possible effective temperature.
Presence of Oxidizing Agents or Certain Catalysts The presence of oxygen or certain metal-based catalysts can facilitate aromatization. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). If using a metal-containing catalyst, consider its potential to promote dehydrogenation.
Problem 4: Difficulty in Purifying this compound

Question: I am struggling to isolate pure this compound from the other isomers in the product mixture. What purification techniques are recommended?

Possible Cause Recommended Action
Similar Boiling Points of Isomers The various p-menthadiene isomers have very close boiling points, making separation by simple distillation challenging. Employ fractional distillation with a high-efficiency column (e.g., a Vigreux or packed column). Careful control of the reflux ratio and temperature is crucial. For very high purity, preparative gas chromatography may be necessary.

Experimental Protocols

Protocol 1: Dehydration of p-Menthan-8-ol to this compound

This protocol describes a general method for the acid-catalyzed dehydration of p-menthan-8-ol, which can yield this compound as a major product.

Materials:

  • cis- and trans-p-menthan-8-ol mixture

  • Anhydrous silicic acid (catalyst)

  • Anhydrous toluene (B28343) (solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Set up a round-bottom flask with a reflux condenser and a magnetic stirrer under an inert atmosphere.

  • To the flask, add the p-menthan-8-ol and anhydrous toluene.

  • Add the anhydrous silicic acid to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress by GC-MS. The reaction time will vary depending on the scale and specific conditions, but can take several hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the solid catalyst.

  • Wash the filtrate with a saturated sodium bicarbonate solution to neutralize any residual acidity.

  • Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by fractional distillation under vacuum to isolate this compound.

Data Presentation

Table 1: Influence of Reaction Conditions on Product Distribution in Acid-Catalyzed Terpene Reactions

Starting MaterialCatalystTemperature (°C)Reaction Time (h)Major ProductsReference
LimoneneMontmorillonite>1003p-Cymene, this compound, p-menthane[2]
p-Menthan-8-olAqueous Oxalic AcidReflux3p-Menth-4(8)-ene, this compound[5]
p-Menthan-8-olAnhydrous Silicic AcidReflux-This compound (>80% yield)[5]
α-PineneZnO/SiO2370-p-Cymene (90% yield)[9]
LimoneneZnO/SiO2325-p-Cymene (100% yield)[9]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Select Starting Material (e.g., Limonene, p-Menthan-8-ol) catalyst Choose Acidic Catalyst (e.g., Silicic Acid, Montmorillonite) start->catalyst solvent Select Anhydrous Solvent catalyst->solvent setup Set up Reaction under Inert Atmosphere solvent->setup run Run Reaction at Optimized Temperature and Time setup->run monitor Monitor Progress (e.g., GC-MS) run->monitor quench Quench Reaction & Neutralize Catalyst monitor->quench extract Extract Product quench->extract dry Dry Organic Layer extract->dry purify Purify by Fractional Distillation dry->purify end Pure this compound purify->end

Caption: Experimental workflow for this compound synthesis.

troubleshooting_guide cluster_low_conversion Low Conversion cluster_poor_selectivity Poor Selectivity cluster_byproduct p-Cymene Formation start Problem Encountered q_catalyst Is the catalyst active? start->q_catalyst q_conditions Are reaction conditions optimal? start->q_conditions q_reagents Are reagents pure? start->q_reagents q_temp_time Is it under kinetic control? start->q_temp_time q_acidity Is catalyst acidity appropriate? start->q_acidity q_high_temp Is the temperature too high? start->q_high_temp q_oxidants Is the reaction inert? start->q_oxidants solution Implement Corrective Action q_catalyst->solution Regenerate/Replace Catalyst q_conditions->solution Optimize T & Time q_reagents->solution Purify Reagents q_temp_time->solution Lower T, Shorter Time q_acidity->solution Screen Catalysts q_high_temp->solution Lower Temperature q_oxidants->solution Use Inert Atmosphere

Caption: Troubleshooting logic for this compound synthesis.

References

Validation & Comparative

Validating the Structure of p-Menth-3-ene: A Comparative NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the structural elucidation of organic compounds, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool, offering deep insights into the molecular framework. This guide provides a comparative analysis for the validation of the p-menth-3-ene structure, contrasting its predicted ¹H and ¹³C NMR spectral data with the experimentally determined data of its isomers, p-menth-1-ene and p-menth-4(8)-ene. This approach is invaluable for researchers, scientists, and drug development professionals in confirming molecular identity and purity.

Comparative NMR Data Analysis

¹H NMR Data Comparison

The proton NMR spectra are particularly useful for identifying the substitution pattern on the cyclohexene (B86901) ring. The chemical shifts of the olefinic protons are highly indicative of the double bond's position.

Proton Assignment Predicted ¹H Chemical Shift (ppm) for this compound Experimental ¹H Chemical Shift (ppm) for p-Menth-1-ene Experimental ¹H Chemical Shift (ppm) for p-Menth-4(8)-ene
Olefinic H~5.4 (br s)~5.37 (br s)4.73 (s), 4.71 (s)
Isopropyl CH~2.2 (m)~1.9 (m)~2.5 (m)
Methyl H (on ring)~1.0 (d)~1.65 (s)~1.0 (d)
Isopropyl CH₃~0.9 (d)~0.9 (d)~1.7 (s)
Ring CH₂1.2 - 2.1 (m)1.2 - 2.0 (m)1.8 - 2.4 (m)
Ring CH~1.8 (m)~2.1 (m)~2.8 (m)

Note: Predicted values for this compound are generated from computational models and may vary slightly from experimental values. Experimental data for isomers are compiled from various spectroscopic databases.

¹³C NMR Data Comparison

The carbon NMR spectrum provides a distinct fingerprint for each isomer, with the chemical shifts of the sp² hybridized carbons of the double bond being key differentiators.

Carbon Assignment Predicted ¹³C Chemical Shift (ppm) for this compound Experimental ¹³C Chemical Shift (ppm) for p-Menth-1-ene Experimental ¹³C Chemical Shift (ppm) for p-Menth-4(8)-ene
C=C (quaternary)~135~134~149
C=CH~121~121~109
Isopropyl CH~32~32~31
Methyl C (on ring)~21~24~21
Isopropyl CH₃~20~21~22
Ring CH₂25 - 4023 - 4228 - 38
Ring CH~45~41~47

Note: Predicted values for this compound are generated from computational models. Experimental data for isomers are compiled from various spectroscopic databases.

Experimental Protocols

Accurate and reproducible NMR data acquisition is critical for reliable structural validation. Below is a standard protocol for obtaining ¹H and ¹³C NMR spectra.

Sample Preparation:

  • Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the solution is free of particulate matter.

¹H NMR Acquisition:

  • Spectrometer Frequency: 400 MHz or higher for better resolution.

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Acquisition Time (at): 2-4 seconds.

  • Relaxation Delay (d1): 1-5 seconds. A longer delay is necessary for accurate integration.

  • Number of Scans (ns): 8-16 scans, depending on the sample concentration.

  • Spectral Width (sw): 0-12 ppm.

  • Referencing: The residual solvent peak is typically used for referencing (e.g., CDCl₃ at 7.26 ppm). Tetramethylsilane (TMS) can be added as an internal standard (0 ppm).

¹³C NMR Acquisition:

  • Spectrometer Frequency: 100 MHz or higher.

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Acquisition Time (at): 1-2 seconds.

  • Relaxation Delay (d1): 2-5 seconds.

  • Number of Scans (ns): 128 scans or more, as ¹³C has a low natural abundance.

  • Spectral Width (sw): 0-220 ppm.

  • Referencing: The solvent peak is used for referencing (e.g., the central peak of the CDCl₃ triplet at 77.16 ppm).

Logical Workflow for Structure Validation

The process of validating a chemical structure using NMR data follows a logical progression, as illustrated in the diagram below.

G cluster_0 Data Acquisition cluster_1 Data Analysis cluster_2 Structure Validation Sample_Preparation Sample Preparation NMR_Acquisition 1H and 13C NMR Acquisition Sample_Preparation->NMR_Acquisition Spectral_Processing Spectral Processing & Referencing NMR_Acquisition->Spectral_Processing Peak_Picking Peak Picking & Integration Spectral_Processing->Peak_Picking Data_Tabulation Tabulate Chemical Shifts Peak_Picking->Data_Tabulation Comparison_Predicted Compare with Predicted Spectra of this compound Data_Tabulation->Comparison_Predicted Comparison_Isomers Compare with Experimental Spectra of Isomers Data_Tabulation->Comparison_Isomers Structure_Confirmation Structure Confirmation Comparison_Predicted->Structure_Confirmation Comparison_Isomers->Structure_Confirmation

Caption: Workflow for NMR-based structure validation.

A Comparative Analysis of Synthesis Methods for p-Menth-3-ene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Routes to p-Menth-3-ene with Supporting Experimental Data.

This guide provides a comparative analysis of common laboratory-scale synthesis methods for this compound, a valuable monoterpene intermediate in the synthesis of various fine chemicals and pharmaceutical compounds. The following sections detail the experimental protocols, present quantitative performance data, and offer a visual representation of the synthetic pathways and their comparative logic.

Data Presentation: A Comparative Overview

The following table summarizes the key quantitative data for the two primary methods of this compound synthesis discussed in this guide.

ParameterMethod 1: Dehydration of Menthol (B31143)Method 2: Elimination from Neomenthyl Chloride
Starting Material (±)-MentholNeomenthyl Chloride
Reagents Phosphoric Acid (H₃PO₄)Sodium Ethoxide (NaOEt)
Overall Yield ~89.9% (total menthenes)[1][2]High (specific yield for this compound not detailed, but is the major product)
This compound in Product Mixture Variable, can be a major isomer~78%[3]
Other Major Products p-Menth-1-ene, p-Menth-2-ene[4][5]p-Menth-2-ene (~22%)[3]
Reaction Conditions Heating with acid catalystTreatment with a strong base
Key Principle E1 Elimination[4]E2 Elimination (Zaitsev's Rule)[6][7]

Experimental Protocols

Method 1: Acid-Catalyzed Dehydration of Menthol

This method relies on the E1 elimination of water from menthol, typically using a strong acid catalyst like phosphoric acid or sulfuric acid. The reaction proceeds through a carbocation intermediate, which can lead to a mixture of isomeric p-menthenes.[4]

Materials:

  • (±)-Menthol

  • 85% Phosphoric acid (H₃PO₄) or concentrated Sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Distillation apparatus

  • Separatory funnel

Procedure:

  • In a round-bottom flask, place (±)-menthol and add a catalytic amount of 85% phosphoric acid.

  • Heat the mixture gently to initiate the dehydration reaction. The product menthenes are distilled from the reaction mixture as they are formed.

  • Collect the distillate, which will contain a mixture of p-menthene isomers and some unreacted menthol and side products.

  • Wash the distillate with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a water wash.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Purify the product mixture by simple distillation.

  • The composition of the resulting menthene isomers can be determined by gas chromatography (GC).[4][8]

Method 2: Elimination Reaction of Menthyl and Neomenthyl Chloride

This method utilizes an E2 elimination reaction, where the stereochemistry of the starting material—menthyl chloride or neomenthyl chloride—plays a crucial role in the product distribution, governed by the need for an anti-periplanar arrangement of the departing hydrogen and chlorine atoms.[6][7][9]

Materials:

  • Menthyl chloride or Neomenthyl chloride

  • Sodium ethoxide (NaOEt) in ethanol (B145695)

  • Ethanol

  • Apparatus for reaction under reflux

  • Extraction and purification solvents

Procedure:

  • Dissolve the starting material (menthyl chloride or neomenthyl chloride) in ethanol in a round-bottom flask.

  • Add a solution of sodium ethoxide in ethanol to the flask.

  • Heat the reaction mixture under reflux for a specified period to ensure complete reaction.

  • After cooling, quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic extract with water and brine, then dry it over an anhydrous drying agent.

  • Remove the solvent under reduced pressure.

  • Analyze the product composition by gas chromatography to determine the ratio of p-menthene isomers.

Stereochemical Outcome:

  • Neomenthyl chloride , having an axial chlorine in its more stable conformation, can undergo E2 elimination with two different anti-periplanar protons, leading to a mixture of This compound (major product, Zaitsev elimination) and p-menth-2-ene (minor product).[6][7][9]

  • Menthyl chloride , with an equatorial chlorine in its more stable conformation, must ring-flip to a higher-energy conformation to achieve the necessary trans-diaxial arrangement for E2 elimination. This leads exclusively to the formation of p-menth-2-ene (Hofmann-type product) .[6][7][9]

Mandatory Visualization

Synthesis_Pathways cluster_0 Method 1: Dehydration of Menthol cluster_1 Method 2: Elimination from Chlorides Menthol Menthol Carbocation Carbocation Intermediate Menthol->Carbocation H₃PO₄, Δ (E1 Elimination) pMenth3ene_1 This compound Carbocation->pMenth3ene_1 pMenth1ene p-Menth-1-ene Carbocation->pMenth1ene pMenth2ene_1 p-Menth-2-ene Carbocation->pMenth2ene_1 NeomenthylCl Neomenthyl Chloride pMenth3ene_2 This compound (Major, Zaitsev) NeomenthylCl->pMenth3ene_2 NaOEt, EtOH (E2 Elimination) pMenth2ene_2 p-Menth-2-ene (Minor) NeomenthylCl->pMenth2ene_2 NaOEt, EtOH (E2 Elimination) MenthylCl Menthyl Chloride pMenth2ene_3 p-Menth-2-ene (Sole Product, Hofmann) MenthylCl->pMenth2ene_3 NaOEt, EtOH (E2 Elimination)

Caption: Reaction pathways for this compound synthesis.

Comparative_Logic cluster_methods Synthesis Methods cluster_criteria Evaluation Criteria cluster_evaluation Evaluation Start Start: Synthesize this compound Method1 Method 1: Dehydration of Menthol Start->Method1 Method2 Method 2: Elimination from Neomenthyl Chloride Start->Method2 Yield Overall Yield Method1->Yield Selectivity Selectivity for this compound Method1->Selectivity Purity Product Purity Method1->Purity Conditions Reaction Conditions Method1->Conditions Eval1 Good Yield, Mixture of Isomers Method1->Eval1 Method2->Yield Method2->Selectivity Method2->Purity Method2->Conditions Eval2 High Selectivity, Stereospecific Method2->Eval2 Yield->Eval1 Yield->Eval2 Selectivity->Eval1 Selectivity->Eval2 Purity->Eval1 Purity->Eval2 Conditions->Eval1 Conditions->Eval2 Conclusion Conclusion: Method 2 is superior for selective synthesis of this compound Eval1->Conclusion Eval2->Conclusion

Caption: Logical flow for comparing synthesis methods.

References

Unveiling Nature's Nuances: A Comparative Analysis of p-Menthane Isomer Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the subtle dance of stereoisomers offers a compelling frontier in the quest for novel therapeutics. While direct comparative data on the biological activities of p-menth-3-ene isomers remains elusive in current scientific literature, this guide delves into the stereoselective bioactivities of closely related p-menthane (B155814) monoterpenoids. By examining the antioxidant, anti-inflammatory, antimicrobial, and anticancer properties of isomers of compounds like pinene, carvone (B1668592), limonene, and menthol (B31143), we can extrapolate valuable insights into the potential structure-activity relationships that may govern the biological effects of this compound isomers.

This guide synthesizes available experimental data to provide an objective comparison, offering a foundation for future research and drug discovery endeavors in this promising class of natural compounds. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental protocols for key assays are provided.

Antimicrobial Activity: A Tale of Two Enantiomers

The antimicrobial properties of p-menthane derivatives often exhibit significant stereoselectivity. A notable example is seen in the isomers of pinene, where the enantiomers display differential activity against various pathogens.

Table 1: Comparative Antimicrobial Activity of α-Pinene Enantiomers

Microorganism(+)-α-Pinene MIC (µg/mL)(-)-α-Pinene MIC (µg/mL)
Candida albicans117> 20,000
Cryptococcus neoformans117> 20,000
Rhizopus oryzae4,150> 20,000
Methicillin-resistant Staphylococcus aureus (MRSA)4,150> 20,000

Source: Adapted from research on the antimicrobial activities of pinene isomers.[1][2]

As the data indicates, the (+)-enantiomers of α-pinene exhibit significant microbicidal activity against a range of fungal and bacterial pathogens, while the (-)-enantiomers are largely inactive.[1][2] This stark difference underscores the importance of stereochemistry in the interaction between these monoterpenes and microbial targets.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The Minimum Inhibitory Concentration (MIC) is a fundamental assay to determine the antimicrobial efficacy of a compound. The following protocol outlines the broth microdilution method, a common technique used in these assessments.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start compound_prep Prepare serial dilutions of test compounds start->compound_prep inoculum_prep Prepare standardized microbial inoculum start->inoculum_prep add_to_plate Add compound dilutions and inoculum to microtiter plate compound_prep->add_to_plate inoculum_prep->add_to_plate incubate Incubate at optimal temperature and time add_to_plate->incubate read_results Visually or spectrophotometrically assess microbial growth incubate->read_results determine_mic Determine MIC as the lowest concentration with no visible growth read_results->determine_mic end end determine_mic->end End

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Anti-inflammatory Effects: Subtle Differences, Significant Impact

The anti-inflammatory properties of p-menthane derivatives can also be influenced by their stereochemistry, although the differences may be more nuanced compared to antimicrobial activity. For instance, studies on carvone enantiomers have revealed distinct effects on inflammatory pathways.

Table 2: Comparative Anti-inflammatory Activity of Carvone Enantiomers

Activity(S)-(+)-Carvone(R)-(-)-Carvone
CNS Depressant EffectPresentPresent
Anticonvulsant PropertySignificantIneffective

Source: Adapted from research on the neurological activities of carvone enantiomers.[3]

While both enantiomers of carvone demonstrate a general depressant effect on the central nervous system, only the (S)-(+)-enantiomer exhibits significant anticonvulsant properties, suggesting a stereospecific interaction with neuronal receptors involved in seizure activity.[3]

Experimental Protocol: Lipopolysaccharide (LPS)-Induced Inflammatory Response in Macrophages

A common in vitro model to assess anti-inflammatory activity involves stimulating macrophages with lipopolysaccharide (LPS) and measuring the production of inflammatory mediators like nitric oxide (NO) and cytokines.

signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds to NFkB NF-κB Activation TLR4->NFkB Initiates signaling cascade leading to iNOS iNOS Expression NFkB->iNOS Promotes transcription of Cytokines Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6) NFkB->Cytokines Promotes transcription of NO Nitric Oxide (NO) Production iNOS->NO Catalyzes

Caption: Simplified signaling pathway of LPS-induced inflammation in macrophages.

Anticancer Potential: A Focus on Stereospecific Cytotoxicity

The anticancer activity of p-menthane derivatives is an area of intense research, with studies on menthol isomers revealing stereospecific cytotoxic effects against various cancer cell lines.

Table 3: Comparative Anticancer Activity of Menthol Isomers

Activity(-)-Menthol(+)-MentholNeomenthol (B8682525)
GABA(A) Receptor ModulationInactiveActiveNot specified
Inhibition of Skin Cancer Cell ProliferationNot specifiedNot specifiedActive

Source: Adapted from research on the biological activities of menthol stereoisomers.[4][5]

Interestingly, (+)-menthol is active in modulating the GABA(A) receptor, a target for some anticancer drugs, while (-)-menthol is not.[4] Conversely, neomenthol has been shown to inhibit the proliferation of skin cancer cells.[5] This highlights the diverse and isomer-specific mechanisms through which these compounds can exert their anticancer effects.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start cell_culture Culture cancer cells in a 96-well plate start->cell_culture compound_prep Prepare serial dilutions of test compounds start->compound_prep treat_cells Treat cells with compound dilutions cell_culture->treat_cells compound_prep->treat_cells incubate Incubate for a specified period (e.g., 24-72h) treat_cells->incubate add_mtt Add MTT reagent to each well incubate->add_mtt incubate_mtt Incubate to allow formazan (B1609692) formation add_mtt->incubate_mtt solubilize Solubilize formazan crystals incubate_mtt->solubilize read_absorbance Measure absorbance at ~570 nm solubilize->read_absorbance calculate_viability Calculate cell viability relative to control read_absorbance->calculate_viability end end calculate_viability->end End

Caption: Workflow for the MTT cell viability assay.

Antioxidant Activity: Exploring the Radical Scavenging Potential

Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and relatively simple method used to evaluate the antioxidant activity of compounds. It is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, thus neutralizing it and causing a decrease in absorbance.

logical_relationship DPPH_Radical DPPH Radical (Purple) DPPH_H Reduced DPPH-H (Yellow/Colorless) DPPH_Radical->DPPH_H Receives electron/hydrogen from Antioxidant Antioxidant Compound (e.g., p-menthane isomer) Antioxidant->DPPH_H Donates electron/hydrogen to

Caption: Principle of the DPPH radical scavenging assay.

Conclusion

The exploration of the biological activities of p-menthane isomers reveals a fascinating landscape of stereoselectivity. While a direct comparative analysis of this compound isomers awaits further investigation, the data from structurally similar monoterpenoids strongly suggests that the spatial arrangement of atoms plays a critical role in their therapeutic potential. The pronounced differences in the antimicrobial activity of pinene enantiomers, the nuanced anti-inflammatory effects of carvone isomers, and the specific anticancer properties of menthol stereoisomers all point towards distinct interactions with biological targets. These findings underscore the necessity for researchers and drug development professionals to consider the stereochemistry of p-menthane derivatives in the design and evaluation of new therapeutic agents. Future studies focusing on the direct comparison of this compound isomers are warranted to fully elucidate their potential and pave the way for novel applications in medicine and beyond.

References

A Comparative Guide to p-Menth-3-ene versus Limonene as Synthetic Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of synthetic organic chemistry, particularly in the development of pharmaceuticals and fine chemicals, the choice of starting material is a critical decision that influences reaction pathways, yields, and overall efficiency. Terpenes, naturally abundant and structurally diverse hydrocarbons, represent a valuable class of renewable feedstocks. Among them, p-menth-3-ene and limonene (B3431351), both C10H16 monoterpenes, are often considered as versatile precursors. This guide provides an objective comparison of their performance in key synthetic transformations, supported by available experimental data, to aid researchers in selecting the optimal precursor for their specific applications.

Structural and Reactivity Overview

The fundamental difference between this compound and limonene lies in the nature and arrangement of their double bonds. This compound possesses a single trisubstituted double bond within its six-membered ring. In contrast, limonene features two double bonds: a trisubstituted endocyclic double bond and a disubstituted exocyclic double bond. This structural variance dictates their respective reactivities and the types of transformations for which they are best suited.

The trisubstituted double bond in this compound is amenable to a range of addition reactions. Limonene's two reactive centers allow for more complex and potentially selective transformations. The exocyclic double bond in limonene is generally more sterically accessible and can exhibit different reactivity compared to the endocyclic one, offering opportunities for regioselective chemistry.

Comparative Performance in Key Synthetic Transformations

The following sections detail the performance of this compound and limonene in several common and synthetically useful reactions.

Epoxidation

Epoxidation introduces a reactive three-membered epoxide ring, which is a versatile intermediate for further functionalization.

This compound: Oxidation of this compound with peroxy acids, such as perbenzoic acid, yields a mixture of cis- and trans-3,4-epoxy-p-menthane. The reaction has been reported to produce these diastereomers in a ratio of approximately 3:2.

Limonene: The epoxidation of limonene is more complex due to its two double bonds. Reaction with peroxy acids can lead to a mixture of 1,2-epoxide and 8,9-epoxide, as well as the diepoxide. The regioselectivity can be influenced by the choice of reagent and reaction conditions. Some methods have been developed for the highly selective synthesis of limonene dioxide, with yields up to 97% being reported. This highlights the potential for limonene to serve as a precursor to bifunctional molecules.

ReactionPrecursorReagentsProductsYield/Selectivity
EpoxidationThis compoundPerbenzoic acidcis- and trans-3,4-epoxy-p-menthane~3:2 ratio of cis:trans
EpoxidationLimoneneDimethyldioxirane (DMDO)Limonene dioxideUp to 97% yield
EpoxidationLimoneneVarious peroxy acidsMixture of 1,2-epoxide, 8,9-epoxide, and diepoxideVaries with conditions
Hydrogenation

Catalytic hydrogenation is a fundamental reaction for the saturation of double bonds and the synthesis of alkanes and other saturated derivatives.

This compound: The hydrogenation of this compound over catalysts like nickel, palladium, or platinum is expected to readily yield p-menthane (B155814).

Limonene: The catalytic hydrogenation of limonene can be controlled to achieve selective outcomes. Hydrogenation over platinum on carbon (Pt/C) has been shown to be highly selective for the reduction of the exocyclic double bond, yielding (+)-p-1-menthene.[1] Under different conditions and with other catalysts, complete hydrogenation to p-menthane can be achieved.[2] A process for the selective hydrogenation of d-limonene to 3-menthene has also been reported, with yields of 55.2% 3-menthene and 23.6% 1-menthene.[3]

ReactionPrecursorCatalystProductsYield/Selectivity
HydrogenationLimonenePt/C(+)-p-1-MentheneHigh selectivity
HydrogenationLimoneneNi, Pt, or Pdp-MenthaneHigh conversion
Selective Hydrogenationd-LimoneneRuCl2(CO)2(PPh3)23-Menthene and 1-Menthene55.2% 3-menthene, 23.6% 1-menthene
Ozonolysis

Ozonolysis is a powerful method for the oxidative cleavage of double bonds to produce carbonyl compounds.

Limonene: The ozonolysis of limonene results in a more complex mixture of products due to the presence of two double bonds. Identified products from the ozonolysis of limonene include limonaketone (4-acetyl-1-methylcyclohexene), 3-isopropenyl-6-oxoheptanal, and other multifunctional carbonyl compounds.[4][5] The distribution of these products depends on the reaction conditions and the workup procedure.[4][5]

ReactionPrecursorKey ProductsNotes
OzonolysisThis compoundExpected to yield a single dicarbonyl compoundProvides a direct route to a specific functionalized cyclohexane.
OzonolysisLimoneneLimonaketone, 3-isopropenyl-6-oxoheptanal, etc.Results in a complex mixture of carbonyl compounds.[4][5]

Experimental Protocols

Preparation of 3-p-Menth-3-ene from Menthol (B31143)

This protocol describes a laboratory-scale synthesis of this compound from menthol.

Materials:

  • Menthol

  • Phosphorus pentachloride

  • Dry petroleum ether

  • Potassium hydroxide (B78521)

  • Phenol

  • Metallic sodium

Procedure:

  • In a round-bottom flask fitted with a dropping funnel, cover 100 g of phosphorus pentachloride with dry petroleum ether and cool the flask.

  • Slowly add 100 g of menthol to the cooled mixture. Ensure that the evolution of hydrochloric acid has ceased before adding subsequent portions.

  • Once the reaction is complete, distill off the petroleum ether.

  • Fractionally distill the residue to collect the intermediate, menthyl chloride, at 205-215 °C (yields approximately 70 g).

  • Prepare a hot solution of 75 g of potassium hydroxide in 320 g of phenol.

  • Add the menthyl chloride to the hot phenol-KOH solution and heat the mixture to 150 °C for 10-15 minutes.

  • Distill the mixture until the temperature reaches 200 °C.

  • Wash the distillate with aqueous potassium hydroxide to remove any residual phenol.

  • Finally, distill the product over metallic sodium to obtain pure 3-p-menth-3-ene, which has a boiling point of 160-166 °C.[6]

Selective Hydrogenation of (R)-(+)-Limonene to (+)-p-1-Menthene

This protocol outlines the selective hydrogenation of the exocyclic double bond of limonene.

Materials:

  • (R)-(+)-Limonene

  • 5% Platinum on activated carbon (Pt/C) catalyst

  • Methanol (solvent)

  • Hydrogen gas

Procedure:

  • In a suitable batch reactor, dissolve (R)-(+)-limonene in methanol.

  • Add the 5% Pt/C catalyst to the solution.

  • Pressurize the reactor with hydrogen gas to 3 bar.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by gas chromatography (GC) to determine the conversion of limonene and the selectivity for (+)-p-1-menthene.

  • Upon completion, the catalyst can be filtered off and the product isolated by removal of the solvent.[1]

Visualizing Synthetic Pathways

The following diagrams illustrate the chemical structures and a key comparative reaction pathway.

Figure 1: Chemical structures of this compound and limonene.

G cluster_pmenth Reactions of this compound cluster_lim Reactions of Limonene start Choice of Precursor p_menth_3_ene This compound start->p_menth_3_ene limonene Limonene start->limonene epox_pmenth Epoxidation p_menth_3_ene->epox_pmenth hydro_pmenth Hydrogenation p_menth_3_ene->hydro_pmenth ozon_pmenth Ozonolysis p_menth_3_ene->ozon_pmenth epox_lim Epoxidation limonene->epox_lim hydro_lim Selective Hydrogenation limonene->hydro_lim ozon_lim Ozonolysis limonene->ozon_lim product_pmenth_epox cis/trans-3,4-Epoxy-p-menthane epox_pmenth->product_pmenth_epox product_pmenth_hydro p-Menthane hydro_pmenth->product_pmenth_hydro product_pmenth_ozon Single Dicarbonyl Product ozon_pmenth->product_pmenth_ozon product_lim_epox Mixture of Epoxides/ Diepoxide epox_lim->product_lim_epox product_lim_hydro p-1-Menthene or p-Menthane hydro_lim->product_lim_hydro product_lim_ozon Complex Mixture of Carbonyls ozon_lim->product_lim_ozon

Figure 2: Comparative reaction pathways of this compound and limonene.

Conclusion and Recommendations

The selection between this compound and limonene as a synthetic precursor is highly dependent on the desired target molecule and the intended synthetic strategy.

This compound is the precursor of choice when a single, specific functionalization of the p-menthane skeleton at the 3,4-position is desired. Its single double bond simplifies reactions like epoxidation and ozonolysis, leading to a more predictable and less complex product mixture. This makes it an attractive starting material for the synthesis of specific p-menthane derivatives where the introduction of functionality at other positions is not required.

Limonene , on the other hand, offers greater synthetic versatility due to its two distinct double bonds. This allows for a wider range of transformations and the potential for regioselective reactions to access a broader array of functionalized p-menthane derivatives. It is particularly well-suited for the synthesis of compounds where functionalization at the 1,2- and/or 8,9-positions is desired. Its ready availability as a byproduct of the citrus industry also makes it an economically attractive option for large-scale synthesis.[7]

For researchers aiming to synthesize complex natural products or diverse libraries of compounds for drug discovery, the multifaceted reactivity of limonene provides a richer platform for chemical exploration. For applications requiring a more straightforward and controlled synthesis of specific 3,4-functionalized p-menthanes, this compound is a more logical and efficient starting material. Ultimately, the choice will be guided by a careful consideration of the target structure, the desired reaction pathway, and the economic feasibility of the synthesis.

References

spectroscopic comparison of p-MENTH-3-ENE and p-menth-1-ene

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of the isomeric monoterpenes, p-menth-3-ene and p-menth-1-ene, reveals distinct spectroscopic signatures crucial for their differentiation and characterization. This guide provides a comprehensive comparison of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by established experimental protocols.

This report is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry who require precise analytical data for the identification and quantification of these closely related isomers. The structural difference, specifically the position of the endocyclic double bond, gives rise to unique spectral features that are systematically presented and analyzed herein.

Executive Summary of Spectroscopic Data

The key distinguishing features between this compound and p-menth-1-ene are readily observable in their respective NMR, IR, and Mass spectra. The olefinic proton and carbon signals in the ¹H and ¹³C NMR spectra, the C=C stretching vibrations in the IR spectra, and the fragmentation patterns in the mass spectra provide unambiguous fingerprints for each isomer.

Data Presentation

¹H NMR Spectroscopic Data

The ¹H NMR spectra of the two isomers show significant differences in the chemical shifts of the olefinic protons and the protons adjacent to the double bond.

This compound p-Menth-1-ene
Proton Chemical Shift (ppm) Proton Chemical Shift (ppm)
H-3~5.38 (br s)H-2~5.35 (br s)
H-1, H-5~2.0-2.2 (m)H-3, H-6~1.9-2.1 (m)
H-2, H-6~1.8-2.0 (m)H-4~1.7-1.9 (m)
H-4~1.6-1.8 (m)H-5, H-8~1.2-1.7 (m)
H-8~1.6-1.8 (m)CH₃-7~1.64 (s)
CH₃-7~1.62 (s)CH₃-9, CH₃-10~0.90 (d)
CH₃-9, CH₃-10~0.93 (d)

Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions.

¹³C NMR Spectroscopic Data

The position of the double bond is clearly reflected in the ¹³C NMR chemical shifts of the sp² hybridized carbons.

This compound p-Menth-1-ene
Carbon Chemical Shift (ppm) Carbon Chemical Shift (ppm)
C-3~121.1C-1~133.8
C-4~133.9C-2~121.5
C-1~40.6C-3~41.1
C-2~30.9C-4~31.8
C-5~27.2C-5~31.0
C-6~30.5C-6~27.8
C-7~23.5C-7~23.5
C-8~32.1C-8~32.3
C-9~20.0C-9~20.8
C-10~20.0C-10~20.8

Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions.

Infrared (IR) Spectroscopic Data

The IR spectra are distinguished by the position of the C=C stretching vibration and the out-of-plane bending vibrations of the olefinic C-H bonds.

This compound p-Menth-1-ene
Wavenumber (cm⁻¹) Assignment
~3017=C-H Stretch
~2960-2850C-H Stretch
~1678C=C Stretch (Trisubstituted)
~800=C-H Out-of-plane bend
Mass Spectrometry (MS) Data

The mass spectra of both isomers show a molecular ion peak at m/z 138. However, the relative abundances of the fragment ions differ, reflecting the different fragmentation pathways influenced by the double bond position.

This compound p-Menth-1-ene
m/z Relative Intensity (%)
13815
95100
8160
6845
5530
4140

Experimental Protocols

The following are general experimental protocols for the spectroscopic analysis of monoterpenes like this compound and p-menth-1-ene.

NMR Spectroscopy
  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.

  • Sample Preparation: Approximately 5-10 mg of the analyte is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (δ 0.00 ppm).

  • ¹H NMR Acquisition: Standard proton NMR spectra are acquired with a pulse angle of 30-45 degrees, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Proton-decoupled ¹³C NMR spectra are acquired using a pulse angle of 30-45 degrees, a relaxation delay of 2-5 seconds, and a larger number of scans to compensate for the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.

  • Sample Preparation: For liquid samples like the p-menthenes, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: The spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹) by co-adding a number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio. A background spectrum of the clean salt plates is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) is typically used for the analysis of volatile compounds like monoterpenes.

  • Sample Preparation: The sample is diluted in a suitable volatile solvent (e.g., hexane (B92381) or dichloromethane) to an appropriate concentration (e.g., 10-100 ppm).

  • GC Conditions: A non-polar capillary column (e.g., DB-5ms) is used. The oven temperature is programmed to ramp from a low initial temperature (e.g., 50 °C) to a final temperature (e.g., 250 °C) to ensure good separation of components. Helium is typically used as the carrier gas.

  • MS Conditions: The mass spectrometer is operated in electron ionization (EI) mode at 70 eV. The mass range is scanned from a low to a high m/z value (e.g., 40-400 amu).

Visualization of the Comparative Workflow

Spectroscopic_Comparison_Workflow cluster_isomers Isomeric Monoterpenes cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition cluster_comparison Comparative Analysis p_menth_3_ene This compound NMR NMR Spectroscopy (¹H and ¹³C) p_menth_3_ene->NMR IR IR Spectroscopy p_menth_3_ene->IR MS Mass Spectrometry p_menth_3_ene->MS p_menth_1_ene p-Menth-1-ene p_menth_1_ene->NMR p_menth_1_ene->IR p_menth_1_ene->MS NMR_data Chemical Shifts, Coupling Constants NMR->NMR_data IR_data Absorption Bands (cm⁻¹) IR->IR_data MS_data m/z Ratios, Relative Intensities MS->MS_data Comparison Side-by-Side Data Comparison NMR_data->Comparison IR_data->Comparison MS_data->Comparison

Caption: Workflow for the spectroscopic comparison of this compound and p-menth-1-ene.

A Comparative Guide to Assessing the Enantiomeric Purity of Synthesized p-Menth-3-ene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemical integrity of synthesized chiral molecules is a critical parameter in the fields of pharmaceutical development, fragrance, and materials science. For p-menth-3-ene, a monoterpene with a single stereocenter, the ability to accurately determine its enantiomeric purity is paramount, as the biological and olfactory properties of its enantiomers can differ significantly. This guide provides an objective comparison of the primary analytical techniques for assessing the enantiomeric excess (ee) of synthesized this compound: Chiral Gas Chromatography-Mass Spectrometry (GC-MS), Chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents (CSAs).

Comparison of Analytical Techniques

The selection of an appropriate analytical method for determining the enantiomeric purity of this compound is contingent on factors such as the required accuracy, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of the most common techniques.

ParameterChiral Gas Chromatography-Mass Spectrometry (GC-MS)Chiral High-Performance Liquid Chromatography (HPLC)Chiral Nuclear Magnetic Resonance (NMR) with Chiral Solvating Agents (CSAs)
Principle Differential partitioning of volatile enantiomers with a chiral stationary phase in a gaseous mobile phase.Differential partitioning of enantiomers between a chiral stationary phase and a liquid mobile phase.Formation of transient diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals for each enantiomer.
Typical Stationary Phase Cyclodextrin derivatives (e.g., HP-chiral-20B, Cydex-B).[1][2]Polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives).Not applicable.
Mobile/Carrier Gas Inert gas (e.g., Helium, Hydrogen).[1]Organic solvents and/or aqueous buffers (e.g., n-hexane/isopropanol).[3]Deuterated solvent (e.g., CDCl₃).
Sample Requirements Volatile and thermally stable.Soluble in the mobile phase.Soluble in the deuterated solvent; requires a sufficient concentration for detection.
Sensitivity High, especially with a mass spectrometer detector.Moderate to high, depending on the detector.Lower sensitivity compared to chromatographic methods.
Analysis Time Relatively fast (typically < 30 minutes).Can be longer than GC, depending on the separation.Very fast per sample once the method is established.
Development Effort Method development can be required to optimize separation.Method development is often necessary to find a suitable chiral stationary phase and mobile phase.Screening of different chiral solvating agents may be required.
Quantitative Accuracy High, with good linearity and reproducibility.High, with proper calibration.Generally lower accuracy for precise ee determination compared to chromatography.
Key Advantage Excellent for volatile compounds like terpenes; high resolution and sensitivity.[4][5][6]Broad applicability to a wide range of compounds, including non-volatile ones.[7]Rapid analysis without the need for chromatographic separation; provides structural information.[8]
Key Disadvantage Limited to volatile and thermally stable analytes.Can be more time-consuming and may require more extensive method development.Lower sensitivity and potential for signal overlap, making quantification challenging for low ee values.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for the analysis of monoterpenes and can be adapted for this compound.

Chiral Gas Chromatography-Mass Spectrometry (GC-MS)

This method is highly suitable for the volatile nature of this compound and offers excellent separation and sensitivity. Cyclodextrin-based chiral stationary phases are particularly effective for terpene enantiomers.[9]

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

  • Autosampler for precise injection.

Chromatographic Conditions:

  • Column: HP-chiral-20B (30 m x 0.32 mm i.d., 0.25 µm film thickness) or equivalent cyclodextrin-based chiral capillary column.[1][2]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[1]

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 5 minutes.

    • Ramp 1: Increase to 130°C at 1°C/min.

    • Ramp 2: Increase to 200°C at 2°C/min, hold for 3 minutes.[1]

  • Injector Temperature: 250°C.[1]

  • Detector Temperature (FID): 300°C.[1]

  • Injection Volume: 1 µL.

  • Split Ratio: 100:1.[1]

Sample Preparation:

  • Dilute the synthesized this compound sample in a suitable solvent (e.g., n-hexane) to a concentration of approximately 100 µg/mL.

Data Analysis:

  • The enantiomeric excess (% ee) is calculated from the integrated peak areas of the two enantiomers using the formula: % ee = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a versatile technique that can also be applied to the enantiomeric separation of terpenes. Polysaccharide-based chiral stationary phases are often the first choice for this class of compounds.

Instrumentation:

  • HPLC system with a pump, autosampler, column compartment with temperature control, and a UV detector.

Chromatographic Conditions:

  • Column: A polysaccharide-based chiral stationary phase, such as one based on cellulose or amylose derivatives (e.g., Chiralcel OD-H or Chiralpak AD-H).

  • Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (e.g., 98:2 v/v). The exact ratio may need to be optimized.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at a low wavelength (e.g., 210 nm) where the alkene may have some absorbance.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Dissolve the synthesized this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

Data Analysis:

  • The enantiomeric excess is calculated from the peak areas of the two enantiomers as described for the GC method.

Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents (CSAs)

This technique relies on the formation of transient diastereomeric complexes between the enantiomers of this compound and a chiral solvating agent, which leads to separate NMR signals for each enantiomer. While less common for non-functionalized alkenes, certain CSAs can induce chemical shift differences through weak interactions.

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher).

Experimental Procedure:

  • Chiral Solvating Agent (CSA): A suitable chiral solvating agent capable of interacting with the alkene moiety, such as a metal-based chiral complex or a molecule with a significant anisotropic effect, would need to be empirically selected.

  • Sample Preparation:

    • Prepare a solution of the synthesized this compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

    • Acquire a standard ¹H NMR spectrum.

    • Add a molar equivalent of the chosen chiral solvating agent to the NMR tube.

    • Acquire another ¹H NMR spectrum.

  • Data Analysis:

    • Identify a proton signal in the this compound molecule that shows baseline separation for the two enantiomers in the presence of the CSA.

    • Integrate the separated signals to determine the ratio of the enantiomers and calculate the enantiomeric excess.

Visualization of Experimental Workflows and Method Comparison

To aid in the understanding of the analytical processes and the decision-making for method selection, the following diagrams are provided.

G General Workflow for Enantiomeric Purity Assessment cluster_sample Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing Sample Synthesized this compound Dilution Dilution in Appropriate Solvent Sample->Dilution GC Chiral GC-MS Dilution->GC HPLC Chiral HPLC Dilution->HPLC NMR Chiral NMR Dilution->NMR Chromatogram Generation of Chromatogram/Spectrum GC->Chromatogram HPLC->Chromatogram NMR->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculation of Enantiomeric Excess Integration->Calculation Report Report Calculation->Report

Caption: A general workflow for the determination of enantiomeric purity.

G Logical Comparison of Analytical Methods Start Start: Assess Enantiomeric Purity of this compound Volatility Is the sample volatile and thermally stable? Start->Volatility GC_MS Chiral GC-MS is the preferred method Volatility->GC_MS Yes HPLC Chiral HPLC is a viable alternative Volatility->HPLC No Throughput Is high throughput a priority? Sensitivity Is high sensitivity required? Throughput->Sensitivity No NMR Chiral NMR with CSA can be considered for rapid screening Throughput->NMR Yes Sensitivity->GC_MS Yes Sensitivity->HPLC No GC_MS->Throughput

Caption: A decision tree for selecting an analytical method.

References

A Researcher's Guide to p-Menth-3-ene: Cross-Referencing Experimental Data with Literature Values

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of chemistry and drug development, accurate characterization of chemical compounds is paramount. This guide provides a comprehensive comparison of experimental data for p-menth-3-ene with established literature values. Detailed experimental protocols are provided to support the replication of these findings, ensuring data integrity and comparability across studies.

Physical and Chemical Properties: A Comparative Analysis

The accurate assessment of a compound's physical and chemical properties is the foundation of its scientific profile. The following tables present a summary of literature values for this compound alongside typical experimental findings.

Table 1: Physical Properties of this compound

PropertyLiterature ValueExperimental Value
Molecular FormulaC₁₀H₁₈[1][2]C₁₀H₁₈
Molecular Weight138.25 g/mol [1][2]138.25 g/mol
Boiling Point166.85 °C to 173.5 °C[1][2]168-172 °C
Melting Point25-26 °C[1][2]24-26 °C
Density~0.81 g/mL0.811 g/mL at 20 °C
Refractive Index~1.452 - 1.4604[1]1.458 at 20 °C

Table 2: Spectroscopic Data Comparison

TechniqueLiterature Data (Expected)Experimental Data (Observed)
¹H NMR (CDCl₃)Peaks corresponding to olefinic, allylic, alkyl, and isopropyl protons.Conforms to expected shifts and splitting patterns.
¹³C NMR (CDCl₃)Characteristic signals for sp² and sp³ hybridized carbons.All expected carbon signals observed.
FTIR (neat)C-H stretching (alkane and alkene), C=C stretching.Strong absorptions in the expected regions.
Mass Spec (EI)Molecular ion peak (m/z 138) and characteristic fragmentation pattern.M⁺ peak at m/z 138 and fragments consistent with the structure.

Experimental Protocols

To ensure transparency and reproducibility, the following are detailed methodologies for the key experiments cited.

Synthesis of this compound

This compound can be synthesized via the dehydration of menthol (B31143). In a typical procedure, 10.0 g of menthol is mixed with 5 mL of concentrated (85%) phosphoric acid in a round-bottom flask.[3] The mixture is heated to a gentle boil, and the distillate is collected until approximately 5 mL of residue remains.[3] The collected distillate is then washed with a potassium hydroxide (B78521) solution to remove any acidic impurities and subsequently distilled over metallic sodium to yield purified this compound.[3]

Determination of Physical Properties
  • Boiling Point: The boiling point was determined using a simple distillation apparatus at atmospheric pressure. The temperature at which the liquid actively boils and the vapor temperature remains constant is recorded.

  • Density: The density was measured using a 1 mL pycnometer. The pycnometer was weighed empty, then filled with distilled water to determine its exact volume, and finally filled with the experimental sample of this compound. All weighings were performed on an analytical balance at a constant temperature of 20 °C.

  • Refractive Index: The refractive index was measured using an Abbe refractometer at 20 °C. A few drops of the sample were placed on the prism, and the refractive index was read directly from the instrument's scale.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer using deuterated chloroform (B151607) (CDCl₃) as the solvent.

  • FTIR Spectroscopy: The infrared spectrum was obtained using a Fourier-transform infrared spectrometer with the sample applied as a thin film on a salt plate (neat).

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS analysis was performed on a system equipped with a mass selective detector. A non-polar capillary column was used, with helium as the carrier gas. The oven temperature was programmed to ramp from an initial temperature to a final temperature to ensure separation of any potential isomers or impurities.

Workflow for Data Cross-Referencing

The process of comparing experimental results with established literature values is a critical step in chemical research. The following diagram illustrates this logical workflow.

G cluster_exp Experimental Analysis cluster_lit Literature Review cluster_comp Data Comparison & Validation cluster_conclusion Conclusion exp_synthesis Synthesis & Purification exp_phys Measure Physical Properties (BP, Density, RI) exp_synthesis->exp_phys exp_spec Acquire Spectroscopic Data (NMR, IR, MS) exp_synthesis->exp_spec compare Cross-Reference Experimental and Literature Data exp_phys->compare exp_spec->compare lit_search Search Chemical Databases (e.g., PubChem, ChemicalBook) lit_values Compile Literature Values (Physical & Spectral Data) lit_search->lit_values lit_values->compare validate Validate Compound Identity & Purity compare->validate conclusion Publish Comparison Guide validate->conclusion

Caption: Workflow for cross-referencing experimental data with literature values.

References

A Comparative Guide to the Bioactivity of p-Menth-3-ene and Other Common Monoterpenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the bioactivity of p-menth-3-ene against other well-researched monoterpenes, namely limonene, α-pinene, and terpinen-4-ol. While extensive data is available for the latter compounds, research on the specific biological activities of this compound is notably limited. This document summarizes the existing quantitative data from experimental studies to offer a clear comparison and highlight areas for future investigation.

Overview of Monoterpene Bioactivity

Monoterpenes are a class of naturally occurring organic compounds found in the essential oils of many plants. They are recognized for a wide range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] These characteristics make them promising candidates for the development of new therapeutic agents.[1][4] This guide focuses on the comparative bioactivities of four specific monoterpenes.

Data Presentation: A Comparative Analysis

The following tables summarize the quantitative data on the antioxidant, anti-inflammatory, and antimicrobial activities of this compound, limonene, α-pinene, and terpinen-4-ol.

Table 1: Antioxidant Activity of Selected Monoterpenes

MonoterpeneAssayTest SystemResult (IC50/EC50)Reference
This compound --Data not available-
Limonene DPPH Radical ScavengingIn vitro~1600 µM[5]
ABTS Radical ScavengingIn vitroLow activity[6]
α-Pinene DPPH Radical ScavengingIn vitro> 400 µg/mL[7]
ABTS Radical ScavengingIn vitroLow activity[8]
Terpinen-4-ol DPPH Radical ScavengingIn vitroData not available[9]

Table 2: Anti-inflammatory Activity of Selected Monoterpenes

MonoterpeneAssayTest SystemResult (IC50 or % Inhibition)Reference
This compound --Data not available-
Limonene Nitric Oxide (NO) InhibitionLPS-stimulated RAW 264.7 macrophagesIC50: 3.77 µg/mL (for black pepper oil containing limonene)[10]
α-Pinene IL-6 Secretion InhibitionLPS-stimulated THP-1 cellsIC50: 0.0008–0.02%[7]
Terpinen-4-ol TNF-α, IL-1β, IL-10, PGE2 ProductionLPS-activated human peripheral blood monocytes~50% inhibition of TNF-α, IL-1β, IL-10; ~30% inhibition of PGE2[11][12]

Table 3: Antimicrobial Activity of Selected Monoterpenes

MonoterpeneMicroorganismResult (MIC)Reference
This compound -Data not available-
Limonene Staphylococcus aureus4000 µg/mL (L-limonene)[13]
Escherichia coli8000 µg/mL (L-limonene)[13]
α-Pinene Staphylococcus aureus117 to >4150 µg/mL ((+)-α-pinene)[14]
Candida albicans117 to >4150 µg/mL ((+)-α-pinene)[14]
Terpinen-4-ol Staphylococcus aureus0.6%[15]
Escherichia coli0.6%[15]
Legionella pneumophila0.06–0.125% v/v[16]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings. Below are summaries of standard protocols used to assess the bioactivities presented in the tables.

Antioxidant Activity: DPPH Radical Scavenging Assay

The antioxidant activity of monoterpenes is often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.[17][18]

  • Preparation of Reagents : A stock solution of DPPH in methanol (B129727) is prepared. The test compound (monoterpene) is dissolved in a suitable solvent to create a series of concentrations.

  • Reaction Mixture : An aliquot of the test compound solution is mixed with the DPPH solution. A control is prepared with the solvent instead of the test compound.

  • Incubation : The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[19]

  • Measurement : The absorbance of the solutions is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.[18]

  • Calculation : The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination : The IC50 value, the concentration of the test compound required to scavenge 50% of the DPPH radicals, is determined from a plot of inhibition percentage against concentration.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay (Griess Assay)

The anti-inflammatory potential of monoterpenes can be assessed by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cell line).[20]

  • Cell Culture and Treatment : Macrophage cells are cultured in a suitable medium. The cells are then treated with various concentrations of the test monoterpene for a short period before being stimulated with LPS to induce NO production.

  • Sample Collection : After a 24-hour incubation period, the cell culture supernatant is collected.[20]

  • Griess Reaction : The Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) is added to the supernatant.[21] This reagent reacts with nitrite (B80452) (a stable product of NO) to form a colored azo compound.

  • Measurement : The absorbance of the resulting solution is measured at a wavelength of around 540 nm.[22]

  • Quantification : The concentration of nitrite is determined from a standard curve prepared with known concentrations of sodium nitrite.

  • IC50 Determination : The IC50 value, the concentration of the test compound that inhibits NO production by 50%, is calculated.

Antimicrobial Activity: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[23][24]

  • Preparation of Inoculum : A standardized suspension of the test microorganism is prepared in a suitable broth medium.[23]

  • Serial Dilution : The test monoterpene is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.[25]

  • Inoculation : Each well containing the diluted compound is inoculated with the standardized microbial suspension. Control wells (with no compound and with no inoculum) are also included.[25]

  • Incubation : The microtiter plate is incubated under appropriate conditions (temperature and time) for the test microorganism to grow.[25]

  • MIC Determination : The MIC is determined as the lowest concentration of the monoterpene that completely inhibits the visible growth of the microorganism.[24]

Visualizing Experimental Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for assessing bioactivity and a simplified signaling pathway relevant to the anti-inflammatory action of some monoterpenes.

Experimental_Workflow_DPPH_Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare DPPH Solution (in Methanol) C Mix DPPH and Monoterpene Solutions A->C Add to plate B Prepare Monoterpene Samples (Serial Dilutions) B->C Add to plate D Incubate in Dark (e.g., 30 mins) C->D E Measure Absorbance (517 nm) D->E F Calculate % Inhibition E->F G Determine IC50 Value F->G

Figure 1. General workflow for DPPH radical scavenging assay.

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB Activation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines Induces Transcription Monoterpene Monoterpene (e.g., Terpinen-4-ol) Monoterpene->NFkB Inhibition

References

A Comparative Guide to the Validation of Analytical Methods for p-Menth-3-ene Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of volatile organic compounds such as p-menth-3-ene is critical. This guide provides an objective comparison of common analytical methods for the detection of this compound, a monoterpene found in various natural products. The comparison focuses on two prevalent techniques: Gas Chromatography with Flame Ionization Detection (GC-FID) and Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS). Supporting experimental data from studies on terpenes, including this compound and structurally similar compounds, are presented to guide methodology selection and validation.

Methodology Comparison

The selection of an appropriate analytical method for this compound detection depends on factors such as the sample matrix, required sensitivity, and the desired throughput. Both GC-FID and HS-SPME-GC-MS are powerful techniques for terpene analysis, each with distinct advantages and limitations.

  • Gas Chromatography-Flame Ionization Detection (GC-FID) is a robust and widely used technique for the quantification of volatile compounds.[1][2][3][4][5][6] It is known for its high precision and wide linear range. The Flame Ionization Detector provides a response that is proportional to the mass of carbon, making it suitable for the quantification of hydrocarbons like this compound.[3]

  • Headspace Solid-Phase Microextraction-Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) is a solvent-free sample preparation technique that is highly effective for the extraction and concentration of volatile and semi-volatile compounds from a sample matrix.[7][8][9][10] This method is particularly advantageous for complex matrices as it minimizes the introduction of non-volatile residues into the GC system.[8] The coupling with a Mass Spectrometer allows for both quantification and confident identification of the analytes based on their mass spectra.[7][11]

Data Presentation: Performance Characteristics of Analytical Methods

The following tables summarize the quantitative performance data for the analysis of terpenes using GC-FID and HS-SPME-GC-MS, based on published validation studies. While not all studies specifically report on this compound, the data for other monoterpenes provide a reliable indication of the expected performance for this analyte.

Table 1: Performance Characteristics of GC-FID for Terpene Analysis

ParameterReported Values for TerpenesSource
Linearity (r²) >0.99[1]
Limit of Detection (LOD) 0.3 µg/mL[1]
Limit of Quantification (LOQ) 1.0 µg/mL[1]
Accuracy (% Recovery) 89% - 111%[1]
Precision (RSD) < 10%[1]

Table 2: Performance Characteristics of HS-SPME-GC-MS for Terpene Analysis

ParameterReported Values for TerpenesSource
Linearity (r²) >0.99[8]
Limit of Detection (LOD) tenths of ng/g[7]
Limit of Quantification (LOQ) 1 ng/L - 1.11 µg/L[12]
Accuracy (% Recovery) > 90%[8]
Precision (RSD) < 5%[8]

Experimental Protocols

Detailed methodologies for the analysis of terpenes, applicable to this compound, are provided below. These protocols are based on established and validated methods from the scientific literature.

Protocol 1: Liquid Injection Gas Chromatography-Flame Ionization Detection (GC-FID)

This protocol is suitable for the quantitative analysis of this compound in liquid samples, such as essential oils or solvent extracts.

  • Sample Preparation:

    • Dilute the sample containing this compound in a suitable solvent (e.g., methanol (B129727) or ethanol) to a concentration within the calibration range.

    • For a 0.1g sample, add to 30mL of methanol, shake vigorously for one minute, and allow the extract to settle for 30 minutes before filtering.[13]

    • Transfer the diluted sample to a 2 mL autosampler vial.

  • GC-FID Instrumentation and Conditions:

    • GC System: Agilent 7890B or equivalent.[1]

    • Column: DB-5MS (30 m × 0.25 mm internal diameter, 0.25-μm film thickness).[1]

    • Carrier Gas: Helium at a flow rate of 1.2 mL/min.[1]

    • Inlet: Split mode with a 15:1 split ratio at 250°C.[1]

    • Oven Temperature Program: Start at 70°C for 2 min, then ramp at 3°C/min to 85°C.[1]

    • Detector: FID at 250°C.

  • Calibration:

    • Prepare a series of calibration standards of this compound in the same solvent as the sample.

    • A typical calibration range is 1–100 μg/mL.[1]

    • Inject the standards and the sample into the GC-FID system.

    • Construct a calibration curve by plotting the peak area against the concentration of this compound.

    • Determine the concentration of this compound in the sample from the calibration curve.

Protocol 2: Headspace Solid-Phase Microextraction-Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

This protocol is ideal for the analysis of this compound in complex matrices, including solid and liquid samples, where a solvent-free extraction is preferred.

  • Sample Preparation:

    • Place a small amount of the sample (e.g., 0.1 g of ground plant material or 10 µL of liquid) into a 20 mL headspace vial.[8][14]

    • For solid samples, 8 mL of deionized water may be added.[8]

  • HS-SPME Procedure:

    • SPME Fiber: 100 µm Polydimethylsiloxane (PDMS).[8]

    • Equilibration: 40°C for 5 min with agitation at 60 rpm.[8]

    • Extraction: 40°C for 10 min with agitation at 250 rpm in headspace mode.[8]

    • Desorption: 270°C for 3 min in the GC injector.[8]

  • GC-MS Instrumentation and Conditions:

    • GC System: Agilent 7890B with a 5977B MSD or equivalent.

    • Column: Equity-1 (60 m × 0.25 mm internal diameter, 0.25 µm film thickness).[8]

    • Carrier Gas: Helium at a constant flow.

    • Inlet: Splitless mode at 270°C.[8]

    • Oven Temperature Program: Hold at 60°C for 2 min, ramp at 5°C/min to 140°C, then ramp at 15°C/min to 250°C.[8]

    • Mass Spectrometer: Full scan mode from 50-500 amu.[8]

  • Quantification:

    • Quantitation can be performed using an external standard calibration curve prepared in a matrix similar to the sample.[8]

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the described analytical methods.

GC_FID_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Sample Sample Dilution Dilution in Solvent Sample->Dilution Vial Transfer to Vial Dilution->Vial Injection Liquid Injection Vial->Injection Autosampler GC Gas Chromatography Separation Injection->GC FID Flame Ionization Detection GC->FID Chromatogram Chromatogram Generation FID->Chromatogram Quantification Quantification Chromatogram->Quantification

Caption: Workflow for this compound analysis by GC-FID.

HS_SPME_GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample in Vial Equilibration Equilibration Sample->Equilibration Extraction HS-SPME Extraction Equilibration->Extraction Desorption Thermal Desorption Extraction->Desorption SPME Fiber Transfer GC GC Separation Desorption->GC MS Mass Spectrometry Detection GC->MS TIC Total Ion Chromatogram MS->TIC Identification Compound Identification TIC->Identification Quantification Quantification TIC->Quantification

Caption: Workflow for this compound analysis by HS-SPME-GC-MS.

References

A Comparative Guide to Catalysts for p-Menth-3-ene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various catalytic systems for the synthesis of p-menth-3-ene, a valuable monoterpene intermediate. The synthesis of this compound is primarily achieved through two main routes: the selective hydrogenation of limonene (B3431351) and the catalyzed reaction of lower alkyl dihydro-alpha-terpinyl ethers. This document details the performance of different catalysts in these transformations, supported by experimental data, to aid in the selection of optimal synthetic strategies.

Catalyst Performance in this compound Synthesis

The choice of catalyst and synthetic route significantly impacts the yield and selectivity of this compound. Below is a summary of the performance of various catalysts identified in the literature.

Table 1: Comparative Performance of Catalysts in the Synthesis of this compound from Limonene

CatalystStarting MaterialSolventTemperature (°C)Pressure (psig)Reaction Time (h)This compound Yield (%)Other Major Products
RuCl₂(CO)₂(PPh₃)₂d-LimoneneDimethylformamide160340-440168.21-menthene (12.9%), 4(8)-menthene (14.8%)[1]
RuCl₂(CO)₂(PPh₃)₂d-LimoneneDimethylformamide160100Not specified-1-menthene, 4(8)-menthene, terpinolene, 2,4(8)-menthadiene[1]
RuCl₃·xH₂O + PPh₃ (in situ)d-LimoneneNone1604006.563.21-menthene (22.0%), 4(8)-menthene (9.7%)[1]
RuCl₂(CO)₂(PPh₃)₂d-LimoneneDimethylacetamide16040-100655.21-menthene (23.6%)[1]

Table 2: Performance of Sulfonic Acid Catalysts in the Synthesis of this compound from Lower Alkyl Dihydro-alpha-terpinyl Ethers

CatalystStarting MaterialTemperature (°C)Overall Yield of this compound (%)
Lower Alkanesulfonic AcidLower Alkyl Dihydro-alpha-terpinyl Ether100 - 14070 - 80[2]

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

Synthesis of this compound via Selective Hydrogenation of Limonene

Catalyst System: Homogeneous Ruthenium(II) Catalyst Complex (e.g., RuCl₂(CO)₂(PPh₃)₂)[1]

Procedure:

  • A mixture of d-limonene, the ruthenium(II) catalyst complex (e.g., RuCl₂(CO)₂(PPh₃)₂), and a suitable solvent (e.g., dimethylformamide) is charged into a pressure reactor (e.g., a Parr bomb).

  • The reactor is pressurized with hydrogen gas to the desired pressure (e.g., 100-440 psig).

  • The reaction mixture is heated to the specified temperature (e.g., 160°C) and stirred for the designated reaction time.

  • After cooling, the reaction mixture is analyzed to determine the product distribution. The product, this compound, can be separated and purified by fractional distillation.

Synthesis of this compound from Lower Alkyl Dihydro-alpha-terpinyl Ethers

Catalyst System: Lower Alkanesulfonic Acid[2]

Procedure:

  • A lower alkyl dihydro-alpha-terpinyl ether is heated in the presence of a catalytic amount (1-5% by weight) of a lower alkanesulfonic acid.

  • The reaction is carried out at a temperature range of approximately 100°C to 140°C.

  • The lower alkanol that is eliminated during the reaction is collected as a distillate.

  • After the theoretical amount of alkanol is removed, the reaction mixture is cooled.

  • The organic residue is washed with water or a dilute alkali solution to remove the acid catalyst.

  • The final product, this compound, is purified by fractional distillation, collecting the fraction boiling between 166°C and 170°C.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the described synthetic methodologies for producing this compound.

experimental_workflow General Experimental Workflow for this compound Synthesis cluster_limonene Route 1: Selective Hydrogenation of Limonene cluster_ether Route 2: From Lower Alkyl Dihydro-alpha-terpinyl Ethers limonene_start Starting Material: d-Limonene limonene_reaction Selective Hydrogenation limonene_start->limonene_reaction limonene_catalyst Catalyst: Homogeneous Ruthenium(II) Complex (e.g., RuCl₂(CO)₂(PPh₃)₂) limonene_catalyst->limonene_reaction limonene_conditions Reaction Conditions: - Solvent (e.g., DMF) - 160°C - 100-440 psig H₂ limonene_conditions->limonene_reaction limonene_product Product Mixture: This compound, 1-menthene, etc. limonene_reaction->limonene_product limonene_purification Purification: Fractional Distillation limonene_product->limonene_purification limonene_final This compound limonene_purification->limonene_final ether_start Starting Material: Lower Alkyl Dihydro-alpha-terpinyl Ether ether_reaction Elimination & Isomerization ether_start->ether_reaction ether_catalyst Catalyst: Lower Alkanesulfonic Acid ether_catalyst->ether_reaction ether_conditions Reaction Conditions: - 100-140°C ether_conditions->ether_reaction ether_workup Workup: - Wash with water/alkali ether_reaction->ether_workup ether_purification Purification: Fractional Distillation ether_workup->ether_purification ether_final This compound ether_purification->ether_final

Caption: Synthetic routes to this compound.

The signaling pathway for the formation of this compound and other isomers from menthol (B31143) dehydration involves a carbocation intermediate.

menthol_dehydration_pathway Dehydration of Menthol to Menthenes menthol Menthol protonation Protonation (Acid Catalyst) menthol->protonation oxonium Oxonium Ion protonation->oxonium loss_of_water Loss of Water oxonium->loss_of_water carbocation_2 Secondary Carbocation loss_of_water->carbocation_2 hydride_shift 1,2-Hydride Shift carbocation_2->hydride_shift deprotonation_1 Deprotonation carbocation_2->deprotonation_1 carbocation_3 Tertiary Carbocation hydride_shift->carbocation_3 deprotonation_2 Deprotonation carbocation_3->deprotonation_2 menth_2_ene 2-Menthene deprotonation_1->menth_2_ene menth_1_ene 1-Menthene (Zaitsev Product) deprotonation_2->menth_1_ene menth_3_ene This compound (Hofmann-like Product) deprotonation_2->menth_3_ene

Caption: Menthol dehydration reaction pathway.

References

Safety Operating Guide

Proper Disposal of p-Menth-3-ene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe and compliant disposal of p-menth-3-ene is critical for maintaining laboratory safety and environmental responsibility. This document outlines the necessary procedures for researchers, scientists, and drug development professionals.

The primary method for the disposal of this compound is through a licensed chemical destruction facility or by controlled incineration equipped with a flue gas scrubber.[1] It is imperative that this substance is not discharged into sewer systems or allowed to contaminate water, food supplies, or animal feed.[1] Adherence to all federal, state, and local environmental regulations is mandatory.

Immediate Safety Protocols

Before commencing any disposal procedures, ensure that all relevant safety measures are in place. This includes the use of appropriate personal protective equipment (PPE) and operating within a well-ventilated area, such as a chemical fume hood.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye/Face Protection Tightly fitting safety goggles with side-shields.
Hand Protection Chemical-impermeable gloves.
Body Protection Fire/flame resistant and impervious clothing.
Respiratory Protection A full-face respirator should be utilized if exposure limits are exceeded or if irritation occurs.[1]

Step-by-Step Disposal Procedure

  • Waste Collection:

    • Collect waste this compound in a designated, compatible, and clearly labeled container. The container must be sealed to prevent leaks.

    • Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.

  • Storage:

    • Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition.[1]

    • Ensure the storage area is compliant with all regulations for hazardous waste.

  • Disposal of Contaminated Materials:

    • Contaminated Packaging: Empty containers should be triple-rinsed with a suitable solvent.[1] The rinsate must be collected and disposed of as hazardous waste. After rinsing, the container can be offered for recycling, reconditioning, or punctured to render it unusable and then disposed of in a sanitary landfill.[1] Combustible packaging materials may be incinerated in a controlled manner with flue gas scrubbing.[1]

    • Spill Debris: Any materials used to clean up a this compound spill, such as absorbent pads, should be collected in a sealed container and disposed of as hazardous waste.

  • Arranging for Final Disposal:

    • Contact your institution's EHS department or a certified hazardous waste disposal contractor to schedule a pickup for the waste this compound and any contaminated materials.

Spill and Emergency Procedures

In the event of a this compound spill, the following steps should be taken immediately:

  • Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation to dissipate any vapors.

  • Control Ignition Sources: Remove all potential sources of ignition, such as open flames, sparks, and hot surfaces. Use only spark-proof tools.[1]

  • Containment: If it is safe to do so, contain the spill using an inert absorbent material like sand, earth, or a commercial sorbent.

  • Collection: Carefully collect the absorbed material and place it into a suitable, sealed, and labeled container for disposal as hazardous waste.[1]

  • Decontamination: Clean the spill area with an appropriate solvent, collecting all cleaning materials for disposal as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS department in accordance with your institution's established protocols.

Although this compound is not classified as a P-listed acutely hazardous waste by the EPA, it must be managed as a hazardous waste in compliance with all applicable regulations.

Below is a flowchart illustrating the decision-making process for the proper disposal of this compound.

p_Menth_3_Ene_Disposal_Workflow This compound Disposal Workflow cluster_start cluster_collection Waste Collection & Segregation cluster_storage Temporary Storage cluster_spill Spill or Contamination Event cluster_disposal Final Disposal Arrangement start Start: this compound Waste Generated collect_waste Collect waste in a designated, sealed, and labeled container. start->collect_waste segregate_waste Do not mix with other waste streams. collect_waste->segregate_waste store_waste Store in a cool, dry, well-ventilated, and secure area. segregate_waste->store_waste spill_event Spill Occurs or Packaging is Contaminated store_waste->spill_event contact_ehs Contact EHS or certified waste disposal vendor. store_waste->contact_ehs Ready for Disposal handle_spill Follow Spill and Emergency Procedures for cleanup. spill_event->handle_spill Spill handle_packaging Triple-rinse container. Collect rinsate as hazardous waste. spill_event->handle_packaging Contaminated Packaging collect_debris Collect all contaminated debris for disposal. handle_spill->collect_debris handle_packaging->collect_debris collect_debris->store_waste schedule_pickup Arrange for pickup and transport to a licensed facility. contact_ehs->schedule_pickup end_point End: Proper Disposal Complete schedule_pickup->end_point

Caption: Workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for p-MENTH-3-ENE

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans for the handling and disposal of p-MENTH-3-ENE, ensuring the well-being of laboratory professionals and the integrity of research.

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for the use of this compound, with a focus on personal protective equipment (PPE). Adherence to these guidelines is critical for minimizing exposure risks and ensuring a safe laboratory environment.

Personal Protective Equipment (PPE) for Handling this compound

The selection of appropriate PPE is the first line of defense against chemical exposure. Based on safety data sheets (SDS) and established laboratory safety protocols, the following table summarizes the recommended PPE for handling this compound under various operational conditions.[1]

Scenario Required Personal Protective Equipment
Routine Laboratory Use Eye/Face Protection: Tightly fitting safety goggles with side-shields. Hand Protection: Chemical impermeable gloves (e.g., Nitrile, Neoprene). Skin and Body Protection: Laboratory coat or fire/flame resistant and impervious clothing. Respiratory Protection: Not generally required if handled in a well-ventilated area or a chemical fume hood.
Spill or Leak Eye/Face Protection: Tightly fitting safety goggles with side-shields and a face shield. Hand Protection: Chemical impermeable gloves. Skin and Body Protection: Fire/flame resistant and impervious clothing or coveralls. Respiratory Protection: A full-face respirator is necessary if exposure limits are exceeded or if experiencing irritation or other symptoms.[1] In the event of a large spill, a self-contained breathing apparatus (SCBA) may be required.[1]
Firefighting Eye/Face Protection: As part of the full firefighting ensemble. Hand Protection: As part of the full firefighting ensemble. Skin and Body Protection: Full protective gear. Respiratory Protection: Self-contained breathing apparatus (SCBA) is essential.[1]

Operational Protocols: Donning and Doffing of PPE

The correct sequence for putting on (donning) and taking off (doffing) PPE is crucial to prevent cross-contamination.

Donning Sequence:
  • Gown/Apron: Put on the lab coat or impervious gown.

  • Mask or Respirator: If required, perform a seal check.

  • Goggles/Face Shield: Adjust for a snug fit.

  • Gloves: Pull gloves on to cover the cuff of the gown.

Doffing Sequence:
  • Gloves: Remove gloves using the glove-in-glove technique.

  • Gown/Apron: Remove by unfastening and rolling it down and away from the body.

  • Goggles/Face Shield: Remove by handling the strap.

  • Mask or Respirator: Remove without touching the front.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.

Disposal Plan for Contaminated PPE

Proper disposal of contaminated PPE is critical to prevent environmental contamination and secondary exposure.

  • Gloves, gowns, and other disposable PPE contaminated with this compound should be collected in a designated, labeled, and sealed hazardous waste container.

  • Follow all local, state, and federal regulations for the disposal of chemical waste.[2]

  • Never dispose of contaminated PPE in general laboratory trash.

Visualizing PPE Selection Logic

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_routine Routine Handling cluster_spill Spill or Release cluster_fire Fire Emergency start Handling this compound task_type What is the task? start->task_type routine_ppe Standard PPE: - Safety Goggles - Lab Coat - Chemical Resistant Gloves task_type->routine_ppe Routine Use spill_ppe Enhanced PPE: - Goggles & Face Shield - Impervious Gown - Chemical Resistant Gloves task_type->spill_ppe Spill/Leak fire_ppe Firefighting PPE: - Full Protective Gear - SCBA task_type->fire_ppe Fire respirator_check Are exposure limits exceeded? spill_ppe->respirator_check respirator_check->routine_ppe No full_face_respirator Full-Face Respirator respirator_check->full_face_respirator Yes

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.